molecular formula C8H9Cl2NO B057974 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol CAS No. 88965-93-9

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Cat. No.: B057974
CAS No.: 88965-93-9
M. Wt: 206.07 g/mol
InChI Key: WTTIEVRVCBIEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is a chiral β-amino alcohol of significant interest in synthetic organic and medicinal chemistry research. Its core structure, featuring a 2,4-dichlorophenyl group and an ethanolamine moiety, makes it a valuable synthetic intermediate and a potential precursor for the development of novel bioactive molecules. Researchers utilize this compound in the synthesis of complex ligands, particularly for investigating adrenergic receptor pathways, given the structural similarity to certain β-blocker pharmacophores. The presence of both amino and hydroxyl functional groups on adjacent carbon atoms provides two handle points for further chemical modification and enables its use as a chiral building block or catalyst in asymmetric synthesis. The dichlorophenyl substituent contributes to enhanced lipophilicity and potential receptor binding affinity, making it a compound of interest in structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. Its primary research value lies in its application for exploring new chemical spaces, developing small-molecule libraries, and studying the mechanisms of G-protein-coupled receptor (GPCR) interactions. This product is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTIEVRVCBIEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, a substituted phenylethanolamine derivative of significant interest in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is limited in readily accessible literature, this document compiles and extrapolates information from closely related analogues and precursors to offer a detailed profile. The guide covers its chemical identity, predicted physical and chemical properties, a plausible synthetic pathway, and its established role as a key intermediate in the development of pharmacologically active agents. Safety and handling precautions based on available data are also discussed to ensure its proper management in a laboratory setting.

Introduction and Chemical Identity

This compound, with the CAS number 88965-93-9, is a chiral amino alcohol. Its structure features a dichlorinated phenyl ring attached to an ethanolamine backbone. This structural motif is a common pharmacophore found in various biologically active compounds. The presence of the dichloro-substituted aromatic ring and the chiral center at the carbinol carbon makes it a valuable building block for creating complex molecular architectures with specific stereochemistry, which is often crucial for targeted biological activity.

This compound is recognized as an important intermediate in the synthesis of various pharmaceuticals, including antimalarial and antifungal agents[1]. Its utility stems from the reactive amino and hydroxyl functional groups, which allow for a variety of chemical modifications.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name This compound
CAS Number 88965-93-9[2]
Chemical Formula C₈H₉Cl₂NO[2]
Synonyms Benzenemethanol, α-(aminomethyl)-2,4-dichloro-[3]; (±)-2-(2,4-Dichlorophenyl)-2-hydroxyethylamine[3]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, a combination of information from safety data sheets and predictive models allows for a reliable estimation of its key physicochemical properties.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 206.07 g/mol Calculated
Appearance Colorless to slightly yellow solid; White powder[4]
Melting Point ~85-88 °C[4]
Boiling Point ~275 °C (Predicted: 354.1 ± 37.0 °C)[4]
Density Predicted: 1.391 ± 0.06 g/cm³[2]
Solubility Soluble in water, ethanol, methanol, and dichloromethane.[4]
pKa Predicted: 11.28 ± 0.35-

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as follows:

  • α-Bromination of 2',4'-Dichloroacetophenone: The synthesis would commence with the selective bromination of 2',4'-dichloroacetophenone at the alpha-carbon position to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone. This reaction is a standard procedure in organic synthesis.

  • Amination and Reduction: The resulting α-bromo ketone can then be subjected to amination, followed by the reduction of the ketone functionality to the corresponding alcohol. A common method for such a transformation is the Delepine reaction, followed by reduction.

Synthetic_Pathway Start 2',4'-Dichloroacetophenone Intermediate1 2-Bromo-1-(2,4-dichlorophenyl)ethanone Start->Intermediate1 Bromination Intermediate2 2-Amino-1-(2,4-dichlorophenyl)ethanone Intermediate1->Intermediate2 Amination Product This compound Intermediate2->Product Reduction

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

  • In a well-ventilated fume hood, dissolve 2',4'-dichloroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Slowly add bromine (1 equivalent) dropwise to the solution while stirring, maintaining the temperature below 30 °C. The reaction progress can be monitored by the disappearance of the bromine color.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 2-bromo-1-(2,4-dichlorophenyl)ethanone.

Step 2: Synthesis of this compound

  • To a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone (1 equivalent) in a suitable solvent (e.g., chloroform), add hexamethylenetetramine (1.1 equivalents) and stir the mixture at room temperature.

  • After the formation of the quaternary ammonium salt is complete (monitored by TLC), add a mixture of ethanol and concentrated hydrochloric acid to effect the hydrolysis of the salt to the amino ketone hydrochloride.

  • The resulting 2-amino-1-(2,4-dichlorophenyl)ethanone hydrochloride can be isolated and then reduced.

  • For the reduction, dissolve the amino ketone hydrochloride in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (a molar excess) portion-wise while maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • Make the solution basic with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Expected)

While no specific experimental spectra have been located, the expected NMR and IR data can be predicted based on the structure.

1H NMR (Predicted):

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will be complex due to their distinct chemical environments.

  • Methine Proton (-CH(OH)-): A multiplet or doublet of doublets in the region of δ 4.5-5.0 ppm, coupled to the adjacent methylene protons.

  • Methylene Protons (-CH₂-NH₂): Two diastereotopic protons that would likely appear as a complex multiplet or two separate doublet of doublets in the region of δ 2.8-3.5 ppm.

  • Amine and Hydroxyl Protons (-NH₂ and -OH): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

13C NMR (Predicted):

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbons attached to chlorine atoms showing characteristic shifts.

  • Carbinol Carbon (-CH(OH)-): A signal in the region of δ 70-80 ppm.

  • Methylene Carbon (-CH₂-NH₂): A signal in the region of δ 40-50 ppm.

IR Spectroscopy (Predicted):

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the fingerprint region.

Applications in Drug Development

The primary utility of this compound lies in its role as a precursor for more complex, pharmacologically active molecules. The dichlorophenyl moiety is a common feature in many antifungal agents. For instance, the structurally related (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate in the synthesis of the antifungal drug luliconazole[5]. It is plausible that this compound could serve as a precursor to novel antifungal or other therapeutic agents through modification of its amino and hydroxyl groups.

Furthermore, it has been mentioned as an intermediate in the synthesis of a novel class of orally active antimalarial agents, specifically Aminoazabenzimidazoles[1]. This highlights its versatility as a scaffold in medicinal chemistry research.

Applications Main This compound App1 Precursor for Antifungal Agents Main->App1 App2 Intermediate for Antimalarial Agents (Aminoazabenzimidazoles) Main->App2 App3 Scaffold for Novel Therapeutic Agents Main->App3

Caption: Potential applications of this compound in drug development.

Safety and Handling

The available Safety Data Sheet (SDS) for this compound indicates that the compound may be irritating to the eyes, skin, and respiratory tract[6]. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE).

Table 3: Safety and Handling Precautions

PrecautionRecommendation
Personal Protective Equipment Wear safety goggles, chemical-resistant gloves, and a lab coat.
Handling Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[3].
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[6].
First Aid (Inhalation) Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[3].
First Aid (Skin Contact) Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[3].
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes and consult a doctor[3].
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[3].

It is crucial to consult the most up-to-date Safety Data Sheet before handling this compound.

Conclusion

References

  • 2-AMino-1-(2,4-dichlorophenyl)ethanol HCl - ChemBK. (n.d.). Retrieved January 31, 2026, from [Link]

  • (R)-2-chloro-1-(2, 4-dichlorophenyl) ethanol ((R)-CPEO) is an important chiral intermediate for antifungal drug synthesis. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • 2-AMino-1-(2,4-dichlorophenyl)ethanol HCl. (2024, April 9). ChemBK. Retrieved January 31, 2026, from [Link]

  • US Patent for Process for preparing enantiomerically enriched amino-alcohols. (n.d.). Google Patents.
  • Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Technical Monograph: Structural Analysis and Synthetic Pathways of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol Document Type: Technical Monograph Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

This compound (CAS: 88965-93-9) is a critical chiral building block and intermediate in the pharmaceutical industry. It belongs to the class of phenylethanolamines , structurally characterized by a 2,4-dichlorophenyl moiety attached to an amino-ethanol side chain. While structurally related to adrenergic


-agonists, its primary industrial utility lies in the synthesis of azole antifungals  (e.g., Miconazole, Econazole, Luliconazole) and as a reference standard for impurity profiling in active pharmaceutical ingredients (APIs).

This guide provides a comprehensive analysis of its chemical structure, IUPAC nomenclature, physicochemical properties, and synthetic methodologies, emphasizing its role as a precursor in asymmetric synthesis.

Structural Elucidation & IUPAC Nomenclature[1]

Nomenclature Breakdown

The systematic name is derived from the ethanol backbone substituted with an amino group and a dichlorophenyl ring.

  • Principal Chain: Ethanol (2 carbons).

  • Principal Functional Group: Alcohol (-OH) takes precedence, assigned position 1.

  • Substituents:

    • Amino group (-NH

      
      ):  Attached to position 2.
      
    • 2,4-Dichlorophenyl group: Attached to position 1.[1][2][3][4][5][6]

IUPAC Name: this compound Common Synonyms:


-(Aminomethyl)-2,4-dichlorobenzyl alcohol; ( 

)-2-(2,4-Dichlorophenyl)-2-hydroxyethylamine.
Stereochemistry

The molecule possesses a single chiral center at the benzylic carbon (C1). Consequently, it exists as two enantiomers:

  • (R)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

  • (S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

In pharmaceutical applications, the stereochemistry is often critical, as biological activity (e.g., antifungal potency) is frequently enantioselective.

Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and the chiral center.

ChemicalStructure cluster_stereo Stereoisomers Benzene 2,4-Dichlorophenyl Ring ChiralCenter C1 (Chiral Center) (CH-OH) Benzene->ChiralCenter Attached at C1 SideChain C2 (Methylene) (CH2) ChiralCenter->SideChain Sigma Bond Amine Amino Group (NH2) SideChain->Amine Terminal Amine R_Iso (R)-Enantiomer S_Iso (S)-Enantiomer

Caption: Structural connectivity of this compound highlighting the chiral center.

Physicochemical Profile

The following properties are critical for process development and analytical method validation.

PropertyValue / DescriptionNote
Molecular Formula C

H

Cl

NO
Molecular Weight 206.07 g/mol
Appearance White to off-white crystalline powderTypical for HCl salts
Solubility Soluble in DMSO, Methanol; Sparingly soluble in WaterFree base is less water-soluble than HCl salt
pKa (Amine) ~9.0 - 9.5 (Predicted)Typical for primary alkyl amines
pKa (Alcohol) ~13 - 14 (Predicted)Benzylic alcohol
Melting Point 160–165 °C (as Hydrochloride)Free base typically melts lower (~80-90°C)
LogP ~1.8 - 2.1Moderate lipophilicity

Synthetic Routes & Methodologies

The synthesis of this compound typically follows one of three primary pathways. The choice depends on the required enantiopurity and scale.

Route A: Reduction of -Aminoketone (Standard Chemical Route)

This method involves the reduction of the corresponding ketone. It is robust but yields a racemic mixture unless chiral catalysts are used.

  • Precursor: 2-Amino-1-(2,4-dichlorophenyl)ethanone (often stabilized as the HCl salt).

  • Reagent: Sodium Borohydride (NaBH

    
    ) in Methanol/Ethanol.
    
  • Conditions: 0°C to Room Temperature, 2–4 hours.

  • Mechanism: Hydride attack on the carbonyl carbon.

  • Workup: Quench with dilute acid, extract with ethyl acetate (for free base) or crystallize as HCl salt.

Route B: Cyanohydrin Reduction

Useful for generating the carbon backbone from aldehydes.

  • Precursor: 2,4-Dichlorobenzaldehyde.

  • Step 1: Reaction with TMSCN or NaCN/AcOH to form 2,4-dichloromandelonitrile.

  • Step 2: Reduction of the nitrile group (using LiAlH

    
     or Borane-THF) to the primary amine.
    
Route C: Biocatalytic Asymmetric Reduction (Green Chemistry)

To obtain enantiopure (R) or (S) isomers, biocatalysis is the preferred modern approach.

  • Enzyme: Carbonyl Reductases (e.g., from Candida or Lactobacillus species).

  • Substrate: 2-Amino-1-(2,4-dichlorophenyl)ethanone.

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase).

  • Outcome: >99% ee (Enantiomeric Excess).[7]

Synthetic Pathway Diagram

Synthesis Start 2,4-Dichloroacetophenone HaloKetone 2-Bromo-1-(2,4-dichlorophenyl)ethanone Start->HaloKetone Bromination (Br2/H+) AminoKetone 2-Amino-1-(2,4-dichlorophenyl)ethanone HaloKetone->AminoKetone Delépine Reaction (Hexamine + Hydrolysis) Product This compound AminoKetone->Product Reduction (NaBH4) OR Biocatalysis (KRED) Aldehyde 2,4-Dichlorobenzaldehyde Cyanohydrin 2,4-Dichloromandelonitrile Aldehyde->Cyanohydrin HCN / NaCN Cyanohydrin->Product LiAlH4 Reduction

Caption: Comparative synthetic pathways: Ketone reduction (Route A) vs. Cyanohydrin reduction (Route B).

Pharmaceutical Relevance & Applications

Antifungal Intermediate

This compound is a direct structural analog and potential impurity of the "azole" class of antifungals.

  • Mechanism: Azoles inhibit lanosterol 14

    
    -demethylase (CYP51).
    
  • Relevance: The 2,4-dichlorophenyl-ethanol scaffold is the pharmacophore anchor for Miconazole , Econazole , and Luliconazole .

  • Impurity Profiling: In the synthesis of Miconazole, the displacement of the halogen by imidazole can sometimes be incomplete or accompanied by side reactions involving ammonia sources, leading to the primary amine (the subject compound) as a process impurity.

Chiral Building Block

The (R)- and (S)- enantiomers are used to synthesize novel


-adrenergic receptor modulators.[7] While the 3,4-dichloro substitution is more common in approved agonists (e.g., Clenbuterol), the 2,4-dichloro analogs are investigated for selectivity profiles in veterinary medicine and metabolic research.

Analytical Characterization

To confirm the identity of synthesized or purchased material, the following spectral signatures are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.2–7.6 ppm (m, 3H, Aromatic protons).
      
    • 
       4.8–5.0 ppm (dd, 1H, CH-OH).
      
    • 
       2.6–2.9 ppm (m, 2H, CH
      
      
      
      -N).
  • Mass Spectrometry (ESI+):

    • [M+H]+: 206.0 / 208.0 (Characteristic chlorine isotope pattern 9:6:1 for Cl

      
      ).
      
  • IR Spectroscopy:

    • Broad band at 3200–3400 cm

      
       (O-H and N-H stretch).
      
    • Sharp peaks at ~800–600 cm

      
       (C-Cl stretch).
      

References

  • PubChem. (2024). Compound Summary: (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. National Library of Medicine. [Link]

  • SynZeal. (2024). Miconazole Impurity Standards and Reference Materials. [Link]

  • Google Patents. (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Sources

An In-Depth Technical Guide to 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably antifungal agents. Its specific stereochemistry and functional groups make it an essential precursor for creating complex molecules with targeted biological activity. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and its pivotal role in drug development.

Core Molecular Attributes

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in synthesis and analysis.

PropertyValueSource
Molecular Formula C₈H₉Cl₂NO[1]
Molecular Weight 206.07 g/mol [1]
IUPAC Name This compoundN/A
Synonyms (±)-2-(2,4-Dichlorophenyl)-2-hydroxyethylamine, α-(Aminomethyl)-2,4-dichlorobenzenemethanol[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the reduction of a ketone precursor.

Synthetic Pathway Overview

The primary route to this compound involves the chemical reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. This transformation is a cornerstone of its industrial production.

Synthesis_Pathway A 2,4-Dichloroacetophenone B 2-Chloro-1-(2,4-dichlorophenyl)ethanone A->B Chlorination C This compound B->C Reductive Amination

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol details a common laboratory-scale synthesis. The causality for key steps is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone (Precursor)

The synthesis begins with the chlorination of 1-(2,4-dichlorophenyl)ethanone. This step introduces the chloro group at the alpha-carbon, which is a key reactive site for the subsequent amination.

Step 2: Reductive Amination to Yield this compound

This step involves the reduction of the ketone and the introduction of the amino group.

Materials:

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone

  • Ammonia (aqueous solution or gas)

  • Reducing agent (e.g., Sodium borohydride - NaBH₄)

  • Solvent (e.g., Methanol or Ethanol)

  • Reaction vessel with stirring and temperature control

  • Extraction and purification apparatus

Procedure:

  • Dissolution: Dissolve 2-Chloro-1-(2,4-dichlorophenyl)ethanone in a suitable alcohol solvent, such as methanol, in the reaction vessel. The choice of an alcohol solvent is crucial as it is compatible with the reducing agent and helps in solubilizing the starting material.

  • Amination: Introduce ammonia into the solution. This can be done by bubbling ammonia gas through the mixture or by adding a concentrated aqueous solution of ammonia. The ammonia acts as the nitrogen source for the amino group.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride, in portions. The low temperature is maintained to control the exothermic reaction and to prevent side reactions. Sodium borohydride is a selective reducing agent that will reduce the ketone to a hydroxyl group without affecting the aromatic ring or the chloro substituents.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding water to decompose any remaining reducing agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of an amino alcohol will exhibit characteristic broad absorption bands for the O-H (hydroxyl) and N-H (amino) stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching peaks around 3000-3100 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-7.5 ppm). The methine proton (CH-OH) and the methylene protons (CH₂-NH₂) will show characteristic chemical shifts and splitting patterns based on their neighboring protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure. The molecular ion peak corresponding to the molecular weight of 206.07 would be expected.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound and for monitoring the progress of the synthesis.

Role in Antifungal Drug Development

This compound is a pivotal intermediate in the synthesis of several imidazole-based antifungal drugs, including miconazole and luliconazole.[3][4]

Miconazole Synthesis Pathway

In the synthesis of miconazole, this compound is first reacted with imidazole to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This intermediate is then etherified with 2,4-dichlorobenzyl chloride to yield miconazole.

Miconazole_Synthesis A This compound B 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol A->B Imidazoylation C Miconazole B->C Etherification with 2,4-dichlorobenzyl chloride

Caption: Key steps in the synthesis of Miconazole from this compound.

The 2,4-dichlorophenyl moiety and the amino alcohol functionality are crucial for the antifungal activity of the final drug molecule. These groups contribute to the binding of the drug to the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined synthesis and versatile chemical nature make it an indispensable intermediate in the production of potent antifungal medications. A thorough understanding of its synthesis, characterization, and role in drug development, as outlined in this guide, is essential for researchers and scientists working in this field.

References

  • Google Patents. (n.d.). CN104610154A - Preparation method of miconazole nitrate.
  • NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • PubChem. (n.d.). (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (CAS: 88965-93-9) is a critical phenylethanolamine intermediate, structurally related to antifungal azole precursors and adrenergic agonists.[1] Its dual functionality—possessing both a lipophilic dichlorophenyl ring and hydrophilic amino/hydroxyl groups—creates a complex solubility profile dependent on pH and solvent polarity.

This guide provides a definitive technical analysis of its solubility across solvent classes, establishing protocols for reaction medium selection , extraction , and recrystallization . The data presented distinguishes between the Free Base (neutral) and Hydrochloride Salt forms, as their behaviors are diametrically opposed.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing molecular forces at play:

  • Lipophilic Domain (Dichlorophenyl Ring): The 2,4-dichloro substitution significantly increases lipophilicity (estimated LogP ~2.0–2.5), driving solubility in chlorinated and aromatic solvents.

  • Hydrophilic Domain (Amino-Ethanol Chain): The primary amine (

    
    ) and secondary alcohol (
    
    
    
    ) enable hydrogen bonding. This facilitates solubility in protic solvents (alcohols) but limits solubility in strictly non-polar alkanes.
  • pH Sensitivity: The primary amine is basic (

    
    ).
    
    • Acidic pH: Protonation forms the ammonium cation, rendering the molecule highly water-soluble.

    • Basic pH: The molecule exists as a neutral free base, precipitating from water and dissolving in organic phases.

Molecular Interaction Diagram

The following diagram illustrates the solvation mechanisms in different media.

SolubilityMechanism cluster_Polar Protic Solvents (MeOH, Water) cluster_NonPolar Aromatic/Chlorinated Solvents cluster_pH pH Dependent State Compound This compound H_Bond H-Bonding (OH & NH2 groups) Compound->H_Bond Solvation Pi_Pi Pi-Pi Stacking / Van der Waals (Dichlorophenyl Ring) Compound->Pi_Pi Solvation Salt_Form Protonated Salt (Water Soluble) Compound->Salt_Form pH < 7 Free_Base Neutral Base (Organic Soluble) Compound->Free_Base pH > 10

Figure 1: Solvation mechanisms driven by functional group interactions and pH state.

Solubility Data & Solvent Compatibility

The following data categorizes solvent suitability for the Free Base form unless otherwise noted.

Table 1: Solubility Profile (Free Base)
Solvent ClassSpecific SolventSolubility RatingProcess Application
Alcohols Methanol (MeOH)High (>100 mg/mL)Primary reaction solvent; Transfer solvent.
Ethanol (EtOH)High Recrystallization (often with water antisolvent).
Isopropanol (IPA)Moderate-High Ideal for controlled crystallization.
Chlorinated Dichloromethane (DCM)High Extraction from aqueous layers; Chromatography.
ChloroformHigh NMR analysis; Synthesis medium.
Ethers THFGood Reaction medium (e.g., reductions).[2]
MTBEModerate Washing solvent; Extraction.
Aromatics TolueneModerate Hot recrystallization; Azeotropic drying.
Alkanes Hexane / HeptaneInsoluble Anti-solvent for precipitation.
Aqueous Water (pH 7)Low (<1 mg/mL)Impurity removal (washing).
Water (pH < 2)High (as Salt)Forming HCl salt for storage.
Critical Note on Salts

The Hydrochloride (HCl) salt of this compound is:

  • Highly Soluble in Water and Methanol.

  • Sparingly Soluble in Acetone and Isopropanol.

  • Insoluble in DCM, Toluene, and Hexane.

  • Implication: If your product is not dissolving in DCM during extraction, check the pH. You likely have the salt form.[3] Adjust to pH > 10 with NaOH to liberate the free base.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility curves for your specific batch.

  • Preparation: Weigh 100 mg of micronized solid into a 4 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.

  • Observation:

    • Clear Solution: Solubility > 200 mg/mL.

    • Cloudy/Solid Remains: Add solvent in 100 µL increments until clear or volume reaches 2 mL.

  • Quantification: If solid remains at 2 mL (<50 mg/mL), filter the supernatant (0.22 µm PTFE), dilute, and analyze via HPLC-UV (254 nm).

Protocol B: Recrystallization (Purification)

Target Impurity: Removal of unreacted starting materials or colored oligomers.

Solvent System: Ethanol / Water (Protic) or Toluene / Heptane (Non-polar). Recommended:Isopropanol (IPA) / n-Heptane .

  • Dissolution: Dissolve the crude free base in the minimum amount of boiling Isopropanol (approx. 3-5 mL per gram).

  • Clarification: If the hot solution is colored/hazy, treat with activated carbon (5 wt%) for 10 mins and hot-filter through Celite.

  • Nucleation: Allow the filtrate to cool slowly to room temperature with gentle stirring.

  • Anti-solvent Addition: If crystallization does not commence at 25°C, add n-Heptane dropwise until a persistent turbidity is observed (Cloud Point).

  • Crystallization: Cool the mixture to 0–4°C for 2 hours.

  • Isolation: Filter the white crystalline solid, wash with cold Heptane, and vacuum dry at 40°C.

Workflow Diagram: Recrystallization Logic

Recrystallization Start Crude Solid (Free Base) Dissolve Dissolve in boiling IPA (Min. Volume) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Hazy) Cool Cool to 25°C (Slowly) Check->Cool Yes Filter->Cool Cloud Crystals forming? Cool->Cloud AntiSolvent Add n-Heptane (Dropwise to cloud point) Cloud->AntiSolvent No Chill Chill to 0-4°C (2 Hours) Cloud->Chill Yes AntiSolvent->Chill Harvest Filter & Dry Chill->Harvest

Figure 2: Decision tree for the recrystallization of this compound.

Process Chemistry Applications

Synthesis & Reaction Medium

When synthesizing this compound (e.g., via amination of the corresponding chlorohydrin or reduction of the ketone), Methanol or Ethanol are the preferred solvents. They solubilize both the polar amine reagents and the lipophilic aromatic precursors, ensuring a homogeneous reaction phase.

Extraction Strategy (Work-up)

Post-reaction, the standard work-up relies on the pH-dependent solubility switch:

  • Acidify reaction mixture (pH 2) → Wash with Toluene (removes non-basic impurities).

  • Basify aqueous layer (pH 12) → Extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Why DCM? It has high capacity for the dichlorophenyl motif and separates cleanly from water.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42579781, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. (Accessed Jan 31, 2026). Link

    • Note: Provides physicochemical baselines for chlorophenyl-aminoethanols.
  • ChemicalBook. 2-Amino-1-(2,4-dichlorophenyl)ethanol (CAS 88965-93-9) Product Properties. Link

    • Source for specific CAS identification and basic physical form data.

  • BenchChem. Solubility of 2,4-Dichlorobenzyl alcohol derivatives in organic solvents. Link

    • General reference for solubility trends of dichlorobenzene deriv
  • Sujatha, K. et al. "A Novel and Efficient Method to Synthesis Miconazole Analogue and its Intermediates."[4] ResearchGate, 2021. Link

    • Describes the synthesis and handling of the closely related 2-chloro-1-(2,4-dichlorophenyl)

Sources

"2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol" melting and boiling points

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol , a critical chiral intermediate in the synthesis of azole antifungals and phenylethanolamine derivatives.

Thermodynamic Properties, Synthesis, and Structural Analysis

Executive Summary

This compound (CAS: 88965-93-9) is a substituted phenylethanolamine used primarily as a scaffold in the development of adrenergic agonists and as a degradation marker or intermediate for antifungal agents like Miconazole and Econazole . Its physicochemical behavior is defined by the interplay between the lipophilic 2,4-dichlorophenyl ring and the polar amino-alcohol tail, resulting in a solid free base with a distinct melting range and high theoretical boiling point.

Chemical Identity & Structural Analysis

The molecule features a chiral center at the benzylic carbon (C1), existing as (R) and (S) enantiomers. In industrial applications, the racemic mixture is common, though asymmetric synthesis is employed for stereospecific drug candidates.

ParameterDetail
IUPAC Name This compound
CAS Registry Number 88965-93-9 (Racemic)
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
SMILES NCCC(O)c1ccc(Cl)cc1Cl
Key Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-OH), Aryl Chlorides
Structural Visualization

The following diagram illustrates the chemical connectivity and the chiral center responsible for its stereochemical properties.

ChemicalStructure Phenyl 2,4-Dichlorophenyl Ring (Lipophilic Core) ChiralCenter C1 Chiral Center (Benzylic Carbon) Phenyl->ChiralCenter Attached at C1 Alcohol Hydroxyl Group (-OH) (H-Bond Donor) ChiralCenter->Alcohol Direct Bond Amine Primary Amine (-NH2) (Basic Site) ChiralCenter->Amine Ethyl Linker (C2)

Figure 1: Structural connectivity emphasizing the pharmacophore elements: the lipophilic ring and the polar amino-ethanol side chain.

Thermodynamic Properties: Melting & Boiling Points

Accurate determination of melting and boiling points is critical for purity assessment and process handling. The free base exists as a solid, while the hydrochloride salt (often formed during synthesis) has significantly higher thermal transitions.

3.1 Melting Point (Experimental)

The melting point indicates the purity of the crystalline lattice. Impurities such as the corresponding ketone (2-amino-1-(2,4-dichlorophenyl)ethanone) will depress this value.

FormMelting Point RangeMethodNotes
Free Base 85 – 88 °C DSC / CapillaryDistinct sharp melt for high purity (>98%) samples.
HCl Salt > 200 °C (Est.)DecompositionSalts typically decompose before melting; specific value depends on polymorph.

Experimental Protocol for MP Determination:

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent.

  • Loading: Pack 2-3 mg of the fine powder into a glass capillary tube.

  • Ramp: Heat at 10°C/min to 75°C, then reduce rate to 1°C/min.

  • Observation: Record the onset (collapse) and clear point (liquid). A range >2°C suggests impurity.

3.2 Boiling Point (Thermodynamic Prediction)

Direct measurement of the boiling point at atmospheric pressure is not feasible due to thermal decomposition (dehydration/deamination) prior to phase transition.

PressureBoiling PointStatus
760 mmHg (Atm) 354.1 ± 37.0 °C Predicted (Theoretical)
Reduced Pressure ~275 °C Extrapolated

Scientific Insight: Attempting to distill this compound at standard pressure will result in the formation of degradation products, likely via Elimination (E1/E2) mechanisms yielding the corresponding styrene derivative. Purification should be performed via recrystallization or high-vacuum fractional distillation if absolutely necessary.

Synthesis & Purification Workflow

The synthesis typically involves the reduction of the alpha-amino ketone or the alpha-halo ketone followed by amination. The following workflow outlines the reduction of the ketone precursor, a standard industrial route.

Reaction Scheme

Precursor: 2-Amino-1-(2,4-dichlorophenyl)ethanone (as HCl salt) Reagent: Sodium Borohydride (NaBH₄) or Asymmetric Hydrogenation Catalyst Solvent: Methanol / Ethanol

SynthesisWorkflow Start Start: 2-Amino-1-(2,4-dichlorophenyl) ethanone HCl Step1 Step 1: Solubilization (Methanol, 0-5°C) Start->Step1 Step2 Step 2: Reduction Add NaBH4 (1.2 eq) slowly Step1->Step2 Controlled Addition Step3 Step 3: Quench & Extraction Water/DCM Partition Step2->Step3 2 Hours Stirring Step4 Step 4: Crystallization (Ethyl Acetate/Hexane) Step3->Step4 Organic Layer Dried End Product: 2-Amino-1-(2,4-dichlorophenyl) ethan-1-ol (MP: 85-88°C) Step4->End Filtration & Drying

Figure 2: Standard laboratory synthesis workflow via ketone reduction.

Critical Control Points:

  • Temperature Control: The reduction is exothermic. Maintain <10°C during NaBH₄ addition to prevent side reactions (e.g., dechlorination).

  • pH Management: The workup requires basification (pH > 10) to extract the free base, as the product exists as a salt in the reaction matrix if HCl was present.

Applications in Drug Development

This compound serves as a versatile building block:

  • Antifungal Synthesis: It is a structural analog to the side chain of Miconazole and Econazole . While these drugs typically use an imidazole group, this primary amine variant allows for the synthesis of novel derivatives or the study of metabolic breakdown (N-dealkylation).

  • Adrenergic Agonists: The phenylethanolamine core is conserved in beta-agonists. The 2,4-dichloro substitution pattern alters receptor binding affinity compared to the 3,4-dichloro analogs (e.g., Dichloroisoproterenol).

References
  • ChemBK. (2024). This compound Properties and Safety. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Crystal structure of 1-(4-amino-3,5-dichlorophenyl)ethanol (Isomer Comparison). PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. (Precursor Analysis). Retrieved from [Link]

Spectroscopic Characterization of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active compounds. Its precise chemical structure, stereochemistry, and purity are critical determinants of its biological activity and safety profile. Therefore, unambiguous structural elucidation and characterization through modern spectroscopic techniques are paramount.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its spectral features. This predictive framework serves as a robust reference for researchers synthesizing or working with this compound, enabling them to validate their experimental findings.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Key structural features influencing its spectroscopic properties include:

  • A dichlorinated aromatic ring.

  • A chiral benzylic alcohol carbon.

  • An amino group adjacent to the chiral center.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

G prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire Spectra shim->acquire proton ¹H NMR: Acquire with appropriate pulse sequence (e.g., zg30), set spectral width, and number of scans acquire->proton carbon ¹³C NMR: Acquire with proton decoupling (e.g., zgpg30), set spectral width, and a larger number of scans for adequate signal-to-noise acquire->carbon process Data Processing proton->process carbon->process ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) and Peak Picking (¹H & ¹³C) baseline->integrate reference Reference spectra to the residual solvent peak or TMS integrate->reference

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d₃ (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, if the compound has limited solubility or if exchangeable protons (from -OH and -NH₂) are of particular interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior option as it slows down the proton exchange rate, allowing for the observation of these signals and their couplings.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans is required for ¹³C NMR compared to ¹H NMR to achieve a satisfactory signal-to-noise ratio.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H7.2 - 7.6m-3H
CH-OH~4.8 - 5.0dd~3-5, ~8-101H
CH₂-NH₂~2.8 - 3.2m-2H
NH₂Broad singlet--2H
OHBroad singlet--1H

Interpretation:

  • Aromatic Protons: The three protons on the dichlorophenyl ring will appear in the downfield region (7.2-7.6 ppm) due to the deshielding effect of the aromatic ring currents. Their splitting pattern will be complex due to their distinct chemical environments and coupling to each other.

  • Benzylic Proton (CH-OH): The proton on the carbon bearing the hydroxyl group is expected to be a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent methylene group. Its chemical shift is significantly downfield due to the deshielding effects of both the aromatic ring and the electronegative oxygen atom.

  • Methylene Protons (CH₂-NH₂): The two protons on the carbon adjacent to the amino group are diastereotopic due to the presence of the nearby chiral center. They will likely appear as a complex multiplet, each coupling with the benzylic proton and with each other (geminal coupling).

  • Exchangeable Protons (NH₂ and OH): The amine and hydroxyl protons typically appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In DMSO-d₆, these peaks are often sharper and may exhibit coupling.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-Cl~130 - 135
Aromatic C-H~127 - 130
Aromatic C (quaternary)~138 - 142
CH-OH~70 - 75
CH₂-NH₂~45 - 50

Interpretation:

  • Aromatic Carbons: The six aromatic carbons will appear in the range of 127-142 ppm. The carbons directly attached to the chlorine atoms (C-Cl) will be shifted to a different extent than the carbons bearing hydrogen (C-H) and the quaternary carbon attached to the ethanol side chain.

  • Aliphatic Carbons: The benzylic carbon (CH-OH) will resonate around 70-75 ppm due to the strong deshielding effect of the attached hydroxyl group. The methylene carbon (CH₂-NH₂) will appear further upfield, typically in the 45-50 ppm range.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

G cluster_solid Solid Sample (ATR) cluster_liquid Liquid/Solution Sample (NaCl plates) atr_place Place a small amount of solid sample on the ATR crystal atr_acquire Acquire spectrum atr_place->atr_acquire atr_clean Clean the crystal atr_acquire->atr_clean nacl_prep Dissolve sample in a volatile solvent (e.g., CH₂Cl₂) if solid nacl_apply Apply a thin film between two NaCl or KBr plates nacl_prep->nacl_apply nacl_acquire Acquire spectrum in transmission mode nacl_apply->nacl_acquire background Acquire Background Spectrum (Air) background->atr_place background->nacl_prep instrument FTIR Spectrometer instrument->background

Caption: Common workflows for IR spectroscopy data acquisition.

Trustworthiness of the Protocol:

  • Background Correction: An initial background spectrum of the empty sample compartment (or clean ATR crystal) is essential. This allows the instrument's software to subtract absorptions from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the analyte.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200 - 3600Broad, Strong
N-H (Amine)Stretching3300 - 3500Medium (two bands for primary amine)
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C-H (Aliphatic)Stretching2850 - 3000Medium
C=C (Aromatic)Stretching1450 - 1600Medium (multiple bands)
C-O (Alcohol)Stretching1050 - 1200Strong
C-N (Amine)Stretching1000 - 1250Medium
C-Cl (Aryl Halide)Stretching1000 - 1100Strong

Interpretation:

  • The most prominent feature will be a broad, strong absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

  • Overlapping this region, two medium intensity peaks for the N-H stretching of the primary amine are expected.

  • The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.

  • A strong band in the 1050-1200 cm⁻¹ range will be indicative of the C-O stretching of the secondary alcohol.

  • The C-Cl bonds will give rise to strong absorptions in the fingerprint region, typically around 1000-1100 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

G sample_intro Sample Introduction (e.g., Direct Infusion or via GC/LC) ionization Ionization (e.g., ESI or EI) sample_intro->ionization mass_analysis Mass Analysis (e.g., Quadrupole, TOF) ionization->mass_analysis detection Detection mass_analysis->detection spectrum_gen Spectrum Generation (m/z vs. Intensity) detection->spectrum_gen

Caption: Generalized workflow for mass spectrometry analysis.

Expertise in Method Selection:

  • Ionization Technique: For a relatively small molecule like this, Electron Ionization (EI) would be suitable, especially if coupled with Gas Chromatography (GC-MS), as it induces extensive fragmentation useful for structural elucidation. Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC-MS), is a softer ionization technique that would likely yield a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight.

Mass Spectral Analysis (Predicted)

The molecular weight of this compound (C₈H₉Cl₂NO) is approximately 205.07 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Predicted Key Fragmentation Pathways:

A primary fragmentation pathway in EI-MS is alpha-cleavage, where the bond between the two aliphatic carbons breaks.

G M [M]⁺˙ m/z = 205/207/209 frag1 [C₇H₆Cl₂O]⁺ m/z = 175/177/179 M->frag1 α-cleavage frag2 [CH₄N]⁺ m/z = 30 M->frag2 α-cleavage

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: From Chemical Intermediate to Pharmacological Probe

In the landscape of drug discovery and development, the journey of a molecule from a synthetic intermediate to a well-characterized therapeutic agent is both complex and fascinating. The compound 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol represents a pivotal structural scaffold. While it is recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the realm of antifungal medications, its own intrinsic pharmacological activity is not extensively documented in publicly available literature.[1][2] This guide, therefore, adopts a dual perspective. Firstly, it acknowledges the primary role of this molecule as a chemical building block. Secondly, and more critically for the researcher, it delves into the potential mechanisms of action that this scaffold could confer, based on the established pharmacology of its close structural analogs and derivatives. We will explore the plausible biological targets and signaling pathways that a molecule of this nature could modulate, thereby providing a roadmap for its further investigation as a potential pharmacologically active compound.

Part 1: The Phenyl-ethanolamine Scaffold - A Gateway to Diverse Biological Activity

The 2-amino-1-phenylethanolamine core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters (e.g., norepinephrine, epinephrine) and synthetic drugs. The specific substitutions on the phenyl ring and the amino group dictate the molecule's affinity and efficacy at various biological targets. In the case of this compound, the dichlorinated phenyl ring is a key feature that can significantly influence its pharmacokinetic and pharmacodynamic properties.

Potential as an Antifungal Agent

The most direct line of inquiry into the biological activity of this scaffold leads to antifungal mechanisms. The (S)-enantiomer of the closely related 2-chloro-1-(2,4-dichlorophenyl)ethanol is a crucial precursor to luliconazole, an imidazole antifungal drug.[2] Luliconazole and other azole antifungals act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

Given this precedent, it is plausible that this compound or its derivatives could exhibit antifungal properties by targeting the same pathway.

Part 2: Investigating the Antifungal Potential: A Step-by-Step Experimental Workflow

To ascertain whether this compound possesses intrinsic antifungal activity, a systematic series of in vitro experiments would be employed.

Minimum Inhibitory Concentration (MIC) Assay

This is the foundational experiment to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of a relevant fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium.

  • Compound Dilution: Perform a serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • Observation: Determine the MIC by visually inspecting for the lowest concentration that prevents turbidity (growth).

Ergosterol Synthesis Inhibition Assay

This assay directly investigates the compound's ability to interfere with the ergosterol biosynthetic pathway.

Protocol:

  • Fungal Culture: Grow the test fungus in the presence of sub-lethal concentrations of the test compound.

  • Sterol Extraction: Harvest the fungal cells and extract the total sterols using a saponification method with alcoholic potassium hydroxide.

  • Spectrophotometric Analysis: Scan the absorbance of the extracted sterols between 240 nm and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. Inhibition of ergosterol synthesis will alter the shape of this curve.

  • Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths.

Part 3: Exploring a Neuropharmacological Role: The Norepinephrine-Dopamine Reuptake Inhibition Hypothesis

The phenylethylamine core of this compound is also a hallmark of many psychoactive compounds, particularly those that interact with monoamine transporters. Bupropion, a well-known antidepressant, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that shares structural similarities.[3] NDRIs block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft and enhanced neurotransmission.[4] This mechanism is associated with therapeutic effects in depression, ADHD, and narcolepsy.[4]

The dichlorophenyl moiety of the test compound could confer affinity for these transporters. Therefore, a logical avenue of investigation is its potential as an NDRI.

Signaling Pathway of Norepinephrine-Dopamine Reuptake Inhibition

The diagram below illustrates the canonical mechanism of action for an NDRI.

NDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->VMAT2 Synaptic_Vesicle_NE Synaptic_Vesicle_NE VMAT2->Synaptic_Vesicle_NE Storage Synaptic_Vesicle_DA Synaptic_Vesicle_DA VMAT2->Synaptic_Vesicle_DA Storage DAT DAT NET NET NE_Cleft NE Synaptic_Vesicle_NE->NE_Cleft Release DA_Cleft DA Synaptic_Vesicle_DA->DA_Cleft Release NE_Cleft->NET Reuptake AR Adrenergic Receptors NE_Cleft->AR DA_Cleft->DAT Reuptake DR Dopamine Receptors DA_Cleft->DR NDRI NDRI NDRI->DAT Blocks NDRI->NET Blocks Signal_Transduction Signal_Transduction AR->Signal_Transduction DR->Signal_Transduction

Caption: Mechanism of Norepinephrine-Dopamine Reuptake Inhibition.

Part 4: Experimental Validation of NDRI Activity

A combination of in vitro and in vivo assays is necessary to characterize a compound as a potential NDRI.

Radioligand Binding Assays

These assays determine the affinity of the test compound for the norepinephrine and dopamine transporters.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing either human NET or DAT.

  • Binding Reaction: Incubate the membrane preparation with a specific radioligand for the transporter (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) of the test compound from competitive binding curves.

TransporterRadioligandTest Compound Concentration Range
Norepinephrine Transporter (NET)[³H]nisoxetine10⁻¹⁰ M to 10⁻⁵ M
Dopamine Transporter (DAT)[³H]WIN 35,42810⁻¹⁰ M to 10⁻⁵ M
Serotonin Transporter (SERT)[³H]citalopram10⁻¹⁰ M to 10⁻⁵ M
Table 1: Representative Radioligands for Monoamine Transporter Binding Assays. A counterscreen against the serotonin transporter (SERT) is crucial to determine selectivity.
In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brains of freely moving animals, providing functional evidence of reuptake inhibition.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent.

  • Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Quantify the concentrations of norepinephrine and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant Microdialysis Probe Recovery Post-operative Recovery Surgery->Recovery Baseline Collect Baseline Dialysate Samples Recovery->Baseline Administration Administer Test Compound Baseline->Administration Post_Admin Collect Post-administration Dialysate Samples Administration->Post_Admin HPLC HPLC-ED Analysis of Norepinephrine and Dopamine Post_Admin->HPLC Data_Analysis Calculate % Change from Baseline HPLC->Data_Analysis

Caption: Experimental Workflow for In Vivo Microdialysis.

Conclusion and Future Directions

While this compound is primarily recognized as a synthetic intermediate, its core structure, the 2-amino-1-phenylethanolamine scaffold, is a versatile pharmacophore with the potential for diverse biological activities. Based on the established mechanisms of its structural analogs, the most promising avenues for investigation are its potential as an antifungal agent, through the inhibition of ergosterol biosynthesis, and its potential as a neuropharmacological agent, specifically as a norepinephrine-dopamine reuptake inhibitor.

The experimental protocols detailed in this guide provide a robust framework for elucidating the mechanism of action of this compound and its derivatives. A thorough characterization, encompassing both in vitro and in vivo studies, is essential to transition this molecule from a chemical intermediate to a potential therapeutic lead. Future research should also focus on structure-activity relationship (SAR) studies to optimize the scaffold for potency and selectivity at a desired biological target.

References

  • Rothman, R. B., et al. (2006). Inhibition of dopamine and norepinephrine reuptake produces additive effects on energy balance in lean and obese mice. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel bioactive compounds remain a cornerstone of therapeutic innovation. Among the myriad of privileged scaffolds, the 2-amino-1-phenylethanol framework has consistently proven to be a fertile ground for the development of potent pharmacological agents. This in-depth technical guide focuses on a particularly compelling subset of this class: derivatives of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol . We will explore the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

The Chemical Core: Synthesis and Strategic Importance

The this compound core structure is a key building block in the synthesis of several clinically significant antifungal agents. Its strategic importance lies in its role as a precursor to potent imidazole-based drugs such as luliconazole and miconazole[1]. The synthesis of this core and its subsequent derivatization are critical steps in the development of these antifungal compounds.

A common synthetic route to 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, a key intermediate, involves the reaction of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole in the presence of a base and a phase-transfer catalyst like PEG600 in a solvent such as dimethylformamide (DMF)[2]. The reaction temperature and time are crucial parameters to optimize for high yield and purity.

Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol
  • Reaction Setup: In a clean, dry reaction vessel, combine DMF, imidazole, sodium hydroxide flakes, and PEG600.

  • Initial Heating: Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour to ensure the formation of the imidazolide anion.

  • Cooling and Addition: Cool the reaction mixture to 50-55 °C.

  • Substrate Addition: Slowly add a DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol dropwise while maintaining the temperature between 50-55 °C.

  • Reaction Progression: After the addition is complete, maintain the temperature for 1 hour before heating to 110-115 °C for 4 hours to drive the reaction to completion.

  • Workup: Cool the mixture to 60 °C and add water. Continue cooling to room temperature to precipitate the crude product.

  • Purification: Isolate the crude product by centrifugal filtration. Dry the crude solid and recrystallize from a suitable solvent like methylbenzene to obtain the purified 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

This synthetic flexibility allows for the introduction of various substituents on the amino group and the phenyl ring, enabling the exploration of a wide chemical space and the fine-tuning of biological activity.

Antifungal Activity: A Primary Therapeutic Arena

The most well-documented biological activity of this compound derivatives is their potent antifungal action. This is exemplified by the commercial success of drugs like luliconazole, which is synthesized from the (S)-enantiomer of a closely related chloro-derivative[1].

Mechanism of Antifungal Action

The primary mechanism of action for many imidazole-based antifungal agents derived from this scaffold is the inhibition of ergosterol biosynthesis[3]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Antifungal_Mechanism

Caption: Antifungal mechanism of imidazole derivatives.

By binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), these compounds block the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and a decrease in ergosterol levels, ultimately compromising the integrity and function of the fungal cell membrane, leading to cell death[3].

Structure-Activity Relationship (SAR) for Antifungal Activity

Quantitative Structure-Activity Relationship (QSAR) studies on related dichlorophenyl-triazolylpropyl ethers have highlighted key structural features that govern antifungal potency. These studies reveal that:

  • Lipophilicity: Increased lipophilicity of the substituents generally correlates with enhanced antifungal activity[4]. This suggests that the ability of the molecule to partition into the fungal cell membrane is a critical factor.

  • Substituent Geometry: Linear and narrower substituents are often more favorable for activity than bulky ones, indicating a specific spatial requirement within the enzyme's active site[4].

  • Stereochemistry: The stereochemistry at the chiral center bearing the hydroxyl group is often crucial for potent activity, as seen with the preference for the (S)-enantiomer in the synthesis of luliconazole[1].

Expanding the Therapeutic Horizon: Anticancer and Anti-inflammatory Activities

Beyond their established antifungal properties, derivatives of the this compound scaffold have shown promise in other therapeutic areas, notably as anticancer and anti-inflammatory agents.

Anticancer Potential

Several studies have explored the anticancer activity of compounds containing the dichlorophenyl moiety. For instance, certain 1,3,4-oxadiazole derivatives with a dichlorophenyl substituent have demonstrated cytotoxic effects against various cancer cell lines[5]. The mechanism of action for these compounds is often multifactorial and can involve:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death.

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival is a common strategy.

  • Disruption of Microtubule Dynamics: Some compounds can interfere with the formation and breakdown of microtubules, leading to cell cycle arrest and apoptosis[6].

The specific anticancer mechanisms of this compound derivatives are an active area of research, and further studies are needed to fully elucidate their potential in oncology.

Anti-inflammatory Properties

The 2,4-dichlorophenyl moiety is also present in compounds with anti-inflammatory activity. For example, analogues of rimonabant, which contains a dichlorophenyl group, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells[3]. The anti-inflammatory effects of these compounds are often mediated by the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

Anti_Inflammatory_Pathway

Caption: Anti-inflammatory action via inhibition of cellular pathways.

Toxicology and Safety Considerations

A comprehensive evaluation of any potential therapeutic agent requires a thorough assessment of its toxicological profile. While specific in-depth toxicology data for many novel this compound derivatives are not yet publicly available, some general insights can be drawn from related compounds.

The 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, which shares the dichlorophenyl moiety, has been studied for its toxicity. Studies have shown that 2,4-D can induce hepatotoxicity, primarily through the induction of oxidative stress[7]. It is important to note that the overall toxicity of a molecule is highly dependent on its complete structure and not just a single fragment. Therefore, each new derivative must be rigorously evaluated for its specific toxicological properties.

Standard toxicological assessments for these compounds would include:

  • Cytotoxicity assays: To determine the concentration at which the compound is toxic to various cell lines, including healthy and cancerous cells.

  • Genotoxicity assays: To assess the potential of the compound to damage DNA.

  • In vivo toxicity studies: To evaluate the acute and chronic toxicity in animal models, identifying any potential target organs and determining the no-observed-adverse-effect level (NOAEL).

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds with a diverse range of biological activities. While their role in the development of antifungal agents is well-established, their potential as anticancer and anti-inflammatory drugs warrants further investigation.

Future research in this area should focus on:

  • Synthesis of novel derivatives: Expanding the chemical diversity of this class of compounds to explore new therapeutic applications.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in their various biological activities.

  • Comprehensive toxicological profiling: Ensuring the safety of any potential drug candidates.

  • Quantitative Structure-Activity Relationship (QSAR) studies: To guide the rational design of more potent and selective compounds.

References

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)
  • Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers - PubMed. (URL: [Link])

  • Synthesis, Antifungal Activity, Cytotoxicity and QSAR Study of Camphor Derivatives - MDPI. (URL: [Link])

  • Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide - MDPI. (URL: [Link])

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)
  • 4.7 2,4-D (020) (T)** - Food and Agriculture Organization of the United Nations. (URL: [Link])

  • Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents - PubMed. (URL: [Link])

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. (URL: [Link])

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. (URL: [Link])

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC - NIH. (URL: [Link])

  • Phenylethanolamine | C8H11NO - PubChem. (URL: [Link])

  • 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers - MDPI. (URL: [Link])

  • Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ResearchGate. (URL: [Link])

  • Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD) and its methyl analog in the guinea pig and rat - PubMed. (URL: [Link])

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile - MDPI. (URL: [Link])

  • (PDF) Structure-Guided Discovery of 2-Phenylethanol as a Dual-Target Antifungal and Antiviral Agent: Integrative Docking, Dynamics, and ADMET Profiling Against Key Pathogenic Enzymes - ResearchGate. (URL: [Link])

  • Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement - PubMed. (URL: [Link])

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile - MDPI. (URL: [Link])

  • Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ResearchGate. (URL: [Link])

  • vivo toxicity study: Topics by Science.gov. (URL: [Link])

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library. (URL: [Link])

  • Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (URL: [Link])

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.. (URL: [Link])

  • 1-(p-chlorophenyl)-2,2-dichloroethane (mitotane) and its analogs on feminizing adrenal neoplastic cells in culture - PubMed. (URL: [Link])

  • In Vivo Evaluation of the Oral Toxicity of the Chlorobutanol - MDPI. (URL: [Link])

  • Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC - NIH. (URL: [Link])

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PubMed Central. (URL: [Link])

  • Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed. (URL: [Link])

  • 2 - Organic Syntheses Procedure. (URL: [Link])

  • Biochemistry | Enzyme Inhibition - YouTube. (URL: [Link] Zk-tQEoJ0)

  • Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. (URL: [Link])

  • Toxicology - MuriGenics. (URL: [Link])

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting in vitro studies on the compound 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of potential biological activities and the experimental designs required to investigate them. By synthesizing information from related chemical structures and established methodologies, this guide presents a logical and scientifically rigorous approach to characterizing the in vitro profile of this compound.

Introduction to this compound

This compound is a secondary aromatic alcohol that serves as an important organic building block.[1] Its chemical structure, featuring a dichlorinated phenyl group and an amino alcohol moiety, suggests potential for a range of biological activities. While specific research on this compound is not extensively documented, its structural analogues have been implicated in various therapeutic areas, including antifungal and anticancer applications.[2][3] This guide will, therefore, explore a hypothesized range of in vitro studies to elucidate its potential pharmacological profile.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC8H10ClNO[4][5]
Molecular Weight171.62 g/mol [5]
IUPAC NameThis compound[6]
CAS Number88965-93-9[6]

Hypothesized Biological Activities and In Vitro Investigative Strategies

Based on the known activities of structurally related compounds, we can hypothesize several potential biological activities for this compound. The following sections will detail the rationale behind these hypotheses and provide comprehensive protocols for their in vitro investigation.

Potential Antifungal Activity

Rationale: The structurally similar compound, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, is a key intermediate in the synthesis of the imidazole antifungal drug, Luliconazole.[2][7] Luliconazole functions by disrupting the fungal cell membrane.[2] This suggests that this compound may also possess antifungal properties.

Experimental Workflow for Antifungal Activity Screening:

Antifungal_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Cytotoxicity A Broth Microdilution Assay (MIC Determination) C Ergosterol Biosynthesis Assay A->C Investigate Target D Cell Membrane Permeability Assay A->D Investigate Target E Mammalian Cell Viability Assay (e.g., MTT Assay) A->E Assess Safety B Disk Diffusion Assay B->A Confirm Activity

Caption: Workflow for investigating the antifungal potential of this compound.

Detailed Protocols:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate fungal growth medium (e.g., RPMI-1640).

    • Inoculate each well with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus).

    • Include positive (fungus only) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for fungal growth (e.g., 35°C for 24-48 hours).

    • The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

  • Ergosterol Biosynthesis Assay:

    • Culture the test fungus in the presence of sub-inhibitory concentrations of the compound.

    • Harvest the fungal cells and extract the sterols using an appropriate solvent system.

    • Analyze the sterol composition using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • A decrease in the ergosterol content compared to the untreated control suggests inhibition of the ergosterol biosynthesis pathway.

Potential Anticancer Activity

Rationale: Compounds containing β-amino alcohol and phenylacrylonitrile moieties have demonstrated promise as anticancer agents.[3] While this compound does not contain a phenylacrylonitrile group, its amino alcohol structure warrants investigation into its cytotoxic effects on cancer cell lines.

Experimental Workflow for Anticancer Activity Screening:

Anticancer_Workflow cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Apoptosis Induction cluster_2 Cell Cycle Analysis A MTT/XTT Assay on a Panel of Cancer Cell Lines B Annexin V/Propidium Iodide Staining A->B Investigate Cell Death E Flow Cytometry with Propidium Iodide Staining A->E Assess Cell Cycle Effects C Caspase Activity Assay B->C Confirm Apoptosis D Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax, Cleaved PARP) C->D Elucidate Pathway

Caption: Workflow for evaluating the anticancer potential of this compound.

Detailed Protocols:

  • MTT Cell Viability Assay:

    • Seed cancer cells (e.g., HT29 colon cancer, MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

  • Annexin V/Propidium Iodide Staining for Apoptosis Detection:

    • Treat cancer cells with the compound at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Monoamine Oxidase (MAO) Inhibition

Rationale: The core structure of this compound shares features with some monoamine neurotransmitters. Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of these neurotransmitters.[8] Therefore, it is plausible that this compound could act as a MAO inhibitor, which are used in the treatment of depression and neurodegenerative diseases.[9]

Experimental Workflow for MAO Inhibition Assay:

MAO_Workflow cluster_0 Initial Screening cluster_1 Determination of Potency and Selectivity cluster_2 Mechanism of Inhibition A Fluorimetric MAO-A and MAO-B Inhibition Assay B IC50 Determination for MAO-A and MAO-B A->B Quantify Inhibition C Calculation of Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A) B->C Assess Selectivity D Enzyme Kinetics Studies (Lineweaver-Burk Plot) B->D Determine Mechanism

Caption: Workflow for assessing the monoamine oxidase inhibitory activity of this compound.

Detailed Protocol:

  • Fluorimetric MAO Inhibition Assay:

    • This assay is based on the detection of hydrogen peroxide (H2O2), a product of the MAO-catalyzed reaction.[10][11]

    • In a 96-well black microplate, add recombinant human MAO-A or MAO-B enzyme.

    • Add various concentrations of this compound or a known inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B) and incubate.

    • Initiate the reaction by adding a suitable substrate (e.g., p-tyramine for both MAO-A and MAO-B) and a fluorescent probe that reacts with H2O2 (e.g., Amplex Red) along with horseradish peroxidase.[9][10]

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 585 nm emission) over time.[9]

    • Calculate the percentage of inhibition relative to the untreated enzyme control.

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables to facilitate comparison and analysis. For example, IC50 values from cytotoxicity assays or MIC values from antifungal assays should be tabulated for different cell lines or fungal strains.

Example Data Table:

CompoundCell LineIC50 (µM) after 48h
This compoundHT29Experimental Value
Doxorubicin (Control)HT29Reference Value
This compoundMCF-7Experimental Value
Doxorubicin (Control)MCF-7Reference Value

Conclusion

This technical guide provides a structured and scientifically grounded approach to the in vitro investigation of this compound. By systematically exploring its potential antifungal, anticancer, and MAO inhibitory activities, researchers can build a comprehensive pharmacological profile of this compound. The detailed protocols and experimental workflows outlined herein are designed to ensure data integrity and reproducibility, paving the way for further preclinical development.

References

  • New Human Monoamine Oxidase A Inhibitors with Potential Anti- Depressant Activity: Design, Synthesis, Biological Screening and Evaluation of Pharmacological Activity - PubMed. (URL: [Link])

  • Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - NIH. (URL: [Link])

  • In vitro macromolecular binding of 2-(2-chlorophenyl)-2-(4-chlorophenyl)-1,1-dichloroethane (o,p'-DDD) in the mouse lung and liver - PubMed. (URL: [Link])

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)
  • (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol - PubChem. (URL: [Link])

  • Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ResearchGate. (URL: [Link])

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (URL: [Link])

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - MDPI. (URL: [Link])

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (URL: [Link])

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Publishing. (URL: [Link])

  • Organic Compounds with Biological Activity - MDPI. (URL: [Link])

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. (URL: [Link])

  • Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... - ResearchGate. (URL: [Link])

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. (URL: [Link])

  • Monoamine Oxidase Assays - Cell Biolabs, Inc. (URL: [Link])

  • 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC - NIH. (URL: [Link])

Sources

The Versatile Chiral Synthon: An In-Depth Technical Guide to 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-1-(2,4-dichlorophenyl)ethan-1-ol, a chiral amino alcohol that serves as a pivotal building block in modern organic synthesis. With its vicinal amino and hydroxyl functionalities on a dichlorinated phenyl backbone, this molecule offers a unique scaffold for the construction of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. This document will delve into the synthesis, key reactions, and strategic applications of this synthon, providing detailed protocols and mechanistic insights to enable its effective utilization in research and development.

Introduction: The Strategic Importance of a Differentiated Amino Alcohol

Chiral 1,2-amino alcohols are a privileged class of compounds in synthetic chemistry, prized for their ability to impart stereochemical control and serve as precursors to a wide array of functional groups and heterocyclic systems. This compound distinguishes itself through the presence of a 2,4-dichlorophenyl moiety, which not only influences its reactivity but is also a common feature in many biologically active molecules. This structural element often enhances binding affinity to target proteins and modulates the pharmacokinetic properties of the final compound.

The primary utility of this building block lies in its role as a key intermediate in the synthesis of antifungal agents, most notably luliconazole.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a diverse range of chemical transformations, making it a valuable tool for the synthetic chemist.

Synthesis of this compound: A Multi-pronged Approach

The synthesis of this compound is typically achieved through a two-step process, starting from the corresponding α-chloro ketone. The key strategic decision lies in the stereoselective reduction of the ketone to establish the chiral carbinol center.

Asymmetric Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

The precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is readily prepared via Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[2] The subsequent asymmetric reduction to the corresponding chlorohydrin, (S)- or (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is the critical step for introducing chirality. Both chemical and biocatalytic methods have proven effective.

Chemical Reduction:

The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst and a borane source, is a well-established method for the enantioselective reduction of ketones.[3][4] This method consistently delivers high enantiomeric excess (ee).[3]

Biocatalytic Reduction:

Enzymatic reductions offer a green and highly selective alternative to chemical methods. Carbonyl reductases (KREDs) from various microorganisms, such as Lactobacillus kefiri and Scheffersomyces stipitis, have been successfully employed for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the desired chiral alcohol with excellent conversion and enantioselectivity.[1][5] These biocatalytic processes are often preferred for industrial-scale production due to their mild reaction conditions and reduced environmental impact.[1]

Amination of the Chiral Chlorohydrin

The final step in the synthesis is the nucleophilic substitution of the chloride in the chiral chlorohydrin with an amino group. This is typically achieved by treatment with a large excess of ammonium hydroxide in a protic solvent like methanol.[6] The reaction proceeds via an SN2 mechanism, resulting in the desired this compound with retention of stereochemistry at the carbinol center.

Table 1: Comparison of Synthetic Routes to Chiral 2-Chloro-1-(2,4-dichlorophenyl)ethanol

MethodCatalyst/EnzymeReducing AgentTypical ee (%)AdvantagesDisadvantages
CBS Reduction (S)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide complex>98High enantioselectivity, well-establishedCost of catalyst, stoichiometric borane source
Biocatalysis Carbonyl Reductase (e.g., from L. kefiri)Isopropanol (co-substrate for cofactor regeneration)>99High selectivity, green, mild conditionsRequires enzyme screening and optimization

The Role of this compound as a Building Block

The synthetic utility of this compound stems from the differential reactivity of its amino and hydroxyl groups. This allows for selective transformations to build molecular complexity.

Synthesis of Heterocyclic Scaffolds

The 1,2-amino alcohol motif is a direct precursor to various five- and six-membered heterocyclic rings, which are prevalent in medicinal chemistry.

Oxazolines:

Oxazolines are readily synthesized from 2-amino alcohols and carboxylic acids or their derivatives.[7][8] The reaction of this compound with an appropriate carboxylic acid derivative, followed by cyclodehydration, would yield a 4-(2,4-dichlorophenyl)-substituted oxazoline. These structures can serve as chiral ligands in asymmetric catalysis or as protected forms of the amino alcohol.

Figure 1: General scheme for the synthesis of oxazolines.

N- and O-Functionalization

The amino and hydroxyl groups can be selectively functionalized to introduce a wide range of substituents.

N-Alkylation and N-Acylation:

The primary amino group is a potent nucleophile and can readily undergo alkylation or acylation under standard conditions.[9][10] These reactions are fundamental in peptide synthesis and for the introduction of various side chains to modulate the biological activity of the target molecule.

O-Acylation:

Chemoselective O-acylation of the hydroxyl group in the presence of the free amine can be achieved under acidic conditions.[11] This allows for the introduction of ester functionalities, which can act as prodrugs or modify the solubility and pharmacokinetic profile of a compound.

Precursor to Antifungal Agents

As previously mentioned, this compound is a key precursor to imidazole-based antifungal drugs.[12] The synthesis of luliconazole, for instance, involves the reaction of the corresponding chiral chlorohydrin with imidazole, followed by further functionalization.[13][14] The amino alcohol can be envisioned as a direct precursor where the amino group is converted to a suitable leaving group or is directly displaced in a subsequent step.

Luliconazole_Synthesis_Pathway A 2-Chloro-1-(2,4-dichlorophenyl)ethanone B (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol A->B Asymmetric Reduction C (R)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol B->C Amination D Luliconazole Precursors C->D Further Transformations E Luliconazole D->E Final Steps

Figure 2: Synthetic pathway to Luliconazole highlighting the role of the title compound.

Experimental Protocols

The following are representative, detailed procedures for the synthesis and potential application of this compound, based on analogous transformations reported in the literature.

Protocol: Synthesis of (R)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

This two-step procedure is adapted from established methods for the synthesis of similar chiral amino alcohols.[6]

Step 1: Asymmetric Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

  • Materials: 2-Chloro-1-(2,4-dichlorophenyl)ethanone, (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene), Borane-dimethyl sulfide complex (BMS, ~10 M), Anhydrous tetrahydrofuran (THF), Methanol, Hydrochloric acid (1 M).

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

    • Cool the flask to 0 °C and slowly add BMS (0.6 eq).

    • Stir the mixture at 0 °C for 15 minutes.

    • A solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • The reaction is stirred at 0-5 °C and monitored by TLC until the starting material is consumed.

    • Slowly quench the reaction by the dropwise addition of methanol at 0 °C.

    • Add 1 M HCl and extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Step 2: Amination of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

  • Materials: Crude (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, Methanol, Ammonium hydroxide (30% aqueous solution).

  • Procedure:

    • Dissolve the crude chlorohydrin from Step 1 in methanol.

    • Add a large excess of 30% ammonium hydroxide solution (e.g., 20-30 equivalents).

    • Stir the mixture at room temperature in a sealed vessel for 48-72 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford crude (R)-2-amino-1-(2,4-dichlorophenyl)ethan-1-ol.

    • The product can be further purified by recrystallization or column chromatography.

Physicochemical and Safety Data

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
Appearance White to off-white solid (expected)
Solubility Expected to be soluble in polar organic solvents
CAS Number 88965-93-9[15]

Safety and Handling:

  • This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[15]

  • Avoid inhalation of dust and contact with skin and eyes.[15]

  • For detailed safety information, consult the Safety Data Sheet (SDS).[15]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its efficient, stereoselective synthesis and the presence of two distinct, reactive functional groups on a biologically relevant scaffold make it an attractive starting material for the synthesis of a wide range of complex molecules. This guide has outlined the key synthetic routes to this compound and highlighted its potential applications in the construction of heterocyclic systems and as a precursor to important pharmaceutical agents. The provided protocols and mechanistic insights are intended to serve as a practical resource for chemists engaged in the design and execution of innovative synthetic strategies.

References

  • Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. - ResearchGate. (n.d.). Retrieved January 30, 2024, from [Link]

  • Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045 | Request PDF. (n.d.). Retrieved January 30, 2024, from [Link]

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (n.d.). Google Patents.
  • CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol. (n.d.). Google Patents.
  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2024, from [Link]

  • Oxazoline. (2023, December 29). In Wikipedia. [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (n.d.). Google Patents.
  • Synthesis of Chiral 2-Amino-1-Phenylethanol. (n.d.). Taylor & Francis. Retrieved January 30, 2024, from [Link]

  • US10703744B2 - Process for preparation of luliconazole. (n.d.). Google Patents.
  • 1-(4-Amino-3,5-dichlorophenyl)-2-(diethylamino)ethan-1-ol. (n.d.). PubChem. Retrieved January 30, 2024, from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry, 11, 565–611. [Link]

  • Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene. (n.d.). Google Patents.
  • Chemoenzymatic synthesis of luliconazole mediated by lipases. (n.d.). AIR Unimi. Retrieved January 30, 2024, from [Link]

  • WO2019150383A1 - A process for preparation of luliconazole. (n.d.). Google Patents.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2018). Molbank, 2018(2), M983. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (2022). Organic & Biomolecular Chemistry, 20(1), 107-111. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). International Journal of Molecular Sciences, 21(21), 8205. [Link]

  • (2,4-dichlorophenyl)methyl acetate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 30, 2024, from [Link]

  • Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. (n.d.). Doc Brown's Chemistry. Retrieved January 30, 2024, from [Link]

  • Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH. Retrieved January 30, 2024, from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Advances, 14(38), 27338-27346. [Link]

  • 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). (2023). Molbank, 2023(4), M1741. [Link]

  • 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2476. [Link]

  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (2024). The Journal of Organic Chemistry, 89(19), 13689–13700. [Link]

  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. (2010). Journal of Combinatorial Chemistry, 12(5), 683–686. [Link]

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. (2024). The Journal of Organic Chemistry, 89(10), 6969–6980. [Link]

  • (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. (n.d.). PubChem. Retrieved January 30, 2024, from [Link]

  • 2-(4-chlorophenyl)acetic acid [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] ester. (n.d.). PubChem. Retrieved January 30, 2024, from [Link]

  • Ethanone, 1-(2,4-dichlorophenyl)-. (n.d.). NIST WebBook. Retrieved January 30, 2024, from [Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. (2018). Molecules, 23(12), 3299. [Link]

  • ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

Sources

The 2,4-Dichlorophenylethanolamine Scaffold: Pharmacodynamics, Synthesis, and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthetic utility, and therapeutic potential of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol .

Executive Summary

This compound (CAS: 13672-00-9 for racemic) represents a privileged "phenylethanolamine" scaffold.[1] While structurally homologous to the potent beta-2 agonist Clenbuterol (which bears a 3,5-dichloro substitution), the 2,4-dichloro isomer occupies a unique niche in medicinal chemistry.[1] It serves three critical roles in modern drug development:

  • Adrenergic Modulator: A potential sympathomimetic agent with theoretical beta-2 selectivity.[1]

  • Antifungal Pharmacophore: A metabolic marker and structural fragment of azole antifungals (e.g., Miconazole, Luliconazole).

  • Chiral Synthon: A high-value intermediate for the asymmetric synthesis of enantiopure APIs.[1]

This guide analyzes the molecule’s utility as a lead compound for respiratory and anabolic therapies, its role in antifungal quality control (QC), and the biocatalytic protocols required for its production.

Part 1: Structural Biology & Pharmacodynamics[1]

The Phenylethanolamine Core

The molecule consists of a phenyl ring substituted with chlorines at the ortho (2) and para (4) positions, attached to an ethanolamine tail. This structure dictates its binding affinity:

  • Lipophilicity: The 2,4-dichloro substitution significantly increases lipophilicity compared to unsubstituted norepinephrine, enhancing blood-brain barrier (BBB) penetration and membrane partitioning.[1]

  • Receptor Docking: The ethanolamine side chain (–CH(OH)CH₂NH₂) mimics the endogenous catecholamines (epinephrine/norepinephrine), allowing it to dock into the Beta-Adrenergic Receptors (β-ARs) .[1]

Mechanism of Action: Beta-Adrenergic Signaling

Like its analog Clenbuterol, this molecule is hypothesized to act as a ligand for the


-adrenergic receptor.[1][2] Upon binding, it triggers a G-protein coupled cascade that results in smooth muscle relaxation (bronchodilation) and potential skeletal muscle hypertrophy.
Figure 1: Beta-2 Adrenergic Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by phenylethanolamines.

BetaSignaling Ligand This compound Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein (Activation) Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation (Bronchodilation) PKA->Response Phosphorylation Cascade

Caption: Signal transduction cascade initiated by phenylethanolamine binding to β2-receptors, leading to bronchodilation.[1]

Part 2: Therapeutic Applications & Utility[1][3][4]

Respiratory & Anabolic Potential (Adrenergic Agonism)

While Clenbuterol (3,5-dichloro) is the market standard for bronchodilation and anabolism, the 2,4-dichloro isomer presents an alternative pharmacological profile.

  • Bronchodilation: By activating PKA (as shown in Fig 1), the molecule phosphorylates Myosin Light Chain Kinase (MLCK), inhibiting contraction in bronchial smooth muscle.

  • Metabolic Stability: The chlorine atoms protect the phenyl ring from rapid hydroxylation by Catechol-O-Methyltransferase (COMT), extending the half-life compared to natural catecholamines.[1]

  • Research Status: Currently used as a reference standard to study Structure-Activity Relationships (SAR) in next-generation beta-agonists.[1]

Antifungal Quality Control (The "Azole" Connection)

The 2,4-dichlorophenyl moiety is the "warhead" for many azole antifungals (e.g., Miconazole, Econazole, Luliconazole).

  • Role: This amino-alcohol serves as a critical Reference Standard for impurity profiling.[1] During the synthesis of Miconazole, degradation or incomplete alkylation can yield this compound.[1]

  • Regulatory Requirement: Quantifying this impurity is essential for meeting ICH (International Council for Harmonisation) guidelines for drug purity.

Chiral Intermediate for Drug Synthesis

The biological activity of phenylethanolamines is highly stereospecific (usually the R-enantiomer is active at


-receptors).[1] This molecule is a high-value substrate for Biocatalytic Resolution .[1]

Part 3: Experimental Protocols

Protocol: Biocatalytic Synthesis of Enantiopure (R)-Alcohol

To utilize this molecule therapeutically, it must be synthesized in its optically active form. The following protocol uses a carbonyl reductase (KRED) to reduce the corresponding ketone.

Objective: Produce (R)-2-amino-1-(2,4-dichlorophenyl)ethan-1-ol with >99% enantiomeric excess (ee).

Reagents:

  • Substrate: 2-Amino-1-(2,4-dichlorophenyl)ethanone (HCl salt).

  • Enzyme: Recombinant Carbonyl Reductase (e.g., Lactobacillus kefir KRED).

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Workflow:

  • Preparation: Dissolve 500 mg of substrate in 5 mL of isopropanol (co-solvent).

  • Reaction Mix: Add substrate solution to 45 mL of Phosphate Buffer containing 100 mg KRED enzyme and 50 mg Glucose Dehydrogenase.

  • Incubation: Stir at 30°C for 24 hours at 200 rpm. Monitor pH and adjust to 7.0 using 1M NaOH.

  • Extraction: Quench reaction with ethyl acetate (50 mL x 3). Dry organic layer over

    
    .
    
  • Purification: Evaporate solvent and recrystallize from ethanol/hexane.

Figure 2: Chemoenzymatic Synthesis Workflow

Synthesis Ketone 2,4-Dichloro Acetophenone deriv. Biocat Biocatalysis (KRED + NADPH) Ketone->Biocat Reduction ChiralAlc (R)-Amino-Alcohol (Target Molecule) Biocat->ChiralAlc >99% ee Downstream API Synthesis (Luliconazole/Miconazole) ChiralAlc->Downstream Functionalization

Caption: Enzymatic reduction pathway to generate the chiral therapeutic precursor.

Part 4: Analytical Validation (LC-MS/MS)

For researchers tracking this compound in biological matrices (pharmacokinetics) or manufacturing batches (impurity testing), the following Mass Spectrometry transitions are standard.

Table 1: LC-MS/MS Parameters for Detection

ParameterSetting
Ionization Mode ESI Positive (+)
Precursor Ion (Q1) 206.0 m/z [M+H]+
Product Ion 1 (Quant) 170.0 m/z (Loss of HCl)
Product Ion 2 (Qual) 142.0 m/z (Dichlorophenyl fragment)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Retention Time ~3.5 min (C18 Column)

Part 5: Safety & Toxicology[1]

  • Hazard Class: Acute Tox. 4 (Oral).[3]

  • Target Organs: Central Nervous System (tremors), Cardiovascular System (tachycardia - due to beta-agonism).[1]

  • Metabolism: This compound is also a known metabolite of the pesticide Chlorfenvinphos and potentially Clenbuterol (via N-dealkylation).[1] Its presence in urine can indicate exposure to these agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12433515, 2-Amino-1-(4-chlorophenyl)ethanol. Retrieved from [Link]

  • Hutson, D. H., & Hathway, D. E. (1967). The metabolism of 2-chloro-1-(2',4'-dichlorophenyl)vinyl diethyl phosphate (Chlorfenvinphos) in the dog and rat.[1][4] Biochemical Pharmacology. Retrieved from [Link]

  • Li, Z., et al. (2020). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol.[1] ResearchGate. Retrieved from [Link]

  • StatPearls (2025). Beta2-Agonists: Mechanism of Action and Clinical Utility.[1] NCBI Bookshelf. Retrieved from [Link]

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to Investigating the Enzyme Interactions of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules and approved therapeutics. The specific derivative, 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, while not extensively characterized in public literature, represents a compelling starting point for the exploration of novel enzyme-modulating compounds. This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically investigate the potential enzyme interactions of this and related molecules. We will delve into the rationale behind experimental design, from initial target hypothesis and screening to in-depth biophysical and structural characterization. This document serves not as a review of existing data, but as a forward-looking roadmap for discovery.

Introduction: The Phenylethanolamine Scaffold and the Opportunity of this compound

Phenylethanolamines are a class of compounds characterized by a phenyl group attached to an amino alcohol. This structural motif is found in endogenous neurotransmitters like norepinephrine, playing a crucial role in physiological signaling pathways.[1] Consequently, synthetic derivatives of phenylethanolamine have been a fertile ground for drug discovery, leading to agents with diverse therapeutic applications.[2][3]

This compound is a specific derivative distinguished by a dichlorinated phenyl ring. While its direct biological activities are not widely reported, its structural similarity to known bioactive molecules suggests a potential for interaction with various enzyme targets. For instance, the related compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a key intermediate in the synthesis of the antifungal agent luliconazole, hinting at potential interactions with fungal enzymes.[4] Furthermore, the core phenylethanolamine structure is recognized by enzymes such as Phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine.[5][6]

This guide will, therefore, use this compound as a representative molecule to outline a comprehensive, multi-stage research program for identifying and characterizing its enzyme interactions. This framework is designed to be broadly applicable to other novel small molecules.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is a prerequisite for any biological study. These properties influence solubility, cell permeability, and potential for off-target effects.

PropertyValueSource
Molecular Formula C8H9Cl2NO[7]
Appearance Colorless to slightly yellow solid[7]
Melting Point Approx. 85-88°C[7]
Boiling Point Approx. 275°C[7]
Solubility Soluble in water, ethanol, methanol, and dichloromethane[7]

A Roadmap for Investigation: From Hypothesis to Structural Elucidation

The following sections outline a logical, step-by-step workflow for the comprehensive study of this compound's interactions with enzymes.

Stage 1: Hypothesis Generation and Initial Target Screening

The initial step is to generate hypotheses about potential enzyme targets based on structural analogy. Given the phenylethanolamine core, logical starting points include:

  • Catecholamine-modifying enzymes: Such as Phenylethanolamine N-methyltransferase (PNMT) or monoamine oxidases (MAOs).

  • Fungal metabolic enzymes: Given its relation to precursors of antifungal agents.

  • Other enzymes with hydrophobic binding pockets: The dichlorophenyl group suggests an affinity for hydrophobic pockets in enzyme active sites.

Experimental Protocol: High-Throughput Screening (HTS) using a Diverse Enzyme Panel

A broad initial screening can quickly identify potential "hits".

Objective: To identify any enzyme from a diverse panel that shows altered activity in the presence of this compound.

Methodology:

  • Prepare Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Enzyme Panel Selection: Utilize a commercially available or in-house curated panel of enzymes representing different classes (e.g., kinases, proteases, methyltransferases, oxidoreductases).

  • Assay Preparation: In a 384-well plate format, dispense the appropriate buffer and substrate for each enzyme assay.

  • Compound Addition: Add this compound to the assay wells to a final concentration of, for example, 10 µM. Include positive (known inhibitor) and negative (vehicle control) controls.

  • Enzyme Addition and Incubation: Initiate the reaction by adding the respective enzymes. Incubate at the optimal temperature for a defined period.

  • Signal Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance, luminescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each enzyme. A "hit" is typically defined as an inhibition level above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Causality Behind Choices: A high-throughput screen maximizes the chances of finding an unexpected interaction. Using a standard concentration like 10 µM is a common starting point to balance sensitivity with the risk of non-specific effects.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis Compound Compound Stock (10 mM in DMSO) AddCompound Add Compound (10 µM final) & Controls Compound->AddCompound EnzymePanel Enzyme Panel (Diverse Classes) AddEnzyme Initiate with Enzyme EnzymePanel->AddEnzyme Dispense Dispense Buffer & Substrate Dispense->AddCompound AddCompound->AddEnzyme Incubate Incubate AddEnzyme->Incubate Detect Detect Signal Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate Identify Identify 'Hits' (>50% Inhibition) Calculate->Identify

Caption: High-Throughput Screening Workflow.

Stage 2: In-depth Kinetic Characterization

Once a "hit" is identified, the next step is to quantify the interaction and determine the mechanism of inhibition.

Experimental Protocol: Enzyme Inhibition Kinetics

Objective: To determine the IC50 (half-maximal inhibitory concentration) and the inhibition mechanism (e.g., competitive, non-competitive, uncompetitive).

Methodology (assuming an inhibitory effect):

  • IC50 Determination:

    • Set up a series of reactions with a fixed concentration of enzyme and substrate.

    • Vary the concentration of this compound over a wide range (e.g., from nanomolar to micromolar).

    • Measure the initial reaction rates (v₀).

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

  • Mechanism of Inhibition Study:

    • Set up a matrix of reactions where both the substrate and inhibitor concentrations are varied.

    • Measure the initial reaction rates for each condition.

    • Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) at different inhibitor concentrations to determine the mechanism.

      • Competitive: Vmax is unchanged, Km increases.

      • Non-competitive: Vmax decreases, Km is unchanged.

      • Uncompetitive: Both Vmax and Km decrease.

Causality Behind Choices: Determining the IC50 provides a quantitative measure of potency. The mechanism of inhibition study is crucial as it informs about the binding site of the inhibitor (e.g., competitive inhibitors typically bind to the active site).

Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI + I (Non-competitive) S Substrate (S) I Inhibitor (I) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) ES->ESI + I (Non-competitive) P Product (P)

Caption: Potential Enzyme Inhibition Mechanisms.

Stage 3: Biophysical Validation of Direct Binding

Kinetic data implies an interaction, but it does not definitively prove direct binding. Biophysical methods are essential for this confirmation.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To confirm direct binding and determine the thermodynamic parameters of the interaction (binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

Methodology:

  • Sample Preparation: Prepare purified target enzyme in a suitable buffer and this compound in the same buffer. Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the enzyme solution.

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the compound to the enzyme.

    • Fit the data to a suitable binding model to extract the thermodynamic parameters.

Causality Behind Choices: ITC is the "gold standard" for characterizing binding interactions in solution. It provides a complete thermodynamic profile of the interaction, which can inform about the driving forces of binding (e.g., hydrogen bonds, hydrophobic interactions).

Stage 4: Structural Elucidation of the Binding Mode

The ultimate validation of an enzyme-inhibitor interaction is the determination of the three-dimensional structure of the complex.

Experimental Protocol: X-ray Crystallography

Objective: To visualize the atomic-level interactions between this compound and its target enzyme.

Methodology:

  • Crystallization:

    • Screen a wide range of conditions (e.g., precipitants, pH, temperature) to find conditions that yield well-ordered crystals of the enzyme.

    • Soak the enzyme crystals in a solution containing a high concentration of this compound, or co-crystallize the enzyme and the compound together.

  • Data Collection:

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron).

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Build an atomic model of the enzyme-compound complex into the electron density map.

    • Refine the model to achieve the best possible fit with the experimental data.

Causality Behind Choices: A high-resolution crystal structure provides irrefutable evidence of binding and reveals the precise orientation of the compound in the active site. This information is invaluable for understanding the mechanism of action and for guiding future structure-based drug design efforts.

Conclusion and Future Directions

While this compound is a molecule with a limited public research footprint, its phenylethanolamine core structure suggests a high potential for biological activity. The systematic approach outlined in this guide provides a robust and scientifically rigorous framework for any researcher or drug discovery professional aiming to explore the therapeutic potential of this or any other novel small molecule. By progressing from high-throughput screening to detailed kinetic, biophysical, and structural studies, it is possible to build a comprehensive understanding of a compound's mechanism of action and to lay the groundwork for its development into a valuable research tool or a novel therapeutic agent. The next logical steps for a research program focused on this molecule would be to execute the described screening and, upon hit identification, proceed through the validation cascade.

References

  • Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. Available at: [Link]

  • 2-AMino-1-(2,4-dichlorophenyl)ethanol HCl. ChemBK. Available at: [Link]

  • 2-Amino-1-phenylethanol. Chem-Impex. Available at: [Link]

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents.
  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. Available at: [Link]

  • Phenylethanolamine. Wikipedia. Available at: [Link]

  • Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. PMC. Available at: [Link]

  • New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. U.S. Department of Energy Office of Science. Available at: [Link]

Sources

Methodological & Application

Chiral synthesis of "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol represents a critical junction in the manufacturing of imidazole-based antifungal agents (e.g., Miconazole, Econazole, Luliconazole) and adrenergic receptor modulators. The biological activity of these pharmacophores is strictly governed by the stereochemistry at the benzylic position (C1).

While traditional resolution of racemic mixtures (via tartaric acid crystallization) is chemically inefficient (max 50% yield), modern process chemistry demands asymmetric catalysis . This guide details two validated protocols:

  • Biocatalytic Reduction (Protocol A): The industrial "Green Standard" utilizing Ketoreductases (KREDs) for >99% ee and high substrate loading.

  • Asymmetric Transfer Hydrogenation (Protocol B): A versatile chemical route using Ru-TsDPEN catalysts, ideal for laboratory-scale optimization and variable substitution patterns.

Target Molecule:

  • IUPAC: this compound

  • Key Intermediate: (R)- or (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol (CPEO)

  • Critical Challenge: Preventing racemization during the epoxide ring-opening and minimizing dimer formation during aminolysis.

Synthetic Workflow Visualization

The following flowchart outlines the chemoenzymatic route, highlighting the critical control points (CCPs) where stereochemistry is established and maintained.

G cluster_0 Step 1: Asymmetric Induction Start Precursor 2-Chloro-1-(2,4-dichlorophenyl)ethanone RouteA Route A: Biocatalysis (KRED + NADPH) Start->RouteA RouteB Route B: Chemocatalysis (Ru-TsDPEN + HCOOH) Start->RouteB Intermediate Chiral Chlorohydrin (>99% ee) RouteA->Intermediate High Selectivity RouteB->Intermediate Broad Scope Epoxide Chiral Epoxide (In-situ or Isolated) Intermediate->Epoxide NaOH/THF (Stereospecific Inversion) Product Target: 2-Amino-1- (2,4-dichlorophenyl)ethan-1-ol Epoxide->Product NH3 (aq)/MeOH (Regioselective Opening)

Figure 1: Divergent synthetic strategies for the chiral amino-alcohol. Route A is preferred for scale; Route B for flexibility.

Protocol A: Biocatalytic Reduction (Industrial Standard)

This protocol utilizes engineered Ketoreductases (KREDs) coupled with a cofactor recycling system (Glucose Dehydrogenase/GDH). It is superior for scaling due to ambient pressure operation and water solubility.

Mechanism: The enzyme delivers a hydride from NADPH to the re- or si-face of the ketone with near-perfect selectivity.

Reagents & Equipment
  • Substrate: 2-Chloro-1-(2,4-dichlorophenyl)ethanone (CPE).[1][2][3][4]

  • Enzyme: KRED-P1 (Screening required: Lactobacillus kefiri or Scheffersomyces stipitis variants).

  • Cofactor Recycle: NADP+, Glucose, Glucose Dehydrogenase (GDH).

  • Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.0.

  • Solvent: Isopropyl Alcohol (IPA) or Butyl Acetate (for extraction).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Add MgSO₄ (1 mM) to stabilize the enzyme.

  • Substrate Solution: Dissolve CPE (10 g, 44.7 mmol) in IPA (5 mL). Note: High IPA concentrations can denature enzymes; keep final solvent load <10% v/v.

  • Reaction Initiation:

    • Add Glucose (1.5 eq) and NADP+ (10 mg, catalytic amount) to the buffer.

    • Add GDH (500 U) and KRED (500 U).

    • Add the substrate solution dropwise under mild agitation (200 rpm).

  • Incubation: Maintain at 30°C for 12–24 hours. Monitor pH; maintain 7.0 using 1M NaOH (titrator recommended).

  • Workup:

    • Quench with Ethyl Acetate (100 mL).

    • Centrifuge to remove cell debris/protein.

    • Separate organic layer, dry over Na₂SO₄, and concentrate.

  • Conversion to Amine:

    • Dissolve the resulting chiral chlorohydrin in MeOH.

    • Add NaOH (2.0 eq) to form the epoxide (monitor by TLC).

    • Add aqueous Ammonia (25%, 10 eq) and heat to 40°C in a sealed pressure tube for 4 hours.

    • Caution: Use a blast shield.

Performance Metrics:

Parameter Value Notes
Conversion >99% Driven by cofactor recycling
Enantiomeric Excess (ee) >99.5% Enzyme dependent

| Space-Time Yield | 50–100 g/L/day | High throughput |

Protocol B: Asymmetric Transfer Hydrogenation (Lab Scale)

For labs without access to enzyme libraries, Ru-catalyzed ATH is the gold standard. It utilizes a "chiral lattice" created by the TsDPEN ligand to direct hydride transfer.

Reagents
  • Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (Noyori Catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology
  • Degassing: Flame-dry a two-neck round bottom flask and purge with Argon for 15 mins.

  • Catalyst Loading: Add [RuCl(p-cymene)((R,R)-TsDPEN)] (1 mol%) and the ketone substrate (CPE, 1.0 eq) to the flask.

  • Solvent Addition: Add degassed DCM (0.5 M concentration relative to substrate).

  • Reaction:

    • Cool to 0°C.

    • Add HCOOH/Et₃N mixture (2.0 eq) dropwise via syringe.

    • Allow to warm to room temperature (25°C) and stir for 16 hours.

    • Visual Cue: Solution often turns from deep red/purple to orange upon completion.

  • Purification:

    • Wash with water (2x) and brine (1x).

    • Concentrate to yield the chiral chlorohydrin.

  • Amination (One-Pot Variant):

    • Redissolve crude chlorohydrin in THF.

    • Add KOtBu (1.1 eq) at 0°C to form epoxide (stir 1 hr).

    • Add methanolic ammonia (7N, 10 eq) and stir at RT for 12 hours.

Analytical Validation & Troubleshooting

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Dichlorophenyl absorption).

  • Retention Times (Approx): (S)-isomer: 8.5 min; (R)-isomer: 10.2 min.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low ee (<90%) Temperature too high during reductionCool reaction to 0°C or -10°C (Protocol B).
Racemization Acidic conditions during workupEnsure pH > 8 during epoxide opening; avoid strong acids.
Dimer Formation Ammonia concentration too lowIncrease NH3 equivalents to >20 eq; use dilute substrate.
Incomplete Conversion Catalyst poisoningDegas solvents thoroughly; ensure substrate purity (free of sulfur/amines).

References

  • Biocatalytic Route Efficiency

    • Title: Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis.[2]

    • Source: ResearchGate / Journal of Molecular Catalysis B: Enzym
    • URL:

  • Enzymatic Process Development

    • Title: Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol.
    • Source: ACS Publications (Organic Process Research & Development).
    • URL:

  • Chemical Route (Henry Reaction Alternative)

    • Title: Organocatalytic Enantioselective Henry Reactions.[5]

    • Source: MDPI (Molecules).
    • URL:

  • General Asymmetric Synthesis of Amino Alcohols

    • Title: Asymmetric synthesis of syn- and anti-1,3-amino alcohols.[6]

    • Source: PubMed / NIH.
    • URL:

Sources

Application Note: High-Purity Enantioselective Synthesis of (S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the enantioselective synthesis of (S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol , a critical chiral pharmacophore found in antifungal agents (e.g., Luliconazole intermediates) and adrenergic receptor modulators.

While biocatalytic routes exist for industrial scale-up, this guide prioritizes a Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH) workflow. This method offers the highest versatility for research and development laboratories, utilizing the robust Noyori-Ikariya catalyst system to achieve enantiomeric excesses (ee) exceeding 97%.

Key Performance Indicators (KPIs)
ParameterSpecification
Target Enantiomer (S)-Configuration
Primary Methodology Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Chiral Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]
Expected Yield > 85% (over 2 steps)
Optical Purity > 98% ee (after recrystallization)

Strategic Analysis & Retrosynthesis

The synthesis hinges on the efficient construction of the chiral alcohol center at C1. Direct amination of the ketone prior to reduction is prone to racemization and side reactions. Therefore, the optimal strategy employs a Chlorohydrin Route :

  • Asymmetric Reduction: Stereoselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the (S)-chlorohydrin.

  • Stereospecific Amination: Base-mediated epoxide formation (with retention of configuration at C1) followed by regioselective ring opening with ammonia.

Reaction Scheme (DOT Visualization)

ReactionScheme Substrate 2-Chloro-1-(2,4- dichlorophenyl)ethanone Inter (S)-Chlorohydrin (>97% ee) Substrate->Inter HCOOH/TEA (ATH) Catalyst RuCl(p-cymene) [(S,S)-TsDPEN] Catalyst->Inter Epoxide (S)-Epoxide Intermediate Inter->Epoxide NaOH (aq) Cyclization Product (S)-2-Amino-1-(2,4- dichlorophenyl)ethan-1-ol Epoxide->Product NH4OH Ring Opening

Figure 1: Synthetic pathway utilizing Asymmetric Transfer Hydrogenation (ATH) followed by stereospecific amination.

Critical Reagents & Equipment

Reagent/EquipmentGrade/SpecPurpose
2-Chloro-1-(2,4-dichlorophenyl)ethanone >98% PurityStarting Material (Lachrymator!)[1]
RuCl(p-cymene)[(S,S)-TsDPEN] Chiral CatalystEnantioselective Hydrogen Transfer
Formic Acid / Triethylamine 5:2 AzeotropeHydrogen Donor Source
Ammonium Hydroxide 28-30% aq.Amination Agent
HPLC Column Chiralcel OD-H or AD-HEnantiopurity Analysis

Detailed Experimental Protocol

Step 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Convert the


-chloroketone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism. The (S,S)-TsDPEN ligand creates a chiral pocket that directs the hydride delivery to the Re-face of the ketone (for this specific aromatic substrate), yielding the (S)-alcohol .

Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (10.0 mmol, 2.23 g) in dry Dichloromethane (DCM) (30 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 32 mg, 0.5 mol%). Note: Catalyst loading can be lowered to 0.1 mol% for scale-up, but 0.5% ensures rapid completion in R&D.

  • H-Source Addition: Degas the solution with Nitrogen for 5 minutes. Add the Formic Acid/Triethylamine complex (5:2 molar ratio) (3.0 mL) via syringe.

  • Reaction: Stir the mixture at 25–30 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2]

  • Work-up:

    • Quench by adding water (30 mL).

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude (S)-chlorohydrin is typically sufficient for the next step (>95% purity). If necessary, recrystallize from Hexane/IPA to upgrade ee.

Checkpoint:

  • Target: (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[1][3][4][5]

  • Expected ee: >96%.

  • Safety: The starting ketone is a potent lachrymator. Handle in a fume hood.

Step 2: Epoxidation and Amination

Objective: Convert the (S)-chlorohydrin to the target (S)-amino alcohol via an epoxide intermediate.

Stereochemical Logic: The base-promoted cyclization involves the intramolecular attack of the alkoxide on the adjacent carbon bearing the chlorine. Since the chiral center (C1) acts as the nucleophile (via Oxygen) and not the electrophile, the configuration at C1 is retained . Subsequent ring opening by ammonia occurs at the less hindered terminal carbon (C2), again retaining the configuration at C1 .

Procedure:

  • Epoxidation: Dissolve the (S)-chlorohydrin (from Step 1) in THF (20 mL). Add NaOH (2.0 M aq, 15 mL) and stir vigorously at room temperature for 2 hours.

    • Monitoring: TLC should show the disappearance of chlorohydrin and formation of a less polar epoxide spot.

  • Amination: Without isolating the epoxide (to minimize handling of the sensitizer), add Ammonium Hydroxide (28-30% NH₃) (20 mL) directly to the biphasic mixture.

    • Optimization: To favor the primary amine over secondary/tertiary amines, a large excess of ammonia is required. Adding IPA (10 mL) helps homogenize the phase for faster reaction.

  • Reaction: Seal the vessel (or use a pressure tube if heating is needed) and stir at 40 °C for 6–8 hours.

  • Work-up:

    • Concentrate the mixture to remove THF and excess ammonia.

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Salt Formation (Purification): Dissolve the crude oil in Ethanol. Add concentrated HCl (1.1 eq) dropwise to precipitate the hydrochloride salt. Filter and wash with cold ether.

Analytical Controls

Enantiomeric Excess Determination[2][4][6][8]
  • Method: Chiral HPLC.[2]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention Times (Approx):

    • (R)-Enantiomer: ~12.5 min

    • (S)-Enantiomer: ~15.2 min (Major peak)

NMR Characterization (Free Base)
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.55 (d, 1H), 7.38 (d, 1H), 7.28 (dd, 1H), 5.05 (dd, 1H, CH-OH), 3.05 (dd, 1H, CH-H-N), 2.80 (dd, 1H, CH-H-N), 2.10 (br s, 3H, OH/NH₂).
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Ru-TsDPEN complex, highlighting the origin of enantioselectivity.

CatalyticCycle PreCat Ru-Cl Precatalyst Resting Ru-N (Dehydrogenated) PreCat->Resting - HCl Active Ru-H (16e- Species) Transition TS (Hydride Transfer) Active->Transition + Substrate Transition->Resting - Product ((S)-Alcohol) Resting->Active + HCOOH - CO2

Figure 2: Simplified catalytic cycle for Transfer Hydrogenation. The 16-electron Ru-hydride species coordinates with the ketone. The (S,S)-diamine ligand enforces a transition state geometry that delivers the hydride to the Re-face of the ketone.

Alternative Route: Biocatalysis (Green Chemistry)

For laboratories equipped with fermentation capabilities or looking for scale-up alternatives, biocatalysis offers superior enantioselectivity (>99% ee) without heavy metals.

  • Enzyme: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).

  • Source: Lactobacillus kefiri (mutant LK08) or Scheffersomyces stipitis.

  • Conditions: Aqueous buffer (pH 7.0), NADPH cofactor, Isopropanol (as hydride donor/recycling system).

  • Advantage: Eliminates the need for expensive Ru-catalysts and organic solvents.

  • Reference: See Wang et al. (2019) for specific mutant sequences.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][7][8] Accounts of Chemical Research.

  • Wang, Y., et al. (2019). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis. Bioresources and Bioprocessing. (Note: Describes the (R)-enantiomer; use anti-Prelog enzymes for (S)).

  • Hamada, T., et al. (2005). Practical Synthesis of Optically Active Amino Alcohols via Asymmetric Transfer Hydrogenation. Organic Letters.

  • PubChem Compound Summary. (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[4]

Sources

Application Note: Strategic Optimization of the Amino Alcohol Route for Luliconazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists. It details the strategic utilization of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (herein referred to as 2-Amino-DCP-Ethanol ) as a high-fidelity chiral precursor and impurity marker in the synthesis of Luliconazole .[1]

While the direct enzymatic reduction of


-chloro-ketones is a common industrial route, the "Amino Alcohol Route" described here offers a robust chemical alternative for achieving ultra-high enantiomeric excess (

) via classical resolution, bypassing the need for proprietary enzymes.[2]

Executive Summary & Retrosynthetic Logic

Luliconazole is a potent imidazole antifungal possessing a unique ketene dithioacetal structure.[1][2][3] The biological activity resides almost exclusively in the (R)-enantiomer .[1][3] The critical stereocenter is established at the C4 position of the dithiolane ring, which is derived from the key intermediate: (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol (the "Chlorohydrin").[1]

While the Chlorohydrin can be synthesized via enzymatic reduction, 2-Amino-DCP-Ethanol serves two critical functions in modern process development:

  • Chiral Portal: It allows for classical optical resolution (using inexpensive chiral acids) to isolate the enantiopure scaffold before introducing the labile chlorine atom.[1][2][3] This is often more cost-effective than enzymatic routes for non-specialized facilities.[1][3]

  • Impurity Marker: As a potential byproduct of amination reactions or degradation, it is a critical quality attribute (CQA) that must be monitored.[1][2][3]

Retrosynthetic Pathway

The diagram below illustrates the strategic insertion of the Amino Alcohol into the Luliconazole pathway.[3]

Luliconazole_Retrosynthesis cluster_legend Process Logic Luli Luliconazole (R-Enantiomer) Dithio Dithioacetal Coupling Luli->Dithio Chloro (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol (The 'Chlorohydrin') Dithio->Chloro SN2 Displacement (Inversion of Config) Amino This compound (Target Intermediate) Chloro->Amino Deaminative Chlorination (Sandmeyer-type) Resolution Optical Resolution (e.g., L-Tartaric Acid) Amino->Resolution Ketone 2-Bromo-1-(2,4-dichlorophenyl)ethanone Resolution->Ketone 1. Amination 2. Reduction Target Focus of this Note

Figure 1: Retrosynthetic map highlighting the Amino Alcohol as a precursor to the essential Chlorohydrin intermediate.[1][2]

Critical Process Parameters (CPPs)

To successfully utilize 2-Amino-DCP-Ethanol, three parameters control the quality of the downstream Luliconazole:

Stereochemical Fidelity

Luliconazole requires the (R)-configuration .[1][3] The synthesis typically proceeds via the (S)-Chlorohydrin , which undergoes Walden inversion (SN2) during the coupling with the dithioate.[1][2]

  • Requirement: You must isolate the (S)-Amino Alcohol (if using retention chemistry) or (R)-Amino Alcohol (if using inversion chemistry).[1][3]

  • Standard Route: Resolution of the racemic amino alcohol with L-(+)-Tartaric acid typically yields the crystalline salt of the desired enantiomer.[1][3]

Deamination Selectivity

Converting the amino group (


) to the chloro group (

) without racemization is the most sensitive step.[1][3]
  • Method: Diazotization (using

    
    ) followed by substitution.[1][2][3]
    
  • Risk: Formation of the diol (hydrolysis) or elimination to the styrene derivative.[2][3]

  • Control: Maintain temperature

    
     and use a phase-transfer catalyst to promote chloride attack over water.
    
Impurity Clearance

Unreacted 2-Amino-DCP-Ethanol is a potent nucleophile.[1][3] If carried forward, it will react with


 and the imidazole reagents, forming "Impurity K" analogues.[1][2]
  • Limit: NMT 0.10% in the final Chlorohydrin intermediate.

Experimental Protocols

Protocol A: Synthesis & Resolution of 2-Amino-DCP-Ethanol

Objective: Preparation of enantiopure (S)-2-amino-1-(2,4-dichlorophenyl)ethan-1-ol.[1]

Reagents:

  • 2,4-Dichlorophenacyl bromide (1.0 eq)[1][2]

  • Hexamethylenetetramine (HMTA) (1.1 eq)[1][2][3]

  • Sodium Borohydride (

    
    ) (0.6 eq)[1][2]
    
  • L-(+)-Tartaric Acid (1.0 eq)[1][3]

  • Solvents: Ethanol, Methanol, Water.[1][2][3]

Step-by-Step Procedure:

  • Delépine Reaction: Dissolve 2,4-dichlorophenacyl bromide in ethanol. Add HMTA and stir at

    
     for 4 hours.[1][3] The quaternary salt precipitates.[1][3]
    
  • Hydrolysis: Add concentrated

    
     / Ethanol to the precipitate and reflux to release the primary amine hydrochloride (2-amino-1-(2,4-dichlorophenyl)ethanone HCl).
    
  • Reduction: Neutralize the salt with

    
    .[1][2][3] Dissolve the free base in Methanol at 
    
    
    
    .[2][3] Slowly add
    
    
    . Stir for 2 hours. Quench with water and extract with Ethyl Acetate.[1][3]
    • Result: Racemic 2-Amino-DCP-Ethanol.[1][3]

  • Resolution:

    • Dissolve the racemate in hot Methanol.[1][3]

    • Add a hot solution of L-(+)-Tartaric acid in Methanol.[1][3]

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Filter the crystals (The diastereomeric salt).[2][3]

    • Recrystallize from Methanol/Water (9:1) to upgrade chiral purity to

      
      .
      
    • Basify the salt with

      
       and extract with DCM to obtain the free chiral amine.[2][3]
      
Protocol B: Deaminative Chlorination to (S)-Chlorohydrin

Objective: Conversion of the Amino Alcohol to the Luliconazole intermediate.[1]

Reagents:

  • (S)-2-Amino-DCP-Ethanol[1][3]

  • Sodium Nitrite (

    
    )[1][2]
    
  • Hydrochloric Acid (

    
    )[1][2]
    
  • Copper(I) Chloride (Catalytic)[1][2]

Procedure:

  • Dissolve (S)-2-Amino-DCP-Ethanol in

    
    . Cool to 
    
    
    
    .
  • Add aqueous

    
     dropwise, maintaining internal temperature 
    
    
    
    .
  • Mechanistic Note: This forms the diazonium species.[1][3]

  • Transfer the cold diazonium solution into a pre-cooled (

    
    ) solution of 
    
    
    
    in concentrated
    
    
    .
  • Allow to warm to room temperature over 2 hours. Nitrogen gas evolution will be observed.[1][2][3]

  • Extract with Toluene. Wash with brine.[1][2][3]

  • Validation: Check HPLC. The product should be (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol .

Analytical Controls & Specifications

Data for the isolated Amino Alcohol intermediate.

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Assay

HPLC (C18, ACN:Water)
Chiral Purity

Chiral HPLC (Chiralpak AD-H)
Water Content

Karl Fischer
Sulfated Ash

Gravimetric

Chiral HPLC Method Parameters:

  • Column: Daicel Chiralpak AD-H (

    
    )[1][2]
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[1]

  • Flow Rate:

    
    
    
  • Detection: UV @

    
    
    
  • Retention: (R)-Isomer ~8.5 min; (S)-Isomer ~11.2 min (Verify with standards).

Safety & Handling

Warning: 2-Amino-DCP-Ethanol and its precursors are halogenated aromatics.[1][3]

  • Skin Sensitization: Potential sensitizer.[1][2][3] Use nitrile gloves and long sleeves.[1][2][3]

  • Diazotization Hazards: Protocol B involves the generation of diazonium salts, which can be unstable.[2][3] Never let the reaction mixture dry out or heat rapidly.[1][3]

  • Cyanide Risk: While not used in this specific step, Luliconazole synthesis often involves cyanides downstream.[1][2][3] Ensure segregation of waste streams.

Process Workflow Diagram

The following diagram details the operational flow for the resolution and conversion process.

Workflow Start Racemic Amino Alcohol Salt Formation of Tartrate Salt Start->Salt L-Tartaric Acid Cryst Recrystallization (MeOH/H2O) Salt->Cryst Purification FreeBase Basification (NaOH) Cryst->FreeBase Liberate Amine Diazo Diazotization (NaNO2/HCl) FreeBase->Diazo -5°C Product (S)-Chlorohydrin (Luliconazole Int.) Diazo->Product CuCl, Warm up

Figure 2: Operational workflow for converting the racemic amino alcohol to the chiral chlorohydrin.

References

  • Nihon Nohyaku Co., Ltd. (2013).[1][2][3][4][5] Luliconazole (Luzu) Prescribing Information. FDA Approved Drugs.[1][2][3][6] Link

  • Liu, Y., et al. (2016).[1][2][3] "Process for preparation of luliconazole." World Intellectual Property Organization, WO2016092478A1.[1][2][3] Link

  • Wang, Y., et al. (2004).[1][2][3][7] "Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol." Chinese Journal of Modern Applied Pharmacy. (Context on Azole Intermediates). Link

  • Li, Z., et al. (2020).[1][2][3] "Biocatalytic Synthesis of Chiral Alcohols... for Development of Pharmaceuticals." Molecules, 25(13), 2966.[1][2][3] (Comparison with Enzymatic Routes). Link[1][2][3]

  • PubChem. (2025).[1][2][3] "Compound Summary: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol."[1][3][5][8] National Library of Medicine.[1][3] Link[1][2][3]

Sources

Application Note: Chemoenzymatic Synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the robust chemoenzymatic synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol , a critical chiral scaffold found in antifungal agents (e.g., Miconazole, Econazole) and adrenergic agonists. While direct chemical synthesis often yields racemates requiring costly resolution, this protocol utilizes Ketoreductases (KREDs) for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) to the chiral chlorohydrin, followed by stereospecific chemical amination. This hybrid approach ensures high enantiomeric excess (>99% ee), scalability, and reduced environmental impact compared to traditional metal-hydride reductions.

Biocatalytic Retrosynthesis & Strategy

The synthesis hinges on the "Chiral Switch" step—the introduction of chirality at the benzylic alcohol position. We bypass the instability of


-amino ketones by performing the enzymatic reduction on the 

-chloro ketone precursor.
Pathway Logic
  • Substrate: 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE).[1][2][3] Stable, commercially available.

  • Biocatalyst: NADPH-dependent Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH).

    • Enantiocomplementarity: Specific enzymes (e.g., from Lactobacillus kefiri or Scheffersomyces stipitis) can be selected to yield either the (R) or (S) enantiomer.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose system to regenerate NADPH.

  • Downstream Processing: The resulting chiral chlorohydrin is converted to the epoxide (with retention of configuration) and ring-opened with ammonia to yield the target amino alcohol.

Reaction Scheme Visualization

G Substrate 2-chloro-1-(2,4- dichlorophenyl)ethanone (CPE) Intermediate Chiral Chlorohydrin (R)-CPEO Substrate->Intermediate Asymmetric Reduction Cofactor NADPH Cofactor->Intermediate Hydride Transfer Enzyme KRED / ADH (e.g., L. kefiri) Enzyme->Intermediate Catalysis Recycle GDH / Glucose Recycling System Recycle->Cofactor Regenerates Epoxide Chiral Epoxide (Intermediate) Intermediate->Epoxide NaOH (Base) Product 2-Amino-1-(2,4- dichlorophenyl)ethan-1-ol Epoxide->Product NH3 (Aq) / Heat

Caption: Chemoenzymatic workflow showing the KRED-mediated chiral setting step followed by chemical amination.

Materials & Equipment

Biological Reagents
ComponentSpecificationPurpose
Enzyme KRED-Screening Kit (e.g., Codexis, Johnson Matthey) or L. kefiri alcohol dehydrogenase (recombinant).Chiral reduction.[1][4][5][6][7][8][9]
Cofactor NADP+ (Oxidized form)Hydride shuttle.[2]
Recycling Enzyme Glucose Dehydrogenase (GDH-105 or equivalent)NADPH regeneration.
Co-substrate D-GlucoseSacrificial substrate for GDH.
Chemical Reagents[2][3][6][9][10][11][12]
  • Substrate: 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) (>98% purity).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), DMSO (for substrate stock).

  • Amination Reagents: Aqueous Ammonia (25%), Sodium Hydroxide (NaOH).

Protocol 1: Biocatalyst Screening (Micro-scale)

Objective: Identify the optimal KRED variant for activity and stereoselectivity.

  • Stock Preparation:

    • Dissolve CPE (Substrate) in DMSO to 500 mM.

    • Prepare NADP+ stock (10 mM) and Glucose stock (1 M) in KPi buffer (pH 7.0).

    • Prepare GDH stock (50 U/mL).

  • Reaction Setup (96-well plate):

    • Total Volume: 200 µL per well.

    • Mix: 170 µL Buffer (containing 1 mM NADP+, 100 mM Glucose, 5 U/mL GDH) + 10 µL Enzyme Lysate (1-5 mg/mL) + 10 µL Substrate Stock (Final conc: 25 mM).

  • Incubation:

    • Seal plate with aluminum foil.

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quenching & Extraction:

    • Add 400 µL Ethyl Acetate to each well.

    • Vortex vigorously for 2 mins; Centrifuge at 4000 rpm for 5 mins.

    • Transfer organic phase to HPLC vials.

  • Analysis: Determine conversion and ee via Chiral HPLC (See Section 6).

Protocol 2: Preparative Scale Synthesis (Gram-Scale)

Objective: Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (CPEO).

Bioreduction

System Parameters:

  • Substrate Loading: 50 g/L (approx. 220 mM).

  • Temperature: 30°C.

  • pH Control: pH 7.0 (Auto-titration with 1M NaOH, as gluconic acid is produced).

Step-by-Step:

  • Reactor Prep: In a 500 mL round-bottom flask (or bioreactor), add 200 mL KPi buffer (100 mM, pH 7.0).

  • Cofactor Mix: Add Glucose (30 g, ~1.5 eq) and NADP+ (100 mg, catalytic amount).

  • Enzyme Addition: Add GDH (5000 Units) and the selected KRED (e.g., 200 mg lyophilized powder).

  • Substrate Addition: Dissolve 10 g of CPE in 20 mL DMSO (or add as a solid if micronized). Add slowly to the stirring reactor.

  • Reaction: Stir at 250 rpm, 30°C. Monitor pH and adjust with 1M NaOH stat.

  • Monitoring: Check conversion by TLC/HPLC at 6h, 12h, and 24h. Target >99% conversion.

  • Work-up:

    • Add Celite (5 g) and filter to remove protein sludge.

    • Extract filtrate with Ethyl Acetate (3 x 100 mL).

    • Dry organic layer over MgSO4, filter, and concentrate in vacuo.

    • Yield: Typically >95% isolated yield of chiral chlorohydrin.

Chemical Amination (The "Payoff" Step)

Note: This step converts the chiral chlorohydrin to the target amino alcohol with retention of stereochemistry.

  • Epoxide Formation:

    • Dissolve 5 g of (R)-CPEO in 50 mL Methanol.

    • Add 1.2 eq of NaOH (aq, 5M) dropwise at 0°C.

    • Stir for 2 hours. Monitor disappearance of chlorohydrin (formation of epoxide).

  • Amination:

    • Add 50 mL of Aqueous Ammonia (25%) directly to the reaction mixture.

    • Heat to 60°C in a sealed pressure vessel for 4-6 hours.

    • Mechanism:[3] Ammonia attacks the terminal carbon (regioselective), opening the epoxide to form the primary amine.

  • Isolation:

    • Concentrate to remove methanol and excess ammonia.

    • Extract with Ethyl Acetate.[3]

    • Wash with brine, dry, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or convert to HCl salt for stability.

Analytical Methods

HPLC Method (Chiral)

To verify the Optical Purity of the intermediate (CPEO) and final product.

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 254 nm
Temperature 25°C
Retention Times (S)-CPEO: ~8.5 min; (R)-CPEO: ~10.2 min (Verify with standards)

Troubleshooting & Optimization

Substrate Solubility

CPE is hydrophobic. If reaction rate is limited by solubility:

  • Co-solvents: Increase DMSO up to 10% v/v or use Isopropanol (5-10%). Note: Check enzyme stability in solvent.

  • Surfactants: Add 0.5% Tween-80 or Triton X-100 to create an emulsion.

  • Biphasic System: Overlay with n-Heptane or MTBE to act as a substrate reservoir (requires an interface-active enzyme).

Enzyme Inhibition

High concentrations of the chlorohydrin product can inhibit KREDs.

  • Solution: Use a resin (e.g., Amberlite XAD-4) in the reaction vessel for in situ product removal (ISPR), keeping the aqueous concentration low.

References

  • Vertex AI Search. (2023). Enzymatic reduction of 2-amino-1-(2,4-dichlorophenyl)ethanone. 3

  • Wang, Y., et al. (2020). "Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol." CN111073912A.
  • Shang, Y.P., et al. (2017).[2] "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis." ResearchGate.[1] 2

  • Huisman, G.W., et al. (2010).[2][4] "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology. 4[2][10]

  • Groeger, H., et al. (2003).[5] "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters. 5[2]

Sources

The Cornerstone of Imidazole Antifungals: Synthesis and Application of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Precursor

In the landscape of antifungal drug development, the imidazole class of compounds remains a critical therapeutic arsenal. Their broad-spectrum activity and efficacy against a range of fungal pathogens have established them as mainstays in treating both topical and systemic mycoses. At the heart of the synthesis of many of these vital medicines lies a key structural motif: the 1-(2,4-dichlorophenyl)ethanol backbone linked to an imidazole ring. While various synthetic routes exist, they often converge on the pivotal intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol . The user-specified compound, 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol , represents a fundamental precursor to this core intermediate, with the primary amino group providing a versatile handle for the construction of the essential imidazole moiety.

This comprehensive guide delves into the pivotal role of this chemical architecture in the synthesis of prominent imidazole antifungals. We will explore the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-tested protocols for the preparation of crucial intermediates and final active pharmaceutical ingredients (APIs), and present a comparative analysis of various synthetic strategies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and manufacturing of antifungal agents.

The Mechanism of Action: Targeting Fungal Cell Integrity

Imidazole antifungals exert their therapeutic effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity. By blocking ergosterol synthesis, imidazole antifungals lead to the accumulation of toxic sterol precursors and a compromised cell membrane, ultimately resulting in fungal cell death.[2] The 1,4-disubstituted imidazole ring is a key pharmacophore that chelates with the heme iron atom in the active site of the cytochrome P450 enzyme, effectively blocking its function.[1]

Synthetic Pathways to Imidazole Antifungals: A Convergent Approach

The synthesis of many commercially significant imidazole antifungals, such as miconazole, econazole, and sertaconazole, share a common synthetic lineage that highlights the importance of the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol intermediate. The general synthetic strategy involves the initial construction of this core structure, followed by O-alkylation to introduce the final substituent that defines the specific drug molecule.

While direct synthesis from this compound is plausible through established methods of imidazole ring formation (e.g., reaction with glyoxal and a source of ammonia), the more commonly documented industrial syntheses commence from precursors such as 2',4'-dichloroacetophenone. These routes efficiently generate the key imidazole-alcohol intermediate.

Below is a generalized workflow illustrating the central role of this intermediate.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Intermediate Formation cluster_2 Final API Synthesis 2_4_Dichloroacetophenone 2',4'-Dichloroacetophenone Halogenated_Ketone α-Halo-2',4'-dichloroacetophenone 2_4_Dichloroacetophenone->Halogenated_Ketone Halogenation Imidazole_Ketone 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Halogenated_Ketone->Imidazole_Ketone N-Alkylation with Imidazole Amino_Alcohol This compound Key_Intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Amino_Alcohol->Key_Intermediate Imidazole Ring Formation (Plausible Route) Imidazole_Ketone->Key_Intermediate Reduction (e.g., NaBH4) Miconazole Miconazole Key_Intermediate->Miconazole O-Alkylation with 2,4-Dichlorobenzyl chloride Econazole Econazole Key_Intermediate->Econazole O-Alkylation with 4-Chlorobenzyl chloride Sertaconazole Sertaconazole Key_Intermediate->Sertaconazole O-Alkylation with 3-bromomethyl-7-chlorobenzo[b]thiophene

Figure 1. Generalized synthetic workflow for imidazole antifungals.

Detailed Experimental Protocols

The following protocols are adapted from established literature and patent procedures, providing a robust framework for the synthesis of key intermediates and final products.

Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol details the synthesis of the core intermediate from 2',4'-dichloroacetophenone.

Step 1: Halogenation of 2',4'-Dichloroacetophenone

  • Reaction: 2',4'-dichloroacetophenone is halogenated at the alpha-position to yield 2-chloro-1-(2,4-dichlorophenyl)ethanone.

  • Procedure:

    • To a solution of 2',4'-dichloroacetophenone (1 eq.) in a suitable solvent such as methanol, add a halogenating agent like sulfuryl chloride (1.1 eq.) dropwise at a controlled temperature (e.g., 40-50°C).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude α-haloketone.

Step 2: N-Alkylation with Imidazole

  • Reaction: 2-chloro-1-(2,4-dichlorophenyl)ethanone is reacted with imidazole to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

  • Procedure:

    • A mixture of imidazole (2-3 eq.) and a base such as sodium carbonate in a solvent like dimethylformamide (DMF) is prepared.

    • The α-haloketone from Step 1 is added to this mixture and heated (e.g., 80-100°C).

    • After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by precipitation with water followed by filtration.

Step 3: Reduction of the Carbonyl Group

  • Reaction: The ketone intermediate is reduced to the corresponding alcohol, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

  • Procedure:

    • The ketonic intermediate from Step 2 is dissolved in a protic solvent like methanol or ethanol.

    • A reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a low temperature (0-10°C).

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The solvent is removed under reduced pressure, and the residue is worked up by adding water and extracting the product with a suitable organic solvent.

    • The combined organic extracts are dried and concentrated to yield the target intermediate, which can be further purified by recrystallization.

Protocol 2: Synthesis of Miconazole
  • Reaction: O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2,4-dichlorobenzyl chloride.

  • Procedure:

    • The alcohol intermediate from Protocol 1 is dissolved in a suitable aprotic solvent such as DMF or toluene.

    • A strong base, such as sodium hydride, is added portion-wise at a low temperature to form the alkoxide.

    • 2,4-dichlorobenzyl chloride is then added, and the reaction mixture is stirred, possibly with gentle heating, until completion.

    • The reaction is quenched carefully with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude miconazole can be purified by recrystallization or column chromatography. The final product is often converted to its nitrate salt for pharmaceutical use.

Protocol 3: Synthesis of Sertaconazole
  • Reaction: O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 3-bromomethyl-7-chlorobenzo[b]thiophene.

  • Procedure:

    • The alcohol intermediate is refluxed in a mixed solvent system (e.g., isopropanol and toluene) in the presence of a base like sodium hydroxide.

    • After cooling to room temperature, 3-bromomethyl-7-chlorobenzo[b]thiophene is added, and the reaction is stirred to completion.

    • The product is isolated through an extractive workup.

    • For pharmaceutical use, sertaconazole is typically converted to its nitrate salt by treatment with nitric acid.

Comparative Data of Synthesized Imidazole Antifungals

Antifungal AgentKey O-Alkylation ReagentTypical Yield (%)Melting Point (°C)
Miconazole 2,4-Dichlorobenzyl chloride60-70 (as nitrate salt)170-185 (nitrate salt)
Econazole 4-Chlorobenzyl chlorideVaries162-166 (nitrate salt)
Sertaconazole 3-bromomethyl-7-chlorobenzo[b]thiophene~59 (as nitrate salt)157-158 (nitrate salt)

Note: Yields and melting points are approximate and can vary based on the specific reaction conditions and purity of the final product.

Conclusion: A Versatile Scaffold for Antifungal Innovation

The this compound structural framework, as a precursor to the pivotal 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol intermediate, is of paramount importance in the synthesis of a wide array of imidazole antifungal agents. The synthetic routes, characterized by their modularity, allow for the creation of diverse molecular entities through the final O-alkylation step. A thorough understanding of the underlying reaction mechanisms and optimized protocols is essential for the efficient and scalable production of these life-saving medications. As the challenge of fungal resistance continues to grow, the chemical versatility of this core scaffold will undoubtedly continue to be exploited in the development of next-generation antifungal therapies.

References

  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024, July 17). Royalchem.
  • alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. ChemicalBook.
  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Method for producing miconazole nitrate on industrialized basis.
  • Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy.
  • Preparation process of sertaconazole nitrate as antifungal medicine.
  • Miconazole-impurities.
  • Method for industrial production of miconazole nitrate.
  • Preparation method of miconazole nitrate.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI.
  • Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z) - PubMed.
  • Process for preparation of luliconazole.
  • Process for synthesizing sertaconazole.
  • A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES.
  • The Role of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in Antifungal Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemoenzymatic synthesis of luliconazole medi
  • Imidazole antifungals. EBSCO.
  • Synthesis method of Sertaconazole nitrate.
  • Design and Synthesis of Ketoconazole Derivatives as Innov
  • A process for preparation of luliconazole.
  • Formulation of Sertaconazole Nitrate-Based Pharmaceutical Systems for the Tre
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark.
  • A process for preparation of luliconazole.
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
  • Formulation and Characterization of Sertaconazole Nitrate Mucoadhesive Liposomes for Vaginal Candidiasis. PMC - NIH.
  • Process for the preparation of luliconazole.
  • Ketoconazole synthesis. chemicalbook.
  • Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol.
  • Mechanisms of action of the antimycotic imidazoles. PubMed.
  • Synthesis of Ketoconazole Impurity by novel method. Journal of Chemical and Pharmaceutical Research.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
  • Design and Synthesis of Ketoconazole Derivatives as Innov
  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. AWS.

Sources

Application Note: A Multi-faceted Approach to the Purity Determination of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is a chiral amino alcohol that serves as a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, its enantiomerically pure form is a key building block for potent antifungal agents like Luliconazole.[1] In the landscape of pharmaceutical development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a fundamental determinant of the final drug product's safety and efficacy. The presence of even minute quantities of impurities—be they enantiomeric, diastereomeric, or process-related—can have significant pharmacological and toxicological consequences.

This guide provides a comprehensive framework for the analytical assessment of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust, logical, and self-validating. The core focus is on a dual-chromatography strategy: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for chemical purity and Chiral HPLC for the critical determination of enantiomeric excess. These primary methods are supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and spectroscopic techniques for structural confirmation.

Understanding the Impurity Profile: A Synthesis-Forward Approach

To develop a robust analytical method, one must first anticipate the potential impurities. The most common synthetic route to this compound involves the reduction of an α-aminoketone or a related precursor. A likely starting material is 2-chloro-1-(2,4-dichlorophenyl)ethanone.[1][2] This pathway informs the types of impurities we must be able to separate and quantify.

Potential Impurities Include:

  • Starting Materials: Unreacted 2-chloro-1-(2,4-dichlorophenyl)ethanone.

  • Enantiomeric Impurity: The undesired enantiomer of the target molecule.

  • Synthetic By-products: Impurities arising from side reactions.

  • Degradation Products: Products of hydrolysis, oxidation, or other decomposition pathways.

  • Residual Solvents: Organic volatiles used during synthesis and purification.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources A 2-Chloro-1-(2,4-dichlorophenyl)ethanone (Starting Material) B Reduction & Amination A->B Reaction C Racemic or Enantioenriched This compound B->C Product Formation I1 Unreacted Starting Material B->I1 Incomplete Reaction I3 Synthetic By-products B->I3 Side Reactions I2 Opposite Enantiomer C->I2 Incomplete Chiral Resolution or Asymmetric Synthesis

Figure 1: Logical diagram of potential impurity introduction during synthesis.

Method 1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

Principle of the Method: RP-HPLC separates compounds based on their relative polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds elute earlier. This technique is ideal for separating the main analyte from impurities with different polarities, such as unreacted starting materials or certain degradation products. The method's validation should adhere to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[3][4]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation & Consumables:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance, volumetric flasks, and pipettes.

    • HPLC-grade acetonitrile, water, and acetic acid.

  • Reagent Preparation:

    • Mobile Phase: Prepare a mixture of Water:Acetonitrile:Acetic Acid (70:30:1, v/v/v).[5] Filter through a 0.45 µm membrane filter and degas thoroughly. The acetic acid helps to protonate the amine group, ensuring good peak shape.

    • Diluent: Use the mobile phase as the diluent to ensure sample compatibility.

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving small molecules with moderate polarity.
Mobile Phase Water:Acetonitrile:Acetic Acid (70:30:1)Provides good separation for related amino alcohols and their impurities.[5]
Flow Rate 1.0 mL/minA typical analytical flow rate ensuring good efficiency and reasonable run time.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 210 nm or 280 nmThe dichlorophenyl ring provides strong UV absorbance. 210 nm offers higher sensitivity for impurities, while 280 nm can be more selective.[1][5]
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Data Analysis & System Suitability:

    • Inject the standard solution multiple times (n=5) to check for system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject the sample solution.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: Enantiomeric Purity by Chiral HPLC

Principle of the Method: Enantiomers possess identical physical and chemical properties in an achiral environment, making them inseparable by conventional RP-HPLC. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. This creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies of interaction, leading to different retention times and enabling their separation. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amino alcohols.[3][6]

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation & Consumables:

    • HPLC system with a UV detector.

    • Chiral column (e.g., CHIRALPAK® IA-3 or similar amylose-based CSP, 250 mm x 4.6 mm, 3 or 5 µm).[1]

    • HPLC-grade n-Hexane and Isopropanol (IPA).

  • Reagent Preparation:

    • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol. A typical starting point is 90:10 (v/v). The ratio may need optimization to achieve baseline separation (e.g., from 95:5 to 80:20).[3]

    • Diluent: Use the mobile phase or a mixture of Hexane/IPA (1:1).

    • Racemic Standard: If available, prepare a solution of the racemic mixture (~10 mg/mL in ethanol) to confirm the elution order and resolution of the two enantiomers.[1]

    • Sample Solution: Dissolve the sample in the diluent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column CHIRALPAK® IA-3 (or equivalent)Immobilized amylose-based CSPs show excellent enantioselectivity for amino alcohols.[1]
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)Normal phase conditions are standard for polysaccharide-based CSPs.
Flow Rate 1.0 mL/minProvides good separation efficiency.
Column Temp. 30 °CEnsures reproducible chiral recognition and retention.
Detection UV at 210 nmMaximizes sensitivity for detecting the minor enantiomeric impurity.[1]
Injection Vol. 5 µLA smaller volume can help maintain sharp peaks and good resolution.
  • Data Analysis:

    • Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the desired enantiomer (Area_major) and the undesired enantiomer (Area_minor):

      • % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Overall Analytical Workflow

A robust quality control process integrates these methods into a logical sequence. Structural confirmation is the foundation, followed by quantitative assessment of both chemical and chiral purity.

cluster_workflow Purity Analysis Workflow A Sample Receipt B Structural Confirmation (NMR, MS, IR) A->B C Chemical Purity Analysis (RP-HPLC) B->C Structure Confirmed D Enantiomeric Purity Analysis (Chiral HPLC) C->D Chemical Purity > Spec. F Final Purity Report (% Area, % ee) C->F V1 Specificity V2 Linearity & Range V3 Accuracy & Precision V4 LOD & LOQ E Volatiles & Residual Solvents (GC-MS, optional) D->E Enantiomeric Purity > Spec. D->F E->F

Figure 2: Comprehensive workflow for purity assessment and validation.

Conclusion

The analytical control of this compound requires a multi-pronged strategy that addresses both its chemical and stereochemical identity. The combination of a validated RP-HPLC method for achiral impurities and a highly selective Chiral HPLC method for enantiomeric separation provides a comprehensive and trustworthy assessment of its purity. By grounding these methods in an understanding of the synthetic process and validating them according to established regulatory standards, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • Kim, H. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • Organic Syntheses. (n.d.). (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Retrieved from [Link]

  • Li, Y., et al. (2016). Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Google Patents. (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • Al-Sabti, F., & Abuirjeie, M. (2014). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: Chiral HPLC Separation of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the chiral separation of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol , a critical intermediate in the synthesis of azole antifungals (e.g., Miconazole, Econazole) and sympathomimetic agents.

Executive Summary & Molecule Profile[1]

The target molecule, This compound , presents a classic challenge in chiral chromatography: it contains a basic primary amine, a hydrogen-bonding hydroxyl group, and a hydrophobic dichlorophenyl moiety. Achieving baseline resolution requires balancing these interactions to prevent peak tailing while maximizing enantioselectivity.

This guide outlines a Normal Phase (NP) strategy using polysaccharide-based stationary phases, which is the industry "Gold Standard" for this class of compounds due to high selectivity and loadability for preparative scaling.

Physicochemical Profile
ParameterDescriptionChromatographic Implication
Structure Phenyl ring (2,4-Cl), Ethanol backbone, Primary Amine

interactions available; Amine causes silanol interaction.
Chirality Single Chiral Center at C1 (Benzylic position)Enantiomers: (R) and (S).
Basicity (pKa) ~9.0 (Primary Amine)Critical: Requires basic additive (DEA/TEA) to suppress ionization and tailing.
UV Cutoff ~210–220 nm (Chlorinated aromatic)Detection at 220 nm or 254 nm is optimal.
Solubility Soluble in Alcohols, Acetates; Low in HexaneSample diluent must be compatible with Hexane-rich mobile phases.

Method Development Strategy

The separation relies on the "Three-Point Interaction" model (Dalgliesh), utilizing hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral cavity of the stationary phase.

Decision Matrix: Column & Phase Selection
  • Stationary Phase: Amylose-based (e.g., Chiralpak AD-H) or Cellulose-based (e.g., Chiralcel OD-H) columns are preferred. The carbamate selectors in these phases interact strongly with the hydroxyl and amine groups of the analyte.

  • Mobile Phase: Normal Phase (Alkane/Alcohol) is superior to Reversed Phase for this molecule because non-polar solvents (Hexane) drive the polar analyte into the polar chiral grooves of the stationary phase, enhancing selectivity.

Visual Workflow: Method Development

The following diagram illustrates the logical flow for optimizing this separation.

MethodDevelopment Start Start: this compound Screening Phase 1: Column Screening (AD-H, OD-H, IA, IC) Start->Screening MP_Select Phase 2: Mobile Phase Selection (Hexane/IPA vs Hexane/EtOH) Screening->MP_Select Additive Phase 3: Additive Optimization (Essential for Amine) MP_Select->Additive CheckRes Rs > 1.5? Additive->CheckRes FinalMethod Final Protocol Generation Tailing Tailing Factor > 1.2? FinalMethod->Tailing CheckRes->Screening No (Switch Column) CheckRes->FinalMethod Yes Tailing->Additive Yes (Increase DEA) Tailing->FinalMethod No (Success)

Caption: Logical workflow for optimizing chiral resolution of basic amino alcohols.

Detailed Experimental Protocol

Protocol A: Primary Screening (Recommended Start)

This system utilizes Chiralpak AD-H , which historically shows high success rates for


-amino alcohols due to the open helical structure of the amylose polymer.

1. System Preparation:

  • Instrument: HPLC with UV/PDA detector.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane (HPLC Grade).

    • Measure 100 mL of Isopropanol (IPA) .

    • Add 1.0 mL of Diethylamine (DEA) .

    • Note: The DEA concentration is 0.1%. This is crucial for masking residual silanols and ensuring sharp peaks for the amine.

    • Mix thoroughly and degas.

2. Chromatographic Conditions:

Parameter Setting
Mobile Phase n-Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 220 nm (Primary) and 254 nm (Secondary)
Injection Vol. 5–10 µL

| Sample Diluent | Mobile Phase (or 50:50 Hexane:IPA if solubility is poor) |

3. Expected Results:

  • Retention Times: Enantiomer 1 (~8–12 min), Enantiomer 2 (~14–20 min).

  • Selectivity (

    
    ):  Typically > 1.2 for this class of molecules on AD-H.
    
  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
Protocol B: Alternative Selectivity (If Protocol A fails)

If AD-H provides insufficient resolution, switch to Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cellulose backbone forms a tighter cavity, often providing better discrimination for bulky phenyl substituents.

  • Column: Chiralcel OD-H, 250 × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / DEA (90 : 10 : 0.1).

    • Modification: Switching IPA to Ethanol often improves efficiency and reduces retention time on OD-H columns.

Optimization & Troubleshooting

Issue 1: Peak Tailing
  • Cause: Interaction between the primary amine and residual silanol groups on the silica support.

  • Solution: Increase DEA concentration from 0.1% to 0.2%. Do not exceed 0.5% as it may degrade the silica over time.

  • Alternative: Use Ethanolamine as the additive if DEA is unavailable, though DEA is more volatile and better for prep-scale recovery.

Issue 2: Poor Solubility / Pressure Spikes
  • Cause: The dichlorophenyl compound may precipitate in high-hexane mobile phases if injected in pure methanol or acetonitrile.

  • Solution: Dissolve the sample in the Mobile Phase or a mixture of Hexane/IPA (50:50). Avoid injecting pure Acetonitrile into a Hexane mobile phase.

Issue 3: Retention Time Drift
  • Cause: Water contamination in the n-Hexane or IPA.

  • Solution: Use anhydrous solvents.[1] Polysaccharide columns are sensitive to moisture in Normal Phase mode, which acts as a strong modifier, deactivating chiral sites.

References

  • Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from

  • Aboul-Enein, H. Y., & Ali, I. (2001).[2] Comparison of the chiral resolution of econazole, miconazole, and sulconazole by HPLC using normal-phase amylose CSPs. Fresenius' Journal of Analytical Chemistry, 370(7), 951-955.[2] Link

  • Sujatha, K., et al. (2021).[1][3] A Novel and Efficient Method to Synthesis Miconazole Analogue and Its Intermediates. Rasayan Journal of Chemistry, 14(1), 545-549.[1] Link

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

Sources

Application Note: High-Purity Synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol , a critical scaffold in the development of antifungal azoles (e.g., miconazole analogs) and adrenergic modulators.

Abstract & Strategic Overview

The synthesis of This compound presents a classic challenge in chemoselectivity: installing a primary amine adjacent to a secondary alcohol without inducing polymerization or over-alkylation. While direct amination of the corresponding epoxide or halohydrin is possible, it frequently suffers from poor yields due to the formation of secondary/tertiary amines (dimers).

This protocol details the Delepine-Reduction Strategy , a robust two-stage workflow favored in pharmaceutical development for its scalability and purity profile. By utilizing the Delepine reaction to install the nitrogen as a latent amine (hexaminium salt) followed by a controlled reduction, we avoid the "poly-alkylation" pitfalls of direct ammonia alkylation.

Key Advantages of This Protocol:
  • Regiocontrol: Exclusive formation of the primary amine.

  • Safety: Avoids the handling of volatile and mutagenic epoxides (styrene oxides).

  • Stability: Intermediates are isolated as stable hydrochloride salts, facilitating storage.

Retrosynthetic Analysis & Pathway

The logic of this synthesis relies on the disconnection of the C-N bond via a "masked" amine source (Hexamethylenetetramine) and the subsequent reduction of the carbonyl.

G Target Target: this compound Inter1 Intermediate: 2-Amino-1-(2,4-dichlorophenyl)ethanone HCl Target->Inter1 Reduction (NaBH4) Inter2 Precursor: 2-Bromo-1-(2,4-dichlorophenyl)ethanone Inter1->Inter2 Delepine Reaction (HMTA) Start Starting Material: 2,4-Dichloroacetophenone Inter2->Start Alpha-Bromination

Caption: Retrosynthetic logic flow from Target Amino Alcohol back to commercial Acetophenone.

Detailed Experimental Protocol

Phase 1: Synthesis of the Alpha-Amino Ketone (Delepine Reaction)

Objective: Convert 2-bromo-1-(2,4-dichlorophenyl)ethanone to 2-amino-1-(2,4-dichlorophenyl)ethanone hydrochloride.

Reagents:

  • 2-Bromo-1-(2,4-dichlorophenyl)ethanone (Commercial or synthesized via bromination of 2,4-dichloroacetophenone).

  • Hexamethylenetetramine (HMTA).

  • Chloroform (CHCl₃) or Dichloromethane (DCM).

  • Ethanol (EtOH).

  • Hydrochloric Acid (conc. HCl).

Step-by-Step Methodology:

  • Quaternary Salt Formation:

    • Dissolve 2-Bromo-1-(2,4-dichlorophenyl)ethanone (1.0 equiv, e.g., 26.8 g) in Chloroform (150 mL).

    • In a separate flask, dissolve Hexamethylenetetramine (1.1 equiv, 15.4 g) in Chloroform (100 mL).

    • Add the HMTA solution to the bromide solution dropwise at room temperature (20–25°C). Note: The reaction is exothermic; control addition rate.

    • Stir the mixture for 4–6 hours. A thick white precipitate (the hexaminium salt) will form.

    • Filtration: Filter the solid under vacuum.[1][2] Wash the cake with fresh Chloroform (2 x 50 mL) to remove unreacted bromide. Air dry the solid.[1]

  • Acid Hydrolysis (Cleavage):

    • Suspend the dried hexaminium salt in Ethanol (200 mL).

    • Add conc. HCl (3.0 equiv relative to starting bromide) and water (20 mL).

    • Heat the mixture to reflux (approx. 78°C) for 2–3 hours. The solid will dissolve, and ammonium chloride will eventually precipitate or remain in solution depending on concentration.

    • Workup: Cool the reaction to 0°C. The target 2-amino-1-(2,4-dichlorophenyl)ethanone hydrochloride often crystallizes out upon cooling. If not, concentrate the ethanol to 25% volume and add diethyl ether to induce precipitation.

    • Filter the off-white solid. Recrystallize from Ethanol/Ether if high purity is required.

Checkpoint: The product is the alpha-amino ketone HCl salt. It is stable. The free base is unstable (prone to self-condensation to pyrazines) and should not be isolated.

Phase 2: Reduction to the Amino Alcohol

Objective: Chemoselective reduction of the ketone to the secondary alcohol without affecting the halogenated ring.

Reagents:

  • 2-Amino-1-(2,4-dichlorophenyl)ethanone HCl (from Phase 1).

  • Sodium Borohydride (NaBH₄).[3][4]

  • Methanol (MeOH).[5]

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (for neutralization).

Step-by-Step Methodology:

  • Reduction:

    • Dissolve the Amino Ketone HCl (1.0 equiv, e.g., 10 g) in Methanol (100 mL). Cool the solution to 0–5°C in an ice bath.

    • Critical Step: Add Sodium Borohydride (2.0 equiv, 3.1 g) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. Do not seal the vessel.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1). The ketone spot should disappear.

  • Quenching & Isolation:

    • Quench the reaction by adding Water (20 mL) and adjusting pH to ~1-2 with dilute HCl to destroy excess borohydride.

    • Stir for 15 minutes.

    • Basification: Adjust the pH to >12 using 20% NaOH solution. This liberates the free amine.

    • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL) or Ethyl Acetate.

    • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (Na₂SO₄).[2]

    • Evaporation: Remove the solvent under reduced pressure to yield the crude This compound as a pale yellow solid or oil.

  • Purification (Optional but Recommended):

    • To store the compound, convert it back to the Hydrochloride salt. Dissolve the crude free base in minimal isopropanol and add HCl in ether/dioxane. The white solid This compound HCl will precipitate.

    • Recrystallization: Isopropanol/Ethanol.

Analytical Characterization (Expected Data)

ParameterSpecification / Expected Signal
Appearance White to off-white crystalline solid (HCl salt).
Melting Point 165–170°C (HCl salt); Free base melts lower (~85-88°C).
¹H NMR (DMSO-d₆) δ 7.6–7.4 (m, 3H, Ar-H) δ 6.2 (d, 1H, OH, exchangeable) δ 5.1 (dd, 1H, CH -OH) δ 3.0–2.8 (m, 2H, CH₂ -NH₂) δ 8.0 (br s, 3H, NH₃⁺ if salt).
MS (ESI+) [M+H]⁺ = 206/208 (characteristic dichloro isotope pattern 9:6:1).
Purity (HPLC) >98% (Area %).

Process Logic & Troubleshooting

The following diagram illustrates the decision matrix during the workup phase to ensure maximum yield and purity.

Workup Start Crude Reduction Mixture (MeOH, Borate salts, Product) Quench Quench with dilute HCl (Destroys NaBH4) Start->Quench Basify Basify to pH > 12 (NaOH) Quench->Basify Extract Extract with DCM Basify->Extract Check Is product oil or solid? Extract->Check Solid Recrystallize Free Base (Toluene/Hexane) Check->Solid Solid Oil Convert to HCl Salt (HCl in IPA) Check->Oil Oily/Sticky

Caption: Workup logic tree for isolating the amino alcohol in its most stable form.

Safety & Handling Guidelines

  • 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Potent lachrymator (tear gas agent). Handle only in a functioning fume hood. Wash glassware with ethanol/alkali before removing from the hood.

  • Hexamethylenetetramine: Flammable solid. May cause skin sensitization.

  • Chlorinated Solvents: Use resistant gloves (PVA or Viton); standard nitrile gloves have limited breakthrough times for chloroform.

  • Waste Disposal: All aqueous waste from the Delepine hydrolysis contains formaldehyde (byproduct). Treat according to specific site regulations for aldehyde waste.

References

  • Synthesis of Alpha-Amino Ketones: Blazevic, K. et al. "Delepine Reaction Applied to Halomethyl Ketones." Synthesis, 1979.
  • Reduction Protocol: Gontala, A. et al. "Synthesis of 1,2-amino alcohols."[6] Organic Letters, 2023.[6]

  • Miconazole Intermediate Synthesis: Sujatha, K. et al.[4] "A Novel and Efficient Method to Synthesis Miconazole Analogue and its Intermediates." ResearchGate, 2021.

  • General Properties: "2-Amino-1-(2,4-dichlorophenyl)ethanol HCl." ChemBK, 2024.

  • Biocatalytic Routes (Comparison): Shang, Y.P. et al. "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol."[7] ResearchGate, 2017.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and pharmaceutical professionals engaged in the synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. This chiral amino alcohol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients. This document provides in-depth, field-proven insights into synthetic strategies, troubleshooting common experimental issues, and answering frequently asked questions to enhance yield, purity, and stereoselectivity.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through the reduction of a ketone precursor. The choice of strategy is primarily dictated by the desired stereochemistry (racemic vs. enantiomerically pure) and the available starting materials. The two most prevalent pathways originate from either an α-aminoketone or an α-haloketone.

Causality Behind Route Selection:

  • Route A (Aminoketone Reduction): This is a direct and often simpler route for producing the racemic final product. The key challenge lies in the synthesis and stability of the 2-amino-1-(2,4-dichlorophenyl)ethanone precursor.

  • Route B (Haloketone Reduction & Amination): This two-step route is highly versatile, particularly for asymmetric synthesis. The reduction of the prochiral α-haloketone can be controlled with high enantioselectivity using modern catalytic methods. The subsequent amination step, while seemingly straightforward, requires careful control to avoid side reactions.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Route A: Aminoketone Pathway cluster_2 Route B: Haloketone Pathway 2_4_dichloroacetophenone 2,4-Dichloroacetophenone aminoketone 2-Amino-1-(2,4-dichlorophenyl)ethanone 2_4_dichloroacetophenone->aminoketone Amination/Halogenation haloketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone 2_4_dichloroacetophenone->haloketone Halogenation racemic_product_A Racemic this compound aminoketone->racemic_product_A Reduction (e.g., NaBH4) chiral_alcohol Chiral 2-Chloro-1-(2,4-dichlorophenyl)ethanol haloketone->chiral_alcohol Asymmetric Reduction chiral_product_B Chiral this compound chiral_alcohol->chiral_product_B Amination (e.g., NH4OH)

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing concise and actionable information.

Q1: What are the most common methods for synthesizing the 2-chloro-1-(2,4-dichlorophenyl)ethanone precursor? This precursor is typically synthesized from 1,3-dichlorobenzene via a Friedel-Crafts acylation with chloroacetyl chloride, using a Lewis acid catalyst like aluminum chloride. Industrial methods often focus on optimizing catalyst loading and reaction conditions to minimize the formation of isomeric impurities.

Q2: Which reducing agents are suitable for the ketone reduction step? The choice of reducing agent is critical and depends on the substrate and desired outcome:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups like esters or amides. It is the preferred choice for racemic synthesis due to its ease of handling and cost-effectiveness.[1]

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent. While effective, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions. Its high reactivity can sometimes lead to over-reduction or side reactions.[2]

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. This method is clean but can be slow and may require specialized high-pressure equipment.

  • Asymmetric Transfer Hydrogenation: Utilizes chiral ruthenium or rhodium catalysts with a hydrogen donor like formic acid or isopropanol to achieve high enantioselectivity.[3]

Q3: How can I achieve a highly enantioselective synthesis? Achieving high enantiomeric excess (ee) is crucial for pharmaceutical applications. Two primary strategies are employed:

  • Chiral Chemical Catalysis: This involves the asymmetric reduction of the ketone precursor. Popular methods include using borane with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) or transfer hydrogenation with Noyori-type catalysts.[4][5] These methods can deliver high ee values (95-99%).

  • Biocatalysis (Enzymatic Reduction): This is an increasingly popular "green chemistry" approach. Ketoreductase (KRED) enzymes, often from microorganisms like Lactobacillus kefiri or Scheffersomyces stipitis, can reduce the ketone precursor to the corresponding chiral alcohol with exceptionally high enantioselectivity (>99% ee) and under mild aqueous conditions.[6][7][8]

Q4: What are the critical parameters to monitor during the reaction?

  • Temperature: Ketone reductions are often exothermic. Maintaining a low temperature (e.g., 0-5 °C), especially during the addition of the reducing agent, is crucial to control the reaction rate and prevent the formation of byproducts.

  • Solvent: The choice of solvent (e.g., methanol, ethanol, THF) affects the solubility of reagents and the reactivity of the reducing agent. For moisture-sensitive reagents like LiAlH₄, anhydrous solvents are mandatory.

  • Stoichiometry: Precise control over the molar equivalents of the reducing agent is necessary. An excess can lead to side reactions, while an insufficient amount will result in an incomplete reaction.

  • pH: During aqueous workup, the pH must be carefully controlled. The final product is an amine, which can be protonated at low pH (water-soluble) or exist as a free base at high pH (organo-soluble). This property is exploited for extraction and purification.

Q5: Which analytical techniques are best for monitoring reaction progress and purity?

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. Chiral HPLC is essential for determining the enantiomeric excess (ee) of the final product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural elucidation and confirming the identity of the product and any isolated impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.

Troubleshooting_Flow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impurities Impurities Detected Start->Impurities Low_EE Low Enantiomeric Excess (ee) Start->Low_EE Incomplete_Rxn Incomplete_Rxn Low_Yield->Incomplete_Rxn Over_Reduction Over_Reduction Impurities->Over_Reduction Catalyst_Issue Catalyst_Issue Low_EE->Catalyst_Issue Degradation Degradation during Workup? Solution_Yield_2 Use milder workup conditions. Control pH carefully. Degradation->Solution_Yield_2 Yes Solution_Yield_1 Check reagent activity. Extend reaction time/temp. Incomplete_Rxn->Degradation No Incomplete_Rxn->Solution_Yield_1 Yes Side_Reaction Other Side Reactions? Solution_Impurity_2 Optimize reaction concentration. Purify starting materials. Side_Reaction->Solution_Impurity_2 Yes Solution_Impurity_1 Use milder reducing agent. Control stoichiometry/temp. Over_Reduction->Side_Reaction No Over_Reduction->Solution_Impurity_1 Yes Racemization Racemization Occurring? Solution_EE_2 Avoid harsh pH/high temps during workup. Racemization->Solution_EE_2 Yes Solution_EE_1 Use fresh catalyst/enzyme. Ensure anhydrous conditions. Catalyst_Issue->Racemization No Catalyst_Issue->Solution_EE_1 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Problem: Low or No Product Yield

  • Question: My reaction seems to be incomplete, with a significant amount of starting material remaining after the recommended reaction time. What should I do?

    • Answer: First, verify the quality and activity of your reducing agent. Agents like NaBH₄ and especially LiAlH₄ can degrade upon improper storage. Use a freshly opened bottle or a properly stored batch. If the reagent is confirmed to be active, consider extending the reaction time. If the reaction is still stalled, a modest increase in temperature may be necessary, but monitor carefully for byproduct formation.

  • Question: The reaction appears complete by TLC, but the isolated yield is very low. Where could my product have gone?

    • Answer: The most likely culprit is loss during the aqueous workup and extraction. This compound is an amino alcohol, meaning it has both a basic amine and a polar alcohol group.

      • Check the pH of the aqueous layer: If the pH is acidic, your product will be protonated (as an ammonium salt) and remain in the aqueous layer. Before extraction, ensure the aqueous layer is made basic (pH > 10) with a base like NaOH to deprotonate the amine, rendering it soluble in organic solvents like ethyl acetate or dichloromethane.

      • Perform multiple extractions: Due to the product's polarity, a single extraction may be insufficient. Perform at least 3-4 extractions with your chosen organic solvent to ensure complete recovery.

      • Emulsion Formation: If an emulsion forms during extraction, it can trap your product. To break it, add a small amount of brine (saturated NaCl solution) and swirl gently.

Problem: Presence of Significant Impurities

  • Question: I am seeing an impurity spot on my TLC that is less polar than my desired product. What could it be?

    • Answer: This is often indicative of an over-reduction product. If a powerful reducing agent like LiAlH₄ is used, or if the reaction temperature is too high, the benzylic alcohol could be further reduced to a methylene group, yielding 2-amino-1-(2,4-dichlorophenyl)ethane. To mitigate this, switch to a milder reducing agent like NaBH₄ and maintain strict temperature control.

  • Question: After amination of the chiral chloro-alcohol, I see multiple product spots. Why?

    • Answer: This is a classic issue in amination reactions. The newly formed primary amine product can act as a nucleophile itself, reacting with another molecule of the chloro-alcohol to form a secondary amine impurity. To prevent this, the amination step must be conducted with a large excess of the aminating agent (e.g., a concentrated solution of ammonium hydroxide) to ensure the chloro-alcohol is more likely to react with ammonia than with the product amine.[5]

Problem: Poor Stereoselectivity in Asymmetric Synthesis

  • Question: My chiral synthesis resulted in a low enantiomeric excess (ee). What went wrong?

    • Answer: Low ee is a critical issue that points to problems with the asymmetric catalyst or reaction conditions.

      • Catalyst Integrity: Chiral catalysts and enzymes are sensitive. Ensure your catalyst was handled under the correct conditions (e.g., inert atmosphere for many organometallic catalysts). Enzymes can denature if exposed to incorrect pH or temperature. Use a fresh, high-quality catalyst or enzyme.[9]

      • Purity of Starting Materials: Impurities in the ketone substrate (e.g., residual acid or base from its synthesis) can poison the catalyst. Ensure your starting material is highly pure.

      • Reaction Conditions: Asymmetric reactions are highly sensitive to temperature, concentration, and solvent. Deviating from the established literature protocol for a specific catalyst system can drastically reduce enantioselectivity.

      • Racemization: The product itself could be racemizing during workup. Avoid exposure to harsh acidic or basic conditions or high heat after the reaction is complete.

Key Experimental Protocols

Protocol 1: Racemic Synthesis via NaBH₄ Reduction

This protocol describes a reliable method for producing racemic this compound.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(2,4-dichlorophenyl)ethanone hydrochloride (1.0 eq) in methanol (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. The low temperature is critical for controlling the reaction's exothermicity.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Adding it slowly prevents a rapid, uncontrolled reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding water, followed by 1M HCl to destroy any excess NaBH₄.

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water and adjust the pH to >10 with 2M NaOH.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Protocol 2: Asymmetric Synthesis via Biocatalytic Reduction

This protocol is adapted from modern chemoenzymatic methods for producing the (S)-enantiomer.[8]

  • Setup: In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Reagents: Add the co-substrate (e.g., isopropanol, 10% v/v), the cofactor (e.g., NADP⁺, 1 mM), and the ketoreductase enzyme (commercially available or from a recombinant E. coli expression system).

  • Substrate Addition: Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol to aid solubility, and add it to the buffered enzyme solution.[6]

  • Reaction: Maintain the reaction at the optimal temperature for the enzyme (typically 25-35 °C) with gentle agitation. The isopropanol serves as both a co-solvent and the hydrogen source for cofactor regeneration by the enzyme.

  • Monitoring: Monitor the conversion and enantiomeric excess by chiral HPLC.

  • Workup & Amination:

    • Once the reaction reaches >99% conversion, stop the reaction and extract the product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, directly with an organic solvent like ethyl acetate.

    • Concentrate the organic phase. The resulting chiral chloro-alcohol is then dissolved in methanol and treated with a large excess of concentrated ammonium hydroxide (e.g., 20 eq) and stirred at room temperature for 24-48 hours.[5]

  • Isolation: After the amination is complete, the final chiral amino alcohol is isolated using the same basic workup procedure described in Protocol 1.

Data Summary: Comparison of Synthetic Methods

MethodKey Reagent(s)Typical SolventTemp. (°C)Typical YieldStereoselectivityKey Considerations
Racemic Reduction Sodium Borohydride (NaBH₄)Methanol / Ethanol0 to 2585-95%RacemicCost-effective, simple setup.
Asymmetric Chemical Reduction Borane / Chiral OxazaborolidineTHF-20 to 2580-90%>95% eeRequires strictly anhydrous conditions and inert atmosphere.
Asymmetric Biocatalytic Reduction Ketoreductase (KRED) / IsopropanolAqueous Buffer25 to 35>90%>99% eeEnvironmentally friendly, exceptional selectivity, but requires enzyme sourcing.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.

  • Reagent Handling:

    • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Quench carefully.

    • This compound: Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, wash affected areas thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Smolecule. (2023). 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride.
  • Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. JPH03200751A.
  • Google Patents. (2016). Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol. CN106008166A.
  • Google Patents. (2017). Preparation method of isoproterenol hydrochloride. CN107011188B.
  • Taylor & Francis eBooks. Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions.
  • ResearchGate. (2021). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • Google Patents. (2020). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. CN111073912A.
  • Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Org. Synth. 2021, 98, 374-387. Available at: [Link]

  • ResearchGate. (2020). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Available at: [Link]

  • Organic Syntheses. Preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Org. Synth. 2018, 95, 395-413. Available at: [Link]

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1.
  • ResearchGate. (2023). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. Available at: [Link]

  • SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. J. Org. Chem. 2024, 89, 6085–6099. Available at: [Link]

  • ResearchGate. (2020). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Available at: [Link]

  • ResearchGate. (2021). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this synthesis. As a crucial intermediate for several pharmaceutical compounds, achieving a high yield and purity of this amino alcohol is paramount. This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during this multi-step synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process starting from 2-bromo-1-(2,4-dichlorophenyl)ethanone. The first step involves the reduction of the ketone to the corresponding bromohydrin, followed by an amination reaction to introduce the amino group.

Synthesis_Workflow A 2-Bromo-1-(2,4-dichlorophenyl)ethanone B Step 1: Ketone Reduction A->B NaBH4, Methanol C 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-ol B->C D Step 2: Amination C->D e.g., NaN3 then H2/Pd-C or NH3 E This compound D->E

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Part A: Ketone Reduction Step

Question 1: My reduction of 2-bromo-1-(2,4-dichlorophenyl)ethanone is incomplete, resulting in a low yield of the bromohydrin. What are the possible causes and solutions?

Answer:

An incomplete reduction is a common issue. Let's break down the potential causes and how to address them.

  • Causality: The primary reason for an incomplete reaction is often related to the quality of the reducing agent, the reaction temperature, or insufficient reaction time. Sodium borohydride (NaBH₄) is a common choice for this reduction due to its selectivity. However, its reactivity can be affected by moisture.

  • Troubleshooting Steps:

    • Verify the Quality of Sodium Borohydride: NaBH₄ can decompose upon exposure to moisture. Use a freshly opened bottle or a properly stored container. It's good practice to perform a test reduction on a simple ketone to confirm the reagent's activity.

    • Control the Reaction Temperature: This reduction is typically performed at low temperatures (0-5 °C) to minimize side reactions. Adding the NaBH₄ portion-wise helps to control the exotherm. After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.

    • Optimize the Molar Ratio of the Reducing Agent: While a stoichiometric amount of NaBH₄ is theoretically sufficient, a slight excess (1.1 to 1.5 equivalents) is often used to ensure complete conversion.

    • Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small additional portion of NaBH₄ can be added.

ParameterStandard ConditionTroubled StateRecommended Action
NaBH₄ Equivalents 1.1 - 1.5< 1.1Increase to 1.2 equivalents.
Temperature 0-5 °C then RTFluctuating/Too highMaintain at 0-5 °C during addition.
Reaction Time 1-3 hours< 1 hourMonitor by TLC until starting material is consumed.

Question 2: I am observing significant debromination as a side product during the reduction. How can I minimize this?

Answer:

Debromination, leading to the formation of 1-(2,4-dichlorophenyl)ethan-1-ol, can be a problematic side reaction.

  • Causality: This side reaction is often promoted by elevated temperatures and the presence of certain impurities. The hydride from NaBH₄ can displace the bromide ion, especially if the reaction is allowed to proceed for too long or at a higher temperature.

  • Troubleshooting Steps:

    • Strict Temperature Control: As mentioned previously, maintaining a low temperature (0-5 °C) during the addition of NaBH₄ is crucial.

    • Choice of Solvent: Methanol is a common solvent for this reaction. However, if debromination is a significant issue, consider using ethanol or a mixture of THF and water, which can sometimes moderate the reactivity.

    • Reaction Time: Once the starting material is consumed (as determined by TLC), quench the reaction promptly. Over-extending the reaction time can increase the incidence of side reactions.

Side_Reaction A 2-Bromo-1-(2,4-dichlorophenyl)ethanone B Desired Reduction A->B [H-] C Debromination (Side Reaction) A->C [H-], excess time/temp D 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-ol B->D E 1-(2,4-dichlorophenyl)ethan-1-ol C->E

Caption: Competing pathways during the reduction step.

Part B: Amination Step

Question 3: I am struggling with a low yield during the amination of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-ol. Which amination method is most effective, and how can I optimize it?

Answer:

The choice of amination method is critical for achieving a good yield. Direct amination with ammonia can lead to overalkylation, while methods like the Gabriel synthesis or azide synthesis offer better control.

  • Method 1: Azide Synthesis Followed by Reduction (Recommended for High Yield and Purity)

    • Causality: This two-step approach is often the most reliable. Sodium azide (NaN₃) is a good nucleophile that displaces the bromide to form an organic azide. The azide is then reduced to the primary amine. This method avoids the overalkylation issues seen with direct amination.[1]

    • Detailed Protocol:

      • Azide Formation: Dissolve 2-bromo-1-(2,4-dichlorophenyl)ethan-1-ol in a polar aprotic solvent like DMF or DMSO. Add 1.2-1.5 equivalents of sodium azide. Heat the reaction to 50-70 °C and monitor by TLC.

      • Work-up: Once the reaction is complete, cool to room temperature and pour into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

      • Azide Reduction: The crude azide can be reduced using several methods. A common and effective method is catalytic hydrogenation (H₂, 10% Pd/C) in a solvent like methanol or ethanol. Alternatively, LiAlH₄ can be used, but the work-up is more complex.

  • Method 2: Gabriel Synthesis

    • Causality: This method uses potassium phthalimide as an ammonia surrogate. The phthalimide anion displaces the bromide, and the resulting N-alkylated phthalimide is then cleaved to release the primary amine.[2] This also prevents overalkylation.

    • Challenges: The final cleavage of the phthalimide often requires harsh conditions (e.g., strong acid or hydrazine), which can be an issue if your molecule has other sensitive functional groups.

  • Troubleshooting Low Yield in Azide Synthesis:

    • Incomplete Azide Formation: Ensure your solvent is anhydrous, as water can compete with the azide nucleophile. Also, confirm the quality of your sodium azide.

    • Difficult Azide Reduction: If catalytic hydrogenation is slow, ensure the catalyst is active. If using LiAlH₄, ensure the reaction is performed under strictly anhydrous conditions.

Amination MethodProsConsKey Optimization Parameter
Azide Synthesis High yield, high purity, avoids overalkylation.Use of potentially explosive azide, two-step process.Efficient reduction of the azide intermediate.
Gabriel Synthesis Avoids overalkylation.Harsh cleavage conditions, potential for side reactions during cleavage.Complete cleavage of the phthalimide.
Direct Amination (with NH₃) One-step process.Prone to overalkylation, leading to a mixture of primary, secondary, and tertiary amines.Large excess of ammonia to favor primary amine formation.

Question 4: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?

Answer:

Purification can be challenging due to the presence of structurally similar impurities.

  • Likely Impurities:

    • Unreacted 2-bromo-1-(2,4-dichlorophenyl)ethan-1-ol: If the amination reaction is incomplete.

    • Overalkylation products: If direct amination with ammonia was used. This can lead to the formation of secondary and tertiary amines.

    • Elimination product: Formation of the corresponding styrene oxide is possible, especially if a strong base is used in the amination step.

  • Purification Strategy:

    • Acid-Base Extraction: The basic nature of the amino alcohol allows for an effective purification by acid-base extraction.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

      • Wash the aqueous layer with the organic solvent to remove any non-basic impurities.

      • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.

      • Extract the product back into an organic solvent.

      • Dry the organic layer and concentrate to obtain the purified product.

    • Crystallization: The final product is a solid and can often be purified by crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/hexanes).

    • Column Chromatography: If the impurities are not easily removed by extraction or crystallization, silica gel column chromatography can be employed. A solvent system of dichloromethane/methanol with a small amount of triethylamine is a good starting point.

Purification_Workflow A Crude Product B Acid-Base Extraction A->B C Crystallization B->C If impurities persist E Pure Product B->E If pure D Column Chromatography C->D If further purification is needed C->E If pure D->E

Sources

Technical Support Center: Purification of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you navigate the challenges you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve the desired purity and yield for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it is crucial to understand the physicochemical properties of this compound. This knowledge will inform your choice of purification method and troubleshooting approach.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₈H₉Cl₂NOThe presence of nitrogen (amino group) and oxygen (hydroxyl group) makes the molecule polar and capable of hydrogen bonding.
Polarity PolarInfluences solubility in various solvents and interaction with chromatographic stationary phases.[1]
Functional Groups Primary Amine, Secondary Alcohol, Dichlorophenyl RingThe basic amino group allows for salt formation, which can be exploited for purification. The hydroxyl group contributes to polarity.
Chirality Chiral center at the carbon bearing the hydroxyl groupEnantiomeric purity may be a critical quality attribute, potentially requiring chiral separation techniques.
Solubility Generally soluble in polar organic solvents like methanol and ethanol. Solubility in water is expected to be moderate and pH-dependent. Poorly soluble in non-polar solvents.This is a critical parameter for selecting appropriate recrystallization solvents and mobile phases for chromatography.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What could be the cause and how can I improve my yield?

A: Low recovery from recrystallization is a common issue and can often be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, it will remain in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling, thus preventing precipitation.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate out along with impurities, leading to a purer but smaller yield upon subsequent filtration.

  • Co-precipitation with Impurities: If the crude material is highly impure, the impurities can sometimes interfere with the crystal lattice formation of the desired compound or co-precipitate.

Solutions:

  • Optimize the Solvent System:

    • Single Solvent: Experiment with polar solvents like isopropanol, ethanol, or methanol. You can also try mixtures, such as ethyl acetate/hexane. A good starting point for a closely related compound, 1-(4-amino-3,5-dichlorophenyl)ethanol, is a mixture of ethyl acetate and n-hexane.

    • Solvent Pair: If a single solvent is not ideal, use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization.

Problem 2: Oily Product Instead of Crystals

Q: My product is "oiling out" during recrystallization instead of forming solid crystals. How can I resolve this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

Solutions:

  • Lower the Crystallization Temperature: Try dissolving the compound at a lower temperature.

  • Change the Solvent: Use a lower-boiling point solvent.

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of the pure compound to the cooled solution to initiate crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Increase the Polarity of the Solvent System: For polar compounds like amino alcohols, sometimes increasing the polarity of the solvent system can favor crystallization over oiling out.

Problem 3: Ineffective Purification by Column Chromatography

Q: I am running a silica gel column, but my compound is either not moving from the baseline or is co-eluting with impurities.

A: Column chromatography of polar, basic compounds like amino alcohols on silica gel can be challenging due to strong interactions between the amine and the acidic silica surface.

  • Streaking/Tailing on TLC: If your compound streaks or "tails" on a silica TLC plate, this is a strong indicator of strong interaction with the stationary phase and will likely lead to poor separation on a column.

Solutions:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To counteract the acidity of the silica gel and improve the elution of the basic amine, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol. This will compete with your compound for the acidic sites on the silica, resulting in better peak shape and elution.

    • Increase Polarity: If your compound is not moving from the baseline, the mobile phase is likely not polar enough. Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). A documented mobile phase for a similar compound is n-hexane/ethyl acetate (8:1).[2]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a better choice than silica gel for the purification of basic compounds.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurities will largely depend on the synthetic route used. A common synthesis involves the reduction of 2-amino-1-(2,4-dichlorophenyl)ethanone. Potential impurities could include:

  • Unreacted Starting Material: 2-amino-1-(2,4-dichlorophenyl)ethanone.

  • Over-reduction Product: 2-(2,4-dichlorophenyl)ethylamine, where the benzylic alcohol is also reduced.

  • By-products from the Reducing Agent: For example, if using sodium borohydride, borate esters may be formed and need to be hydrolyzed during workup.

  • Isomeric Impurities: Depending on the synthesis of the starting material, you might have impurities with different substitution patterns on the dichlorophenyl ring.

Q2: How can I best monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Visualization: Since the dichlorophenyl ring contains a chromophore, you should be able to visualize your compound under UV light (254 nm). You can also use a staining agent like ninhydrin (for the primary amine) or potassium permanganate.

  • Mobile Phase Selection: Use TLC to screen for an appropriate mobile phase for column chromatography. An ideal mobile phase will give your desired compound an Rf value of ~0.3-0.4 and show good separation from impurities.

Q3: My compound is a racemate. How can I separate the enantiomers?

A3: Chiral resolution is a specialized process. Common methods include:

  • Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

  • Chiral Chromatography: Use a chiral stationary phase (CSP) in HPLC or SFC (Supercritical Fluid Chromatography) to directly separate the enantiomers.

Q4: Should I purify the free base or a salt form of the compound?

A4: Both strategies have their merits.

  • Purifying the Salt: The hydrochloride salt of your amino alcohol is likely to be a more crystalline and stable solid than the free base. Recrystallization of the salt can be an effective purification method. A mixture of isopropanol and water has been used for recrystallizing similar amino alcohol salts.

  • Purifying the Free Base: If you need the free base for your next reaction, purifying it directly can save a step. Column chromatography is typically performed on the free base. You can also purify by recrystallization, though finding a suitable solvent system may require some screening. A purification method for a similar compound involves precipitating the free base by adjusting the pH to 7-8 with sodium bicarbonate, followed by filtration, washing, and recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This protocol is a good starting point for obtaining a crystalline, pure salt of the target compound.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete. Monitor the pH to ensure it is acidic.

    • Collect the crude salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Place the crude hydrochloride salt in a flask.

    • Add a minimal amount of a hot solvent system, such as an isopropanol/water mixture (e.g., 1:1 v/v), until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying the free base form of the compound.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing and Elution:

    • Pack a glass column with silica gel in the chosen mobile phase.

    • A good starting mobile phase, based on a similar compound, is a mixture of n-hexane and ethyl acetate (e.g., starting with a 9:1 or 8:1 ratio).[2]

    • To prevent streaking, it is highly recommended to add a small amount of triethylamine (e.g., 1%) to the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of Workflows

Decision-Making Workflow for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (oily) recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes salt_formation Consider Salt Formation & Recrystallization is_crystalline->salt_formation No (amorphous) recrystallize->column_chrom If purity is insufficient salt_formation->column_chrom If further purification is needed

Caption: A decision tree to guide the selection of an appropriate purification method.

General Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Problem with Column Chromatography check_tlc Analyze crude & fractions by TLC start->check_tlc streaking Is there streaking/tailing? check_tlc->streaking no_movement Compound at baseline? check_tlc->no_movement co_elution Co-elution with impurities? check_tlc->co_elution add_base Add Et3N or NH3 to mobile phase streaking->add_base Yes increase_polarity Increase mobile phase polarity no_movement->increase_polarity Yes change_solvent Try a different solvent system or gradient elution co_elution->change_solvent Yes

Caption: A workflow for troubleshooting common issues in column chromatography.

References

  • Lohse, O., & Spöndlin, C. (n.d.). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. American Chemical Society. Retrieved from [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1. (n.d.). Google APIs. Retrieved from [Link]

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents. (n.d.).
  • 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC - NIH. (n.d.). Retrieved from [Link]

  • the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents. (n.d.).
  • Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. - ResearchGate. (n.d.). Retrieved from [Link]

  • Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. (n.d.). Retrieved from [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).
  • ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Analytical Methods for Amino Acids - Shimadzu Benelux. (n.d.). Retrieved from [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences. (n.d.). Retrieved from [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - NIH. (n.d.). Retrieved from [Link]

  • (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Amino columns - YouTube. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Chiral Synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the chiral synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Chiral β-amino alcohols are crucial intermediates in the production of numerous pharmaceuticals, and their stereoselective synthesis is of paramount importance.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Enantioselectivity & Yield Issues

Q1: I am observing low enantiomeric excess (ee) in my asymmetric reduction of 2-amino-1-(2,4-dichlorophenyl)ethanone. What are the likely causes?

A1: Low enantioselectivity is a common hurdle and can stem from several factors:

  • Catalyst Choice and Loading: The catalyst—whether a chemical complex like a chiral oxazaborolidine or a biocatalyst such as a ketoreductase—is the primary driver of stereoselectivity. An inappropriate catalyst for the substrate or insufficient catalyst loading can lead to poor results.

  • Reaction Conditions: Temperature, pressure, and solvent can significantly influence the transition states of the reaction, thereby affecting enantioselectivity. Higher temperatures, for instance, can sometimes provide enough energy to overcome the desired stereoselective pathway.[3]

  • Substrate Quality: Impurities in the starting material, 2-amino-1-(2,4-dichlorophenyl)ethanone, can interfere with the catalyst, leading to reduced enantioselectivity.

Q2: My reaction yield is consistently low. What should I investigate?

A2: Poor yields can be attributed to several factors throughout the synthetic process:

  • Incomplete Conversion: The reaction may not be running to completion. This could be due to catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.

  • Product Degradation: The product itself might be unstable under the reaction or work-up conditions.

  • Purification Losses: Significant amounts of the product may be lost during extraction, crystallization, or chromatography.

Biocatalysis-Specific Challenges

Q3: My transaminase/ketoreductase enzyme is showing low activity or stability, especially during scale-up. How can I address this?

A3: Biocatalytic methods are prized for their high selectivity, but enzyme performance can be sensitive.[3][4]

  • Environmental Factors: Enzymes are sensitive to pH, temperature, and the presence of organic solvents. On a larger scale, poor mixing can create localized "hot spots" or pH gradients that denature the enzyme.[4]

  • Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit or even deactivate the enzyme.[4]

  • Cofactor Regeneration Issues: Many enzymatic reductions require a cofactor like NADH or NADPH. If the cofactor regeneration system is inefficient, the overall reaction rate will suffer.

Q4: When is a biocatalytic approach the right choice for synthesizing this compound?

A4: Biocatalysis is an excellent option when:

  • High Enantiopurity is Critical: Enzymes can often achieve enantiomeric excesses greater than 99%.[3]

  • "Green" Chemistry is a Priority: Biocatalytic reactions are typically performed in aqueous media under mild conditions.[3]

  • Traditional Chemical Methods are Challenging: For substrates that are difficult for conventional catalysts, enzymes can offer a viable alternative.[3]

Troubleshooting Guides

Guide 1: Improving Enantioselectivity in Asymmetric Ketone Reduction

If you are struggling with low enantiomeric excess, follow this systematic troubleshooting workflow:

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Protocol: Catalyst Screening for Asymmetric Reduction

  • Preparation of Stock Solutions: Prepare stock solutions of the substrate (2-amino-1-(2,4-dichlorophenyl)ethanone) and a panel of catalysts (e.g., different chiral ligands for metal-catalyzed reductions, or various ketoreductase enzymes).

  • Parallel Reaction Setup: In a multi-well plate or parallel reactor system, set up small-scale reactions, each with a different catalyst, keeping all other parameters (substrate concentration, temperature, solvent) constant.

  • Reaction Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, LC-MS).

  • Enantiomeric Excess Determination: Once the reactions are complete, quench and work up each reaction. Analyze the enantiomeric excess of the product by chiral HPLC or GC.

  • Data Analysis: Compare the conversion and enantioselectivity for each catalyst to identify the most promising candidates for further optimization.

Catalyst TypeCommon ExamplesTypical Solvents
Chemical Catalysts Oxazaborolidines, Ru- and Rh-based complexesTHF, Methanol, Ethanol
Biocatalysts Ketoreductases, TransaminasesAqueous buffer, often with a co-solvent
Guide 2: Addressing Challenges in Purification

The purification of this compound can be complicated by its amphiphilic nature, having both a basic amino group and a hydroxyl group.

Problem: Emulsion Formation During Aqueous Work-up

The presence of the amino alcohol can lead to the formation of stable emulsions during extraction, making phase separation difficult.[5]

Solutions:

  • Addition of Salt: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[5]

  • Filtration through Celite: Passing the emulsified mixture through a pad of celite or diatomaceous earth can sometimes help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifugation can be used to force the separation of the layers.

Problem: Difficulty with Crystallization

Obtaining a crystalline solid of the final product can be challenging.

Solutions:

  • Salt Formation: Consider forming a salt of the amino alcohol, for example, by reacting it with an acid like hydrochloric acid or tartaric acid. Salts often have better crystalline properties than the free base.

  • Solvent Screening: Perform a systematic screening of different solvent systems (e.g., ethanol/water, isopropanol/heptane) to find conditions that promote crystallization.

  • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of the product to induce crystallization.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is a general guideline and should be optimized for your specific setup.

  • Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Preparation: In the reaction vessel, dissolve the ruthenium precursor and the chiral ligand in the chosen solvent (e.g., isopropanol).

  • Substrate Addition: Add the 2-amino-1-(2,4-dichlorophenyl)ethanone to the catalyst solution.

  • Reaction Initiation: Add a hydrogen source, such as formic acid or isopropanol, and a base (e.g., triethylamine).

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, quench the reaction, and perform an extractive work-up.

  • Purification: Purify the crude product by column chromatography or crystallization to obtain the desired enantiomer of this compound.

Protocol 2: Biocatalytic Reduction using a Ketoreductase

This protocol is a general guideline for using a ketoreductase enzyme.

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) at the optimal pH for the chosen enzyme.

  • Enzyme and Cofactor: Dissolve the ketoreductase and the cofactor (e.g., NADP+) in the buffer.

  • Cofactor Regeneration System: Add the components for the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: Add the 2-amino-1-(2,4-dichlorophenyl)ethanone. A co-solvent like DMSO may be needed to improve solubility.

  • Reaction: Gently agitate the reaction mixture at the optimal temperature for the enzyme.

  • Work-up: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the product by appropriate methods.

References

  • Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
  • Overcoming poor stereoselectivity in chiral amine synthesis. Benchchem.
  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF.
  • Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Request PDF. ResearchGate.
  • Dr. P. Wipf Chem 2320 3/28/2007.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Asymmetric synthesis. Part 6. Asymmetric reduction of aminoketones with (–)-bornan-2-exo-yloxyaluminium dichloride. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Enantioselective Synthesis of Alcohols and Amines: The You Synthesis of Chelonin A.
  • Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks.
  • Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon.

Sources

Technical Support Center: High-Gravity Synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

User Query: How do I achieve high substrate concentration synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol without compromising yield or enantiopurity?

Technical Assessment: Traditional chemical reduction (e.g., NaBH₄) at high concentrations (>100 g/L) poses severe safety risks (exotherms) and solubility challenges. The industry standard for "high substrate loading" (up to 300–600 g/L) for this specific scaffold is a Chemo-Enzymatic Route . This involves the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one to the chiral chlorohydrin, followed by amination.

This guide focuses on the Biocatalytic Asymmetric Transfer Hydrogenation (ATH) route, as it is the only method proven to handle substrate loads >300 g/L effectively while maintaining >99% ee.

The Workflow Visualization

G Start Start: 2,4-Dichloroacetophenone Step1 Step 1: Alpha-Chlorination (SO2Cl2 or Cl2) Start->Step1 Inter1 Intermediate A: 2-Chloro-1-(2,4-dichlorophenyl)ethanone Step1->Inter1 Step2 Step 2: Biocatalytic Reduction (KRED/ADH + Cofactor) *High Gravity Step* Inter1->Step2 Substrate Loading 300-600 g/L Inter2 Intermediate B: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Step2->Inter2 >99% ee Step3 Step 3: Amination (NH3/MeOH, Pressure) Inter2->Step3 End Target: This compound Step3->End

Figure 1: Chemo-enzymatic workflow prioritizing the high-concentration reduction step.

Troubleshooting Module: The Reduction Step (High Gravity)

Context: You are reducing 2-chloro-1-(2,4-dichlorophenyl)ethanone (Intermediate A) using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). Target Loading: 200–600 g/L.

Q1: My reaction slurry is stalling at 50% conversion. The pH is drifting.

Diagnosis: In high-concentration biocatalysis, pH drift is usually caused by the cofactor regeneration system (e.g., Glucose Dehydrogenase producing gluconic acid). If the buffer capacity is exceeded, the enzyme denatures. Corrective Protocol:

  • Switch to Titration Mode: Do not rely on initial buffer strength for loads >100 g/L. Use an auto-titrator with 2M NaOH to maintain pH 6.5–7.0 dynamically.

  • Check Cofactor Supply: Ensure NADP+ isn't depleted. For high loads, the Total Turnover Number (TTN) requirement increases.

  • Solubility Check: The substrate is likely a solid suspension. If the particle size is too large, dissolution kinetics limit the reaction. Action: Micronize the substrate or add 5-10% DMSO/IPA as a co-solvent to increase bioavailability without denaturing the enzyme.

Q2: The viscosity is too high; I cannot mix the slurry effectively.

Diagnosis: At >300 g/L, the reaction is a "solid-to-solid" transformation (solid ketone


 solid/oiled alcohol).
Corrective Protocol: 
  • Surfactant Addition: Add non-ionic surfactants (e.g., Tween-80 or Triton X-100 at 0.1–0.5% v/v). This creates a micellar system that improves rheology and mass transfer.

  • Overhead Stirring: Magnetic stirring will fail. Use an overhead stirrer with a pitch-blade impeller.

  • Fed-Batch Approach: Do not add all 500 g/L substrate at T=0. Add substrate in 50 g/L aliquots every hour. This keeps the dissolved concentration below the inhibition threshold while maintaining high total productivity.

Q3: I am seeing low enantioselectivity (<95% ee).

Diagnosis: This often indicates background chemical reduction (non-selective) or thermal deactivation of the enzyme allowing the reverse reaction. Corrective Protocol:

  • Temperature Control: High substrate loading can generate heat (metabolic/stirring). Ensure T < 30°C.

  • Enzyme Selection: For this specific sterically hindered dichloro-substrate, standard KREDs may struggle. Use evolved variants of Lactobacillus kefir ADH or Scheffersomyces stipitis KRED, which are documented to handle this specific substrate at high loads [1][2].

Troubleshooting Module: The Amination Step

Context: Converting the chiral chlorohydrin (Intermediate B) to the final amino alcohol using Ammonia.

Q4: I am detecting large amounts of dimer impurity (bis-alkylation).

Diagnosis: The product (primary amine) is more nucleophilic than ammonia, reacting with a second molecule of chlorohydrin. Corrective Protocol:

  • Ammonia Excess: You must strictly maintain a massive molar excess of NH₃ (minimum 20:1 to 50:1 ratio).

  • Solvent System: Use Methanol or Isopropanol.

  • Reaction Mode: Do not add ammonia to the substrate. Add the substrate slowly to the ammonia solution (inverse addition) to ensure the reacting species always encounters an excess of NH₃.

Q5: The reaction is extremely slow (>48 hours).

Diagnosis: The steric hindrance of the 2,4-dichlorophenyl group slows down the nucleophilic attack. Corrective Protocol:

  • Catalysis: Add NaI (Sodium Iodide) at 5–10 mol%. The Finkelstein reaction generates the more reactive iodo-intermediate in situ.

  • Temperature/Pressure: Perform in a sealed autoclave at 80–100°C (requires pressure rating for NH₃ gas).

Data & Specifications

Table 1: Solvent & Parameter Compatibility Matrix
ParameterRecommended RangeCritical Limit (Failure Point)Notes
Substrate Loading 100–300 g/L>600 g/LRequires fed-batch above 300 g/L.
Co-solvent (DMSO) 5–10% v/v>20% v/vHigh DMSO denatures most wild-type KREDs.
Temperature 25–30°C>40°CThermal deactivation of enzyme.
pH (Reduction) 6.5–7.5<5.5 or >8.5Enzyme activity drops sharply.
Ammonia Ratio 30:1 (molar)<10:1Dimer formation becomes dominant.
Table 2: Troubleshooting Logic Tree
SymptomProbable CauseVerification TestImmediate Fix
Stalled Conversion Product InhibitionAdd fresh enzyme to aliquotResin adsorption (in situ product removal).
Phase Separation Oiling OutVisual inspectionAdd co-solvent (IPA) or emulsifier.
Low ee% RacemizationCheck pHBuffer adjustment; lower temperature.

Validated Experimental Protocol (The "Golden Batch")

Objective: Synthesis of (S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol at 200 g/L scale.

Step 1: Biocatalytic Reduction

  • Buffer Prep: Prepare 1.0 L of Potassium Phosphate buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM).

  • Cofactor Mix: Dissolve NADP+ (0.5 g) and Glucose (300 g, 1.5 eq) in the buffer. Add Glucose Dehydrogenase (GDH) for recycling.

  • Enzyme Loading: Add Lactobacillus kefir ADH mutant (or commercial KRED equivalent) [1].

  • Substrate Addition: Add 200 g of 2-chloro-1-(2,4-dichlorophenyl)ethanone. The mixture will be a slurry.

  • Reaction: Stir at 400 rpm, 30°C. Titrate with 2M NaOH to maintain pH 7.0.

  • Completion: Monitor by HPLC. >99% conversion is typically reached in 24h.

  • Workup: Extract with Ethyl Acetate. Evaporate to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Step 2: Amination

  • Charge: Dissolve the chlorohydrin residue in Methanol (500 mL).

  • Ammonia: Charge liquid NH₃ or concentrated NH₄OH (excess) into a pressure vessel.

  • Reaction: Heat to 80°C (4–6 bar pressure) for 12 hours.

  • Isolation: Vent ammonia. Evaporate solvent. Acidify with HCl to precipitate the hydrochloride salt of the target product. Recrystallize from Ethanol/Water.

References

  • Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. Journal of Agricultural and Food Chemistry. (2025). Describes the use of Lactobacillus kefir ADH mutants to achieve substrate loading up to 600 g/L. (Note: Generalized DOI for JAFC, specific article details verified in search context).

  • Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis. ResearchGate. (2025). Demonstrates high-concentration reduction (67 g/L to >100 g/L) using lyophilized cells.

  • Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem. Standard protocol for precursor synthesis.

  • Production of optically active 2-halo-1-(substituted phenyl)ethanol. Google Patents (EP0763513B1). Detailed industrial processes for the chlorohydrin intermediate.

Technical Support Center: Synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles to ensure the integrity and reproducibility of your work.

Introduction: The Challenge of Purity

This compound is a critical chiral intermediate in the synthesis of several important antifungal agents, such as miconazole and econazole. Achieving high chemical and enantiomeric purity is paramount, as impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on identifying and mitigating the formation of common impurities through careful process control and optimization.

The primary synthetic route involves the asymmetric reduction of a prochiral ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone. This transformation can be achieved through two main pathways:

  • Chiral Chemical Synthesis: Utilizes a chemical reducing agent, such as a borane complex, in the presence of a chiral catalyst.[1][2]

  • Biocatalysis: Employs a ketoreductase (KRED) enzyme to catalyze the highly selective reduction of the ketone.[3][4][5]

Both methods present unique challenges, from controlling side reactions in chemical synthesis to optimizing enzyme activity and stability in biocatalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be looking for? A: The impurity profile is highly dependent on your synthetic route and the purity of your starting materials. However, common impurities include:

  • Unreacted Starting Material: Residual 2-chloro-1-(2,4-dichlorophenyl)ethanone.

  • Diastereomeric Impurity: The undesired enantiomer of the final product (e.g., the (S)-enantiomer if the (R)-enantiomer is the target).

  • Over-reduction Products: Where other functional groups are unintentionally reduced.

  • Isomeric Impurities: Arising from isomers present in the initial dichlorobenzene starting material, which carry through the synthesis.[6]

  • Byproducts of Amination: If the amination step is not fully optimized, side-products can form.

Q2: Why is biocatalysis often preferred for this synthesis? A: Compared to traditional chemical methods, biocatalysis using ketoreductases offers several advantages. These enzymes provide exceptional selectivity (chemo-, regio-, and stereo-), often leading to very high enantiomeric excess (>99% ee) under mild reaction conditions (room temperature, neutral pH).[3][4][5][7] This reduces the need for hazardous reagents, expensive metal catalysts, and complex purification steps to remove the unwanted enantiomer.

Q3: Which analytical techniques are best for monitoring this reaction? A: A combination of chromatographic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for monitoring reaction progress, quantifying the starting material and product, and profiling chemical impurities.[8][9]

  • Chiral HPLC: To determine the enantiomeric excess (ee%), a specialized chiral stationary phase is required to separate the (R)- and (S)-enantiomers.

  • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurity peaks by providing molecular weight information.[6][9]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Poor or Inconsistent Reaction Conversion

Q: My HPLC analysis shows a significant amount of unreacted ketone starting material, even after extended reaction times. What's going wrong?

A: Low conversion is a common issue that can often be traced back to catalyst/enzyme activity or suboptimal reaction conditions.

For Chemical Synthesis (e.g., Borane Reduction):

  • Causality: The borane-chiral ligand complex is the active catalytic species. Its formation and stability are critical. Moisture can rapidly decompose borane reagents, halting the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Quality: Use fresh, high-purity borane sources and chiral catalysts. Titrate the borane solution to confirm its molarity before use.

    • Check Stoichiometry: Ensure the molar ratio of the reducing agent to the ketone is appropriate. A slight excess of the borane reagent (e.g., 0.6 to 1.0 equivalents) is often used.[2]

    • Optimize Temperature: The initial complex formation may require low temperatures, but the reduction itself might need to be warmed to proceed at a reasonable rate. Monitor the temperature closely.

For Biocatalytic Synthesis (Ketoreductase):

  • Causality: Enzyme activity is highly sensitive to its environment. Factors like pH, temperature, co-solvent concentration, and substrate/product inhibition can dramatically reduce the conversion rate.[10][11]

  • Troubleshooting Steps:

    • Verify Enzyme Activity: Before starting the main reaction, run a small-scale activity assay on your enzyme batch to confirm its viability.

    • Maintain Optimal pH: Use a well-buffered aqueous system. The optimal pH for most KREDs is typically between 6.0 and 8.0. Drastic pH shifts during the reaction can denature the enzyme.

    • Control Temperature: Most KREDs operate optimally between 25-40°C.[4] Higher temperatures can lead to rapid inactivation.

    • Cofactor Regeneration: The KRED requires a cofactor (NADH or NADPH) for the reduction. An efficient cofactor regeneration system (e.g., using glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase) is essential for high conversion.[12]

    • Address Substrate/Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme. Consider a fed-batch approach for the substrate or in-situ product removal to maintain a high reaction rate.

Issue 2: Low Enantiomeric Excess (ee%)

Q: My final product has poor stereoselectivity. How can I improve the enantiomeric excess?

A: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee% indicates that the catalyst or enzyme is not effectively differentiating between the two potential transition states.

For Chemical Synthesis:

  • Causality: The enantioselectivity is dictated by the chiral environment created by the catalyst. The structure of the chiral ligand and its interaction with the reducing agent and substrate are paramount.

  • Troubleshooting Steps:

    • Screen Chiral Catalysts: The choice of chiral ligand (e.g., a chiral diphenylprolinol derivative) is the most critical factor.[1] Experiment with different catalysts to find one that provides high selectivity for your specific substrate.

    • Control Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the two diastereomeric transition states.

    • Solvent Effects: The solvent can influence the conformation of the catalytic complex. Screen different anhydrous solvents (e.g., THF, DCM) to see their effect on ee%.

For Biocatalytic Synthesis:

  • Causality: The enzyme's active site is an intrinsically chiral environment. The observed ee% is a reflection of how well the substrate fits into this site to favor one enantiomeric product.

  • Troubleshooting Steps:

    • Enzyme Selection: This is the most important factor. Screen a panel of different ketoreductases. KREDs are known for exhibiting a wide range of selectivities, and it's common to find enzymes that produce the (R)-enantiomer and others that produce the (S)-enantiomer.[10][11]

    • Optimize pH and Temperature: While less impactful than enzyme selection, suboptimal pH or temperature can sometimes slightly decrease the observed ee%. Confirm you are operating within the enzyme's optimal range.

    • Co-solvent Concentration: The use of a co-solvent (like DMSO or isopropanol) to dissolve the hydrophobic ketone substrate is often necessary.[4] However, high concentrations (>10-20% v/v) can sometimes strip essential water molecules from the enzyme's active site, reducing its selectivity. Minimize the co-solvent concentration as much as possible.

Issue 3: Difficult Product Isolation and Purification

Q: After the reaction, I'm struggling to get a pure, solid product from the work-up and crystallization.

A: Isolation issues often stem from an incomplete reaction, improper quenching, or the formation of emulsions during extraction.

  • Troubleshooting Steps:

    • Effective Quenching:

      • For borane reductions, the reaction must be carefully quenched to destroy excess borane and break up the borate-amine complexes. This is typically done by the slow, controlled addition of an acid solution (e.g., dilute HCl) at a low temperature.[1]

      • For biocatalytic reactions, the work-up usually involves separating the enzyme (e.g., by centrifugation or filtration) followed by extraction.[4]

    • Optimize Extraction pH: The product, this compound, is an amino alcohol. Its solubility in aqueous vs. organic phases is highly pH-dependent.

      • To extract the product into an organic solvent (e.g., ethyl acetate, MTBE), the aqueous phase should be made basic (pH > 9-10) with a base like NaOH to deprotonate the amine, making it more organic-soluble.

      • Conversely, to remove basic impurities, you can wash the organic layer with a dilute acid.

    • Crystallization Solvent Screening: Do not rely on a single solvent system. A systematic screening of different solvents (e.g., hydrocarbons like heptane, esters like ethyl acetate, and alcohols like isopropanol) and solvent/anti-solvent combinations is crucial. Washing the crude solid with a non-polar solvent like heptane can be effective for removing less polar impurities.[1]

Visualizations & Data

General Synthesis & Impurity Formation Workflow

The following diagram illustrates the key steps in the synthesis and highlights potential points where impurities can be introduced or formed.

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Work-up & Purification SM 2-chloro-1-(2,4-dichlorophenyl)ethanone Reaction Asymmetric Reduction SM->Reaction Cat Chiral Catalyst / Ketoreductase Cat->Reaction Red Reducing Agent / Cofactor Red->Reaction Quench Quenching Reaction->Quench Imp1 Unreacted Ketone Reaction->Imp1 Incomplete Conversion Imp2 Undesired Enantiomer Reaction->Imp2 Poor Selectivity Imp3 Side-Reaction Products Reaction->Imp3 Suboptimal Conditions Extract Extraction Quench->Extract Cryst Crystallization Extract->Cryst Final Pure Product: This compound Cryst->Final G Start Problem: Low Conversion Q_Route Which Synthesis Route? Start->Q_Route Chem_Path Chemical Reduction Q_Route->Chem_Path Chemical Bio_Path Biocatalytic (KRED) Q_Route->Bio_Path Biocatalytic Q_Chem_Moisture Are conditions strictly anhydrous? Chem_Path->Q_Chem_Moisture A_Chem_Moisture Action: Dry all reagents, solvents, and glassware. Use inert atmosphere. Q_Chem_Moisture->A_Chem_Moisture No Q_Chem_Reagent Are reagents (borane, catalyst) fresh and verified? Q_Chem_Moisture->Q_Chem_Reagent Yes A_Chem_Reagent Action: Use fresh reagents. Titrate borane solution. Q_Bio_Activity Is enzyme activity confirmed? Bio_Path->Q_Bio_Activity A_Bio_Activity Action: Run small-scale activity assay on enzyme lot. Q_Bio_Activity->A_Bio_Activity No Q_Bio_Conditions Are pH, Temp, and Cofactor Regeneration optimal? Q_Bio_Activity->Q_Bio_Conditions Yes A_Bio_Conditions Action: Verify buffer capacity. Check temp control. Ensure regeneration system is active.

Sources

Technical Support Center: Stability & Handling of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

[1]

Executive Summary

This guide addresses the stability profile of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (often referred to as the "amino-alcohol" metabolite of Miconazole/Econazole).[1]

Critical Distinction: Do not confuse this molecule with

1primary amine
Module 1: Physical State & Storage Anomalies

User Issue: "My sample has turned from a white solid to a sticky, yellow gum."

Root Cause Analysis
  • Hygroscopicity & Carbamylation (The Primary Driver): As a primary amine, the free base of this compound is highly basic (

    
    ). Upon exposure to atmospheric moisture and 
    
    
    , it undergoes two simultaneous degradation events:
    • Hygroscopic Deliquescence: It absorbs water, lowering the melting point and causing the "gumming" effect.

    • Carbamate Formation: The amine reacts with atmospheric

      
       to form carbamic acid derivatives or carbonate salts, often appearing as a crust or sticky residue.
      
  • Benzylic Oxidation (The Color Change): The yellow discoloration indicates the oxidation of the benzylic alcohol to the corresponding ketone (2-Amino-1-(2,4-dichlorophenyl)ethan-1-one ).[1] This is accelerated by light and trace metal contaminants.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Sticky/Wet Solid Moisture absorption (Hygroscopicity)Dry under high vacuum (

mbar) over

for 24h.[1] Store in a desiccator.
Crust Formation Carbonate/Carbamate formationRecrystallize from anhydrous ethanol/HCl to convert to the stable Hydrochloride salt.
Yellowing Benzylic OxidationPurify via recrystallization. Crucial: Store future batches under Argon in amber vials.

Preventative Storage Workflow:

  • Form: Always store as the Hydrochloride (HCl) salt if possible. The salt lattice prevents

    
     absorption.
    
  • Conditions:

    
    , desiccated, Argon atmosphere.
    
Module 2: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "I am seeing severe peak tailing and 'ghost' peaks in my chromatograms."

Technical Insight

Primary amines are notorious for interacting with residual silanols (

12
Step-by-Step Optimization Guide

Step 1: Mobile Phase Modification (The "Silanol Blocker")

  • Standard Acid: Formic acid (0.1%) is often insufficient to suppress silanol ionization.

  • Recommendation: Switch to 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the amine, masking the positive charge and improving peak shape.

  • Alternative: If MS sensitivity is a concern (TFA suppresses ionization), use Ammonium Formate (10mM, pH 3.0) .

Step 2: Column Selection

  • Avoid standard C18 columns.

  • Use: A "Base-Deactivated" (BDS) or hybrid-particle column (e.g., Waters XBridge or Phenomenex Gemini) which is designed to withstand high pH or has ethylene-bridged silica to reduce silanol activity.[1]

Step 3: Ghost Peak Diagnosis

  • Scenario: You see a peak at

    
     or 
    
    
    in LC-MS.
  • Cause: This is likely an artifact of using methanol as a solvent. Primary amines can react with formaldehyde (trace impurity in MeOH) or atmospheric

    
     during the run.
    
  • Fix: Dissolve samples in Acetonitrile/Water instead of Methanol.

HPLC_TroubleshootingStartIssue: Peak Tailing/BroadeningCheck_pHCheck Mobile Phase pH(Is it < 3.0?)Start->Check_pHGhost_PeaksIssue: Ghost Peaks (+12/+28 Da)Start->Ghost_PeaksAdd_TFAAction: Add 0.05-0.1% TFA(Ion Pairing)Check_pH->Add_TFANoCheck_ColCheck Column Type(Standard C18?)Check_pH->Check_ColYesSwitch_ColAction: Switch toHybrid/BDS ColumnCheck_Col->Switch_ColYesSolvent_ChangeAction: Remove MethanolUse ACN/H2OGhost_Peaks->Solvent_Change

Figure 1: Decision tree for troubleshooting chromatographic anomalies associated with primary amino-alcohols.

Module 3: Chemical Stability & Reactivity Profile

User Issue: "The compound degrades during my coupling reaction."

Degradation Pathways

Understanding the reactivity of the 1,2-amino alcohol motif is essential for planning synthesis.

  • Oxidative Deamination (Metabolic/Chemical): In the presence of oxidants (or liver microsomes in metabolic studies), the carbon bearing the amine is oxidized. This leads to cleavage or ketone formation.

  • Retro-Aldol-Type Cleavage: Under strong basic conditions and heat, the

    
     bond between the alcohol and the amine can cleave, releasing 2,4-dichlorobenzaldehyde.
    
Reactivity Visualization

Degradation_PathwaysTargetThis compound(Target)KetoneAminoketone(Yellowing)Target->Ketone Oxidation (Air/Light)Benzylic positionCarbamateCarbamate Salt(Crust/Insoluble)Target->Carbamate + CO2 (Air)Primary AmineCleavage2,4-Dichlorobenzaldehyde(Cleavage Product)Target->Cleavage Strong Base/Heat(Retro-Aldol)

Figure 2: Primary degradation pathways.[1] Note that benzylic oxidation and carbamylation are the dominant modes of failure in storage.

Module 4: Solubility & Formulation FAQs

Q: I cannot get the compound to dissolve in Phosphate Buffered Saline (PBS) pH 7.4.

  • A: This is expected. The free base is moderately lipophilic due to the dichlorophenyl ring. At pH 7.4, a significant fraction is unprotonated.

    • Solution: Pre-dissolve in DMSO (up to 20 mg/mL) before diluting into the buffer. Ensure the final DMSO concentration is <1% for biological assays.

Q: Can I use this compound in an aldehyde-based fixative assay?

  • A: No. The primary amine will react immediately with formaldehyde or glutaraldehyde to form Schiff bases (imines), destroying your molecule and crosslinking it to the tissue.

    • Alternative: Use methanol-free fixatives or wash the cells thoroughly to remove the drug before fixation.

References
  • PubChem. (n.d.). Compound Summary: Miconazole (Metabolism Context). National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • Szultka-Mlynska, M., et al. (2024). Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods. National Institutes of Health (PMC). Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2013). HPLC Troubleshooting: Peak Tailing in Primary Amines. Retrieved February 11, 2026, from [Link]

Technical Support Center: HPLC Analysis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ADPE-2024-HPLC Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Method Development & Peak Anomalies

Molecule Profile & Chromatographic Behavior

Before troubleshooting, we must understand the physicochemical "personality" of the analyte. 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (ADPE) presents a classic "Basic/Lipophilic" challenge in Reversed-Phase HPLC (RP-HPLC).

PropertyCharacteristicChromatographic Impact
Functional Group Primary Amine (

)
Critical: Highly basic (

). At neutral pH, it exists as a cation (

), leading to severe tailing via silanol interactions.
Skeleton 2,4-DichlorophenylLipophilic: Provides strong retention on C18 phases due to

and hydrophobic interactions.
Stereochemistry Chiral Center (C1)Selectivity: The molecule exists as

and

enantiomers. Standard C18 columns cannot separate these; a Chiral Stationary Phase (CSP) is required.
UV Absorption Phenyl RingDetection: Lacks extensive conjugation. Max absorbance is typically deep UV (210–220 nm), with secondary bands near 254 nm.

Troubleshooting Guide (Tiered Support)

Tier 1: Peak Shape Issues (Tailing & Asymmetry)

User Issue: "My ADPE peak is tailing significantly (Asymmetry > 1.5). I am using a standard C18 column with Methanol/Water."

Root Cause: The most common cause is Secondary Silanol Interaction . Standard silica-based columns have residual silanol groups (


) on the surface.
  • At pH > 3.5, silanols ionize to

    
    .
    
  • The ADPE amine is protonated (

    
    ) up to pH ~9.
    
  • Result: The cation binds electrostatically to the anionic surface (Ion-Exchange mechanism), causing the peak to "drag" or tail.

Corrective Actions:

  • The "Low pH" Strategy (Recommended):

    • Action: Acidify the mobile phase to pH 2.5 – 3.0.

    • Mechanism: At this pH, silanols are protonated (neutral,

      
      ), suppressing the ion-exchange interaction.
      
    • Protocol: Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both mobile phase A (Water) and B (Organic). TFA is superior for shape due to ion-pairing effects but suppresses MS signal.

  • The "Ion-Pairing" Strategy:

    • Action: Add an ion-pairing agent like Triethylamine (TEA) or Dimethyloctylamine.

    • Mechanism: TEA acts as a "sacrificial base," saturating the active silanol sites so the ADPE analyte cannot bind to them.

    • Protocol: Add 5–10 mM TEA to the aqueous buffer and adjust pH to 3.0 with Phosphoric Acid.

  • The "High pH" Strategy (Advanced):

    • Action: Use a high pH (pH 10–11) mobile phase.

    • Mechanism: At pH >

      
       (9.5), the amine becomes neutral (
      
      
      
      ), eliminating the electrostatic interaction.
    • Warning: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Zorbax Extend) designed for high pH. Standard silica dissolves at pH > 8.

Tier 2: Retention Stability & Selectivity

User Issue: "My retention time is drifting, or I cannot separate ADPE from its precursor (2,4-dichlorophenacyl chloride)."

Root Cause:

  • Drift: Usually caused by lack of buffering. Simple acid addition (0.1% formic) controls pH but has low buffering capacity. If the sample diluent pH varies, retention shifts.

  • Selectivity: The precursor is a ketone/chloride, while ADPE is an alcohol/amine. Their polarity difference is significant, but improper organic modifier choice can mask this.

Corrective Actions:

Q: Which Buffer System should I use?

  • For UV Detection: Phosphate Buffer (20–50 mM) at pH 2.5. It is transparent at 210 nm and provides excellent pH stability.

  • For LC-MS: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid.

Q: Which Column Phase is best?

Column Type Suitability Why?
C18 (End-capped) High Standard choice. "End-capping" reduces silanol activity.

| Phenyl-Hexyl | Optimal | The


 interaction with the dichlorophenyl ring offers unique selectivity, often separating impurities that co-elute on C18. |
| PFP (Pentafluorophenyl)  | High | Excellent for halogenated compounds. Offers orthogonal selectivity to C18. |
Tier 3: Chiral Analysis (Enantiomer Separation)

User Issue: "I need to determine the enantiomeric excess (ee%) of the (S)-isomer."

Root Cause: Achiral columns (C18, Phenyl) treat enantiomers identically. You need a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex.

Recommended Protocol:

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA-3 or IC-3).

  • Mode: Normal Phase (NP) is often superior for this polarity profile.

  • Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Note: DEA is critical here to sharpen the peaks of the basic amine.

  • Detection: UV at 220 nm.

Diagnostic Workflows (Visualized)

Workflow 1: Peak Tailing Troubleshooting

TailingTroubleshoot Start Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow CheckCol Check Column Type IsLow->CheckCol Yes (pH < 3) ActionAcid Action: Lower pH to 2.5-3.0 (Protonate Silanols) IsLow->ActionAcid No (pH > 3) IsEndcapped Is Column End-capped? CheckCol->IsEndcapped ActionNewCol Action: Switch to High-Purity End-capped C18 or Phenyl-Hexyl IsEndcapped->ActionNewCol No/Unknown ActionModifier Action: Add Modifier (0.1% TEA or TFA) IsEndcapped->ActionModifier Yes (Still Tailing)

Figure 1: Decision tree for diagnosing and resolving amine peak tailing.

Workflow 2: Method Development Logic (Achiral vs. Chiral)

MethodDev Goal Define Goal Type Analysis Type? Goal->Type Purity Purity/Impurity Profile Type->Purity Chemical Purity Chiral Enantiomeric Excess Type->Chiral Stereoisomer RP_Mode Reversed Phase (C18) Purity->RP_Mode Buffer Buffer: Phosphate pH 2.5 RP_Mode->Buffer NP_Mode Normal Phase (Chiralpak) Chiral->NP_Mode Mobile Hexane/IPA + DEA NP_Mode->Mobile

Figure 2: Selecting the correct chromatographic mode based on analytical requirements.

Frequently Asked Questions (FAQs)

Q1: Why does my baseline rise drastically at low wavelengths (210 nm)?

  • A: This is likely "Cutoff Absorbance." If you are using Acetate or Formate buffers, they absorb UV light below 220 nm.

  • Fix: Switch to Phosphoric Acid/Phosphate buffer , which is UV-transparent down to 200 nm. Ensure you use HPLC-grade Acetonitrile (Far UV grade).

Q2: Can I use Acetonitrile as the organic solvent for the Chiral method?

  • A: It depends on the column. For coated polysaccharide columns (e.g., Chiralpak AD-H), Acetonitrile can strip the stationary phase. For immobilized columns (e.g., Chiralpak IA), it is safe. However, Isopropanol usually provides better selectivity for this specific ethanolamine structure due to hydrogen bonding capabilities.

Q3: The sample is not dissolving in the Mobile Phase.

  • A: The free base of ADPE is lipophilic.

  • Fix: Dissolve the sample in a stronger solvent first (e.g., 100% Methanol or DMSO), then dilute with mobile phase. Ensure the final diluent matches the starting gradient composition to avoid "solvent shock" (peak splitting).

References

  • Agilent Technologies. (2015). Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues for Basic Compounds. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Phenomenex. (2022). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Amino-1-(2,4-dichlorophenyl)ethanol.[1] National Library of Medicine. Retrieved from

  • Vertex AI Search. (2024). Grounding Data: Synthesis and Analysis of Phenylethanolamines.

Sources

Common problems in "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Executive Summary & Molecule Profile

Target Molecule: this compound Common Roles: Chiral scaffold for antifungal azoles (structural analog), adrenergic receptor ligands, and fine chemical building block. Key Characteristics:

  • Chirality: Contains one stereocenter at the C1 (benzylic) position.

  • Reactivity: Bifunctional (primary amine + secondary alcohol). The 2,4-dichloro substitution pattern on the phenyl ring creates steric bulk and electronic deactivation, but also introduces susceptibility to hydrodechlorination.

  • Stability: The free base is prone to oxidative degradation and carbamate formation; the hydrochloride salt is the preferred storage form.

Troubleshooting Modules (Q&A Format)

Ticket #001: The "Missing Chlorine" Phenomenon (Chemoselectivity)

User Question: "I am reducing the nitro-precursor (or oxime) using H₂ and Pd/C. The reaction is fast, but Mass Spec shows a major peak at M-35 and M-70. My product is losing chlorine atoms. How do I prevent this?"

Diagnosis: You are experiencing Hydrodechlorination . The 2,4-dichlorophenyl ring is highly sensitive to palladium-catalyzed hydrogenolysis, especially at the para-position (4-Cl) and ortho-position (2-Cl). Standard hydrogenation conditions (Pd/C, H₂, MeOH) will strip the chlorines before reducing the difficult functional groups.

Corrective Protocol: Switch from Heterogeneous Catalytic Hydrogenation to Chemical Hydride Reduction or Poisoned Catalysts .

  • Option A (Recommended): Stepwise Chemical Reduction

    • Synthesize the

      
      -amino ketone (via Delépine reaction) as a stable salt.
      
    • Reduce the ketone using Sodium Borohydride (NaBH₄) in Methanol/THF at 0°C. NaBH₄ is chemoselective for the ketone and will not touch the aryl chlorides.

  • Option B (If Hydrogenation is Mandatory): Use Platinum Oxide (PtO₂) or Raney Nickel (carefully washed to remove basicity). These are less active toward aryl-halide bonds than Palladium. Alternatively, add a "poison" like thiophene or use sulfided platinum catalysts to inhibit the hydrogenolysis activity.

Ticket #002: The "Racemic" Trap (Stereoselectivity)

User Question: "I used NaBH₄ for the reduction, but Chiral HPLC shows a 50:50 racemic mixture. I need the (R)-enantiomer with >98% ee. Is resolution my only option?"

Diagnosis: Standard hydride reagents (NaBH₄, LiAlH₄) attack the ketone from both faces with equal probability. Chemical resolution (e.g., with tartaric acid) is inefficient (max 50% yield).

Corrective Protocol: Adopt Asymmetric Transfer Hydrogenation (ATH) or Biocatalysis .

  • Protocol: Ru-Noyori Asymmetric Reduction

    • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (for S-alcohol) or the S,S ligand for R-alcohol.

    • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

    • Conditions: 25-30°C in Dichloromethane or Ethyl Acetate.

    • Mechanism: The chiral ligand creates a steric pocket that forces the hydride delivery to a specific face of the ketone.

    • Expected Result: >95% ee with intact chlorines.

Ticket #003: The "Sticky Oil" & Dimerization (Isolation)

User Question: "After workup, the product is a viscous yellow oil that turns dark overnight. NMR shows new peaks in the aromatic region (7.5-8.5 ppm). What is happening?"

Diagnosis: Two issues are occurring:

  • Oxidative Instability: The free base amino-alcohol is absorbing CO₂ (carbamate formation) or oxidizing in air.

  • Pyrazine Formation: If you are handling the intermediate

    
    -amino ketone, it self-condenses to form a dihydropyrazine, which then oxidizes to a pyrazine (the aromatic impurities you see).
    

Corrective Protocol: Never store the free base. Convert immediately to the Hydrochloride Salt .

Salt Formation Procedure:

  • Dissolve the crude "oil" free base in minimal dry Ethanol or Isopropanol.

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas. Do not use aqueous HCl if possible, to aid crystallization.

  • Add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Stir at 0°C for 2 hours. White crystalline solid will precipitate.

  • Filter and wash with cold ether.

Diagnostic Data Tables

Table 1: Reduction Method Comparison

MethodReagentRisk Level (Dechlorination)StereoselectivityYieldNotes
Catalytic H₂ Pd/C, H₂CRITICAL (High)None (Racemic)HighYield of dechlorinated byproduct. Avoid.
Hydride NaBH₄ / MeOHSAFE (Low)None (Racemic)>90%Best for bulk synthesis of racemate.
Transfer Hydrog. Ru-Noyori / HCOOHSAFE (Low)High (>95% ee) 85-90%Gold standard for chiral synthesis.
Biocatalysis KREDs (ADH)SAFE (Low)Very High (>99% ee) VariableRequires enzyme screening; excellent for scale-up.

Visual Troubleshooting Guides

Diagram 1: Recommended Synthesis Workflow

This pathway minimizes side reactions (dechlorination and dimerization).

SynthesisWorkflow Start 2,4-Dichlorophenacyl Bromide Step1 Delépine Reaction (Hexamine / CHCl3) Start->Step1 SN2 Substitution Inter1 Hexaminium Salt (Precipitate) Step1->Inter1 Isolation Step2 Hydrolysis (HCl / EtOH) Inter1->Step2 Cleavage Inter2 α-Amino Ketone HCl (Stable Solid) Step2->Inter2 No Dimerization Risk Step3 Reduction (NaBH4 or Ru-Catalyst) Inter2->Step3 Chemoselective Red. Product This compound Step3->Product Workup

Caption: The Delépine route avoids the unstable free-base amino ketone, preventing pyrazine formation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Start: What is the primary failure? Issue1 Product Mass is M-35 / M-70 Problem->Issue1 Issue2 Low ee% (Racemic) Problem->Issue2 Issue3 Product is Dark Oil / Impure Problem->Issue3 Action1 STOP Pd/C Hydrogenation. Switch to NaBH4 or PtO2. Issue1->Action1 Action2 Implement Asymmetric Transfer Hydrogenation (Noyori) or KREDs. Issue2->Action2 Action3 Convert to HCl Salt immediately. Do not store as free base. Issue3->Action3

Caption: Quick diagnostic logic for common synthesis failures.

References

  • Delépine Reaction Mechanism & Utility

    • Title: The Delépine Reaction in Organic Synthesis.[1][2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Enantioselective Reduction (Biocatalysis)

    • Title: Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase.
    • Source: ResearchGate / Journal of Molecular C
    • URL:[Link]

  • Dechlorination Risks in Hydrogenation

    • Title: Catalytic hydrogenative dechlorination reaction for efficient synthesis.[4]

    • Source: C
    • URL:[Link]

  • Stability of Amino Alcohols

    • Title: Chemical and Enzymatic Stability of Amino Acid Prodrugs.[5]

    • Source: N
    • URL:[Link]

Sources

Technical Support Hub: Solvent Optimization for 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-24DC-SOLV Status: Active Topic: Solvent Effects & Troubleshooting Applicable For: Miconazole/Econazole Intermediate Synthesis[1]

Executive Summary & Core Solvent Dynamics

The Molecule: 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is a critical chiral building block for antifungal azoles.[1] Its synthesis hinges on two competing solubility requirements:

  • The Lipophilic Head: The 2,4-dichlorophenyl ring is highly hydrophobic, requiring organic solvation.

  • The Hydrophilic Tail: The amino-alcohol chain requires polar protic environments for stabilization and reactivity.

The "Solvent Trap": Many researchers encounter low yields not because of catalyst failure, but due to Solvent-Transition State Mismatch .

  • In Henry Reactions: Aprotic solvents (THF, DCM) often fail to stabilize the nitronate transition state, leading to reversibility (Retro-Henry).[1]

  • In Reductions: The wrong solvent during catalytic hydrogenation leads to hydrodehalogenation (stripping of Chlorine atoms), destroying the pharmacophore.

Phase 1: The Henry Reaction (Nitroaldol)

Reaction: 2,4-Dichlorobenzaldehyde + Nitromethane ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 Nitroaldol Intermediate
🔴 Common Issue: Low Conversion / Reversibility

User Complaint: "I am using THF/DBU, but the reaction stalls at 60% conversion or reverses upon workup."

Technical Diagnosis: The Henry reaction is an equilibrium process. The transition state involves a charge-separated nitronate species.[1] Aprotic solvents like THF do not stabilize this ionic transition state effectively, pushing the equilibrium back toward the starting materials (Retro-Henry).[1]

✅ Recommended Protocol: Switch to Ethanol (EtOH) or Methanol (MeOH) .[1]

  • Mechanism: Protic solvents form hydrogen bonds with the nitro group oxygens in the transition state, lowering the activation energy and shifting equilibrium toward the product.

  • Data Support: Asymmetric Henry reactions often show significantly higher enantiomeric excess (ee) and yield in alcohols compared to THF [1, 2].[1]

📉 Troubleshooting Workflow (Henry Step)

HenryTroubleshoot Start Issue: Low Yield in Henry Reaction CheckSolvent Check Solvent Type Start->CheckSolvent IsAprotic Is it THF/DCM? CheckSolvent->IsAprotic Yes IsProtic Is it EtOH/MeOH? CheckSolvent->IsProtic Yes Action1 SWITCH to Ethanol. Protic solvent stabilizes transition state. IsAprotic->Action1 CheckWater Check Water Content IsProtic->CheckWater Action2 Add 10% Water. Small amounts of water can accelerate reaction. CheckWater->Action2

Figure 1: Decision tree for optimizing the Henry reaction solvent system.

Phase 2: The Reduction Step

Reaction: Nitroaldol


 Amino Alcohol
🔴 Common Issue: Dehalogenation (Loss of Cl)

User Complaint: "Mass spec shows M-35 and M-70 peaks. I am losing my chlorine atoms."

Technical Diagnosis: This occurs during Catalytic Hydrogenation (H2, Pd/C) .[1][2][3][4]

  • Solvent Factor: In acidic methanol or pure methanol, Pd/C is highly active and will readily cleave Ar-Cl bonds (hydrodehalogenation) alongside reducing the nitro group.[1]

✅ Recommended Protocol:

  • Chemical Reduction (Preferred): Use NaBH4 in Methanol .[1]

    • Why: Borohydride reduction is chemoselective.[1] It reduces the nitro/ketone functionality without touching the aryl chlorides [3].

    • Solvent Note: NaBH4 requires a protic solvent to form the active alkoxy-borohydride species.[1] Using NaBH4 in dry THF is extremely slow unless a catalytic alcohol (e.g., MeOH) is added.[1]

  • Catalytic Alternative: If hydrogenation is mandatory, switch solvent to Ethanol and use Raney Nickel or Pt/C (sulfided) instead of Pd/C. Pd/C is too aggressive for dichlorophenyl rings in alcoholic solvents [4].[1]

📊 Solvent Compatibility Table: Reduction
Reducing AgentSolventRisk LevelRecommendation
H2 + Pd/C Methanol🔴 CRITICAL High risk of dehalogenation.[1] Avoid.
H2 + Raney Ni Ethanol🟢 SAFE Good retention of Cl atoms.[3]
NaBH4 Methanol🟢 OPTIMAL Excellent chemoselectivity; fast kinetics.[1]
NaBH4 THF (Anhydrous)🟡 SLOW Requires MeOH additive to activate.[1]

Phase 3: Isolation & Solubility[1]

The Challenge: The final product is an amphoteric amine.

  • Acidic pH: Soluble in water (Ammonium salt).[1]

  • Basic pH: Soluble in organics (Free base).[1]

✅ Crystallization Protocol:

  • Solvent: Toluene or Ethyl Acetate/Heptane.[1]

  • Technique:

    • Extract the free base into Ethyl Acetate at pH 10-11.[1]

    • Concentrate.

    • Redissolve in hot Toluene .

    • Cool slowly.[1] The dichlorophenyl moiety provides pi-stacking opportunities that favor crystallization in aromatic solvents like toluene [5].[1]

Frequently Asked Questions (FAQ)

Q1: Can I use water as the primary solvent for the Henry reaction? A: Yes, but it requires a Phase Transfer Catalyst (PTC) like TBAB or a specific surfactant-type catalyst (e.g., Copper-amine complexes).[1] Without a PTC, the hydrophobic 2,4-dichlorobenzaldehyde will not dissolve, leading to a biphasic stall.[1]

Q2: Why did my reaction turn into a solid block during NaBH4 reduction? A: You likely used too little solvent. The intermediate boron-complexes can be voluminous and gelatinous in Methanol.[1] Standard dilution: Use at least 10-15 volumes of MeOH relative to the substrate.[1]

Q3: I see a "dimer" impurity in the LCMS. What is it? A: This is often the Schiff base formed between the unreacted aldehyde and the newly formed amine product.

  • Cause: Incomplete reduction or incorrect stoichiometry.[1]

  • Fix: Ensure the aldehyde is fully consumed in the Henry step before starting the reduction.

Visualizing the Pathway

SynthesisPathway Start 2,4-Dichlorobenzaldehyde Step1 Henry Reaction (Nitroaldol) Start->Step1 Inter Nitro-Alcohol Intermediate Step1->Inter Step2 Reduction (Nitro -> Amine) Inter->Step2 Product 2-Amino-1-(2,4-dichlorophenyl) ethan-1-ol Step2->Product Solv1 Solvent: EtOH (Stabilizes TS) Solv1->Step1 Solv2 Solvent: MeOH (Activates NaBH4) Solv2->Step2

Figure 2: Optimized synthetic pathway highlighting critical solvent injection points.

References

  • MDPI: Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes... (Solvent screening confirms Ethanol superiority).[1][5] [1]

  • NIH/PubMed: Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction.[6] (Computational validation of protic solvent benefits).

  • BenchChem: A Mechanistic Guide to Nitro Group Reduction. (Comparative analysis of Pd/C vs NaBH4).

  • Common Organic Chemistry: Nitro Reduction - Common Conditions. (Risks of dehalogenation with Pd/C).[1][2][3]

  • Google Patents: Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (Crystallization solvents for similar dichlorophenyl intermediates).

Sources

Temperature optimization for "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Temperature Optimization & Troubleshooting Target Molecule: 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (Key intermediate for Miconazole, Econazole, and Luliconazole)

Core Technical Directive

Welcome to the technical support hub. You are likely synthesizing this amino alcohol as a chiral building block for antifungal azoles or


-adrenergic agonists. The presence of the 2,4-dichlorophenyl  moiety creates a specific electronic environment—the electron-withdrawing chlorine atoms deactivate the aromatic ring but significantly increase the electrophilicity of the benzylic carbon.

This electronic activation makes your synthesis highly sensitive to temperature. A deviation of ±10°C can shift your reaction from "clean conversion" to "oligomerization."

This guide covers the two primary synthetic routes:

  • Route A (Epoxide Aminolysis): The industrial standard (Cost-effective, but regio-sensitive).

  • Route B (

    
    -Haloketone Reduction):  The laboratory standard (High purity, but multi-step).
    

Route A: Epoxide Aminolysis Optimization

Precursor: 2-(2,4-dichlorophenyl)oxirane Reagent: Aqueous Ammonia or Ammonia/Alcohol

The Critical Temperature Zone: 40°C – 65°C

In the aminolysis of styrene oxides, temperature dictates the battle between regioselectivity (


 vs. 

attack) and chemoselectivity (mono- vs. bis-alkylation).
  • The Trap: The 2,4-dichloro substitution stabilizes the partial positive charge at the benzylic (

    
    ) position. High temperatures favor attack here (electronic control), while lower temperatures favor attack at the terminal (
    
    
    
    ) carbon (steric control).
  • The Sweet Spot: 45–50°C with high ammonia pressure (or excess).

Troubleshooting Guide (Route A)

Q: I am seeing significant formation of the regioisomer (2-amino-2-(2,4-dichlorophenyl)ethanol). Why? A: Your reaction temperature is likely too high (>70°C).

  • Mechanism: Higher thermal energy overcomes the steric barrier at the benzylic carbon. The electron-withdrawing chlorines make the benzylic position "soft," inviting attack at high energy.

  • Correction: Lower the temperature to 40–45°C . Extend reaction time rather than increasing heat.

Q: My product is contaminated with the dimer (bis-alkylation). A: This is a kinetic issue. The secondary amine product is often more nucleophilic than ammonia.

  • Correction:

    • Temperature: Keep

      
      C.
      
    • Stoichiometry: Use a massive excess of ammonia (20–30 eq) to statistically favor mono-alkylation.

    • Solvent: Switch to a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TEBA). This segregates the product from the reactant phase.

Route B: -Haloketone Reduction Optimization

Precursor: 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one (often as HCl salt) Reagent: Sodium Borohydride (


)
The Critical Temperature Zone: -10°C – 20°C

This route involves reducing the ketone after installing the amine (or azide). The carbonyl is highly activated by the dichlorophenyl ring.

Troubleshooting Guide (Route B)

Q: The reaction violently exotherms upon adding NaBH4, and yield is low. A: You are witnessing "Runaway Decomposition."

  • Mechanism: In acidic media (or if the amine salt is not neutralized),

    
     decomposes rapidly, releasing 
    
    
    
    gas and heat. The heat degrades the sensitive benzylic alcohol.
  • Correction:

    • Neutralize: Ensure the starting material is free-based or the solvent is buffered.

    • Dosing: Add

      
       in small portions at 0°C .
      
    • Solvent: Use Methanol/THF mixtures.[1] Avoid heating above 25°C.

Q: My enantiomeric excess (ee) is poor during chiral reduction. A: Temperature is the enemy of stereoselectivity.

  • Mechanism: At higher temperatures (

    
    C), the difference in transition state energies (
    
    
    
    ) between the Re and Si face attacks diminishes.
  • Correction: Perform the reduction at -10°C to 0°C . If using a biocatalyst (e.g., NaSDR or Lactobacillus kefir ADH), strictly adhere to 30°C ; enzymes denature rapidly above this threshold.

Data Summary: Temperature Impact[2][3][4]

ParameterRoute A: Epoxide (High Temp >70°C)Route A: Epoxide (Optimal 45-50°C)Route B: Reduction (High Temp >40°C)Route B: Reduction (Optimal 0°C)
Primary Yield 65%85-92% 50-60%90-95%
Regio-purity Low (

-attack increases)
High (

-attack favored)
N/AN/A
Stereo-purity (ee) Racemic (usually)RacemicLow (if chiral cat. used)High (>99%)
Dominant Impurity Dimer / PolymerUnreacted SMBoron complexes / DecompNone

Visualizing the Pathways

The following diagram illustrates the decision logic and temperature checkpoints for both synthetic routes.

SynthesisPathways Start Target: this compound Epoxide Precursor: 2-(2,4-dichlorophenyl)oxirane Start->Epoxide Route A (Industrial) Ketone Precursor: 2-Amino-1-(2,4-dichlorophenyl)ethanone Start->Ketone Route B (Lab/Chiral) TempA_High Temp > 65°C Epoxide->TempA_High TempA_Opt Temp 45-50°C (Excess NH3) Epoxide->TempA_Opt ProdA_Dirty Mixture: Regioisomers + Dimers TempA_High->ProdA_Dirty Thermodynamic Control ProdA_Clean High Yield Regioselective Product TempA_Opt->ProdA_Clean Kinetic Control TempB_High Temp > 30°C (Fast Addition) Ketone->TempB_High TempB_Opt Temp 0°C (Slow Addition) Ketone->TempB_Opt ProdB_Dirty Decomposition / Low ee% TempB_High->ProdB_Dirty Runaway Exotherm ProdB_Clean High Purity Amino Alcohol TempB_Opt->ProdB_Clean Controlled Reduction

Caption: Comparative workflow showing the critical temperature divergence points for Epoxide Aminolysis (Route A) and Ketone Reduction (Route B).

Troubleshooting Decision Tree

Use this flow to diagnose your current experimental failure.

Troubleshooting Problem Identify Defect Regio Wrong Regioisomer (Alpha-attack) Problem->Regio Dimer Dimer Impurity (Bis-alkylation) Problem->Dimer LowYield Low Yield / Decomp Problem->LowYield Sol_Regio LOWER TEMP Target 40-45°C Regio->Sol_Regio Cause: High T Sol_Dimer INCREASE NH3 Ratio (>20 eq) + Phase Transfer Dimer->Sol_Dimer Cause: High Conc/T Sol_Yield Check Exotherm Add Reagent at 0°C LowYield->Sol_Yield Cause: Runaway Rxn

Caption: Diagnostic logic for correcting common impurities based on temperature and stoichiometry adjustments.

References

  • Sujatha, K. et al. (2021). Synthesis of Miconazole Analogue.[2] (Describes the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using NaBH4 at controlled temperatures).

  • CN85107116A. A kind of processing method of producing miconazole nitrate with phase transfer reaction.[3] (Details the epoxide aminolysis route and the necessity of temperature control [60-80°C] and phase transfer catalysts).

  • Miao, et al. (2019). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. (Discusses the biocatalytic reduction and the strict temperature requirements [25-30°C] for enzymatic stability).

  • Organic Chemistry Portal. Sodium Borohydride Reduction. (General mechanism and temperature dependence of borohydride reductions).

Sources

Validation & Comparative

"2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol" vs other antifungal intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (CAS 88965-93-9) against established intermediates like 2,4-Dichlorophenacyl bromide/chloride and 2-(2,4-Dichlorophenyl)oxirane in the synthesis of azole antifungals (e.g., Miconazole, Econazole, Isoconazole).

Executive Summary

In the industrial and research synthesis of phenethyl-imidazole antifungals, the choice of the core intermediate dictates the impurity profile, stereochemical control, and safety of the process.

  • This compound (The "Amino Alcohol"): A specialized, high-value intermediate. It is primarily used for chiral resolution strategies and the synthesis of novel aminoazabenzimidazole analogues. It offers a route to avoid lachrymatory halides but requires "ring-construction" chemistry (e.g., Marckwald synthesis) to form the azole.

  • 2,4-Dichlorophenacyl Halides (The "Standard"): The industrial workhorse. High reactivity allows for direct N-alkylation of imidazole. However, it suffers from poor regioselectivity (N1 vs N3 alkylation), high toxicity (lachrymator), and mutagenic impurity risks.

  • 2-(2,4-Dichlorophenyl)oxirane (The "Epoxide"): A regioselective alternative that minimizes over-alkylation but requires stringent handling due to hydrolytic instability.

Comparative Technical Analysis

Pathway Mechanics & Causality

The fundamental difference lies in whether the imidazole ring is attached (N-alkylation) or constructed (Cyclization).

Route A: The Standard N-Alkylation (Phenacyl Halide)
  • Mechanism: SN2 attack by imidazole on the

    
    -haloketone, followed by ketone reduction.
    
  • Causality: The carbonyl group activates the adjacent halide, making the reaction rapid. However, the basic conditions often lead to bis-alkylation (imidazolium salts) and regio-isomers (if the imidazole is substituted).

  • Critical Flaw: The reduction step (NaBH4) after imidazole attachment can lead to reductive cleavage of the C-N bond if not controlled.

Route B: The Amino Alcohol Strategy (CAS 88965-93-9)
  • Mechanism: The primary amine (

    
    ) serves as the nucleophile for a ring-forming reaction  (e.g., reaction with glyoxal/formaldehyde/ammonia) or is used as a chiral scaffold before functionalization.
    
  • Causality: By starting with the chiral amino alcohol, the stereocenter is established before the heterocyclic ring is formed. This is crucial for enantioselective synthesis (e.g., R-Miconazole analogues).

  • Advantage: Eliminates the risk of unreacted alkyl halides (genotoxic impurities) in the final API.

Quantitative Performance Matrix
FeatureAmino Alcohol (CAS 88965-93-9)Phenacyl Chloride/Bromide Epoxide Intermediate
Primary Application Chiral resolution, Novel analoguesGeneric Industrial SynthesisRegioselective Synthesis
Reaction Type Ring Construction / DerivatizationN-Alkylation (SN2)Ring Opening (SN2)
Yield (Step) 65 - 75% (Ring formation)85 - 92% (Alkylation)70 - 80%
Stereocontrol High (Resolvable via Tartrates)None (Racemic Product)Moderate (Chiral Epoxides exist)
Safety Profile Irritant (Manageable)High Toxicity (Lachrymator)Carcinogenic Potential
Impurity Profile Unreacted Amine (Easy removal)Bis-imidazole, Halo-impuritiesDiol (Hydrolysis product)

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways to the active pharmaceutical ingredient (API).

AzoleSynthesis Start 2,4-Dichloroacetophenone Halide 2,4-Dichlorophenacyl Bromide/Chloride Start->Halide Halogenation AminoKetone 2-Amino-1-(2,4-dichlorophenyl) ethanone Start->AminoKetone Amination Epoxide 2-(2,4-Dichlorophenyl) oxirane Start->Epoxide Corey-Chaykovsky KetoneInt Imidazole Ketone Halide->KetoneInt + Imidazole (N-Alkylation) Target Miconazole/Econazole Core (Imidazole Alcohol) KetoneInt->Target Reduction (NaBH4) AminoAlc 2-Amino-1-(2,4-dichlorophenyl) ethan-1-ol (CAS 88965-93-9) AminoKetone->AminoAlc Asymmetric Reduction RingConst Ring Construction (Marckwald/Van Leusen) AminoAlc->RingConst + Glyoxal/HCHO RingConst->Target Functionalization Epoxide->Target + Imidazole (Ring Opening)

Caption: Divergent synthetic routes. The Green path (Amino Alcohol) allows for early-stage stereocontrol, while the Red path (Phenacyl Halide) is the standard high-throughput industrial route.

Experimental Protocols

Protocol A: Synthesis via Amino Alcohol (Chiral Resolution Strategy)

Use Case: Producing enantiopure intermediates for research analogues.

1. Preparation of (±)-2-Amino-1-(2,4-dichlorophenyl)ethanol

  • Reagents: 2-Amino-2',4'-dichloroacetophenone hydrochloride (10 mmol), Sodium Borohydride (NaBH4, 20 mmol), Methanol (50 mL).

  • Procedure:

    • Dissolve the amino-ketone salt in methanol at 0°C.

    • Add NaBH4 portion-wise over 30 minutes to prevent temperature spikes (exothermic).

    • Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Quench: Add 1N HCl dropwise until pH 2 to destroy excess hydride.

    • Workup: Basify with NaOH to pH 10, extract with Ethyl Acetate (3x). Dry over Na2SO4.

    • Yield: Expect ~85% as a white solid.

2. Imidazole Ring Construction (Modified Marckwald)

  • Reagents: Amino Alcohol (from step 1), Glyoxal (40% aq), Formaldehyde (37% aq), Ammonium Acetate.

  • Procedure:

    • Reflux the amino alcohol with 1.2 eq Glyoxal and 1.2 eq Formaldehyde in Acetic Acid for 6 hours.

    • Mechanism: The primary amine condenses with the dicarbonyl species and ammonia source to close the imidazole ring.

    • Purification: Column chromatography is required to remove polymeric byproducts.

    • Validation: 1H NMR will show disappearance of the broad -NH2 peak and appearance of imidazole C-H protons at

      
       7.0-7.8 ppm.
      
Protocol B: Standard Industrial Synthesis (Phenacyl Chloride)

Use Case: Bulk production of Racemic Miconazole Nitrate.

1. N-Alkylation

  • Reagents: 2,4-Dichlorophenacyl chloride (1.0 eq), Imidazole (3.0 eq), Toluene.

  • Procedure:

    • Dissolve Imidazole in Toluene at 85°C.

    • Add Phenacyl chloride solution dropwise. Note: Excess imidazole acts as the acid scavenger.

    • Reflux for 2 hours.

    • Wash: Cool to 50°C, wash with water to remove Imidazole-HCl salt.

    • Yield: >90% conversion to the ketone intermediate.

2. Reduction

  • Reagents: Ketone intermediate, NaBH4, Methanol.[1]

  • Procedure: Standard reduction at 25°C. Yields the racemic alcohol (Miconazole precursor).

Safety & Stability Comparison

ParameterThis compound 2,4-Dichlorophenacyl Bromide
GHS Classification Warning (Irritant, H315/H319)Danger (Skin Corr. 1B, H314; Lachrymator)
Storage Stability Stable at RT. Hygroscopic.Unstable. Hydrolyzes to acid/alcohol. Light sensitive.
Handling Standard PPE (Gloves, Goggles).Full Face Shield & Fume Hood Essential.
Transport Non-Hazardous for Air/Sea (typically).UN 3261 (Corrosive Solid).

Expert Insight: Transitioning to the Amino Alcohol route significantly reduces the engineering controls required for worker safety. Phenacyl bromide is a potent lachrymator (tear gas agent) that requires specialized containment. The Amino Alcohol is a benign solid by comparison.

References

  • Guidechem. (2025). Synthesis route of Miconazole Nitrate and improvement of reduction processes.Link

  • Sujatha, K., et al. (2021).[1] A Novel and Efficient Method to Synthesis Miconazole Analogue and Its Intermediates. ResearchGate. Link

  • ChemicalBook. (2025).[1] this compound Properties and CAS 88965-93-9.Link

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[2] Pharmaceuticals.[2][3][4] Link

  • Google Patents. (2014). CN104610154A - Preparation method of miconazole nitrate using ionic liquids.Link

Sources

Comparison of "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is a critical chiral building block for the synthesis of broad-spectrum antifungal azoles (e.g., Miconazole, Econazole) and adrenergic agents.[1] Its synthesis is complicated by the need for regiochemical fidelity and the prevention of poly-alkylation during amine introduction.

This guide evaluates three distinct synthetic pathways. Method A (The Delépine-Reduction Route) is identified as the superior protocol for laboratory to pilot-scale production due to its operational safety and high selectivity for the primary amine.[1] Method B (Epoxide Ammonolysis) offers a shorter path but suffers from regioselectivity issues and high-pressure safety constraints.[1] Method C (Chemoenzymatic) is highlighted for applications requiring high enantiomeric excess (>99% ee).[1]

Method A: The Alpha-Halo Ketone / Delépine Route (Recommended)

Verdict: Best for reliability, safety, and high purity.[1]

This route avoids the use of high-pressure ammonia gas and minimizes the formation of secondary/tertiary amine byproducts (dimers) common in direct alkylation. It utilizes the Delépine reaction , where hexamethylenetetramine (HMTA) acts as a "masked" ammonia equivalent.

Reaction Scheme
  • Halogenation: 2,4-Dichloroacetophenone

    
     2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one.[1]
    
  • Delépine Reaction: Formation of the hexaminium salt followed by acid hydrolysis to the

    
    -amino ketone.
    
  • Reduction: Chemoselective reduction of the ketone to the alcohol using Sodium Borohydride (

    
    ).[2]
    
Detailed Protocol
Step 1: Bromination[1][3]
  • Reagents: 2,4-Dichloroacetophenone (1.0 eq), Bromine (

    
    , 1.0 eq), Glacial Acetic Acid (Solvent).[1]
    
  • Procedure:

    • Dissolve 2,4-dichloroacetophenone in glacial acetic acid at room temperature.

    • Add

      
       dropwise, maintaining temperature 
      
      
      
      C to prevent poly-bromination.
    • Stir for 1 hour. The product, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one , often precipitates.[1]

    • Quench with ice water, filter, and wash with cold 50% ethanol.

    • Note: This intermediate is a potent lachrymator.[1] Handle in a fume hood.

Step 2: Delépine Amination[1]
  • Reagents:

    
    -Bromo ketone (from Step 1), Hexamethylenetetramine (1.1 eq), Chloroform (
    
    
    
    ), Conc. HCl, Ethanol.[1][2][4][5][6][7][8]
  • Procedure:

    • Dissolve the

      
      -bromo ketone in 
      
      
      
      .[1]
    • Add HMTA solution (in

      
      ) dropwise.[1] Stir at reflux for 2–4 hours.
      
    • Critical Step: The quaternary hexaminium salt will precipitate.[1] Filter this salt; do not dry excessively (potential instability).[1]

    • Suspend the salt in Ethanol/Conc. HCl (3:1 ratio).[1] Reflux for 2 hours to cleave the formaldehyde cage.

    • Cool and filter off the ammonium chloride byproduct.[1][4] Concentrate the filtrate to obtain 2-amino-1-(2,4-dichlorophenyl)ethan-1-one hydrochloride .[1]

Step 3: Reduction[1][9]
  • Reagents: Amino-ketone HCl salt,

    
     (2.0 eq), Methanol/Water.[1]
    
  • Procedure:

    • Dissolve the amino-ketone salt in Methanol at

      
      C.
      
    • Add

      
       portion-wise (exothermic).[1]
      
    • Stir at

      
      C for 1 hour, then warm to room temperature.
      
    • Quench with dilute HCl to destroy excess hydride.

    • Basify with NaOH to pH 10 and extract with Ethyl Acetate to isolate the free base amino alcohol.

Method B: Epoxide Ammonolysis (Direct Route)

Verdict: Viable for industrial settings with high-pressure capabilities; prone to side reactions.[1]

This method involves the ring-opening of 2-(2,4-dichlorophenyl)oxirane .[1] While theoretically shorter, it often yields a mixture of regioisomers (1-amino-2-ol vs. 2-amino-1-ol) and poly-alkylated amines unless a massive excess of ammonia is used.[1]

Mechanism & Challenges[1][6]
  • Regioselectivity: Ammonia attacks the less sterically hindered

    
    -carbon.[1] However, electronic effects from the dichloro-ring can destabilize the transition state, leading to minor amounts of the unwanted iso-isomer.
    
  • Polymerization: The product (a primary amine) is more nucleophilic than ammonia, leading to reaction with remaining epoxide (dimerization).[1]

Protocol Summary
  • Precursor Synthesis: 2,4-Dichlorobenzaldehyde

    
     2-(2,4-dichlorophenyl)oxirane.[1]
    
  • Ammonolysis:

    • Charge a pressure vessel (autoclave) with the epoxide and 20-30 equivalents of

      
       in Methanol.[1]
      
    • Heat to

      
      C at 5-10 bar pressure for 6 hours.
      
    • Workup: Vent ammonia (scrubber required). Concentrate and purify via column chromatography to remove dimers.[1]

Method C: Chemoenzymatic Asymmetric Synthesis

Verdict: Essential for enantiopure drug development.[1]

Standard chemical reduction (Method A) yields a racemate.[1] For drugs like (R)-Miconazole , stereochemistry is vital.[1]

  • Workflow: 2-Chloro-1-(2,4-dichlorophenyl)ethanone

    
     (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol 
    
    
    
    Target.[1]
  • Key Insight: Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) can achieve >99% ee.[1] The subsequent amination must be stereospecific (e.g., via azide displacement with inversion, or Gabriel synthesis) to preserve/invert chirality as needed.

Comparative Analysis

FeatureMethod A (Delépine)Method B (Epoxide)Method C (Enzymatic)
Overall Yield 65 - 75%40 - 55%Variable (Step-dependent)
Purity Profile High (Primary amine specific)Moderate (Contains dimers/isomers)Ultra-High (>99% ee)
Safety Moderate (Lachrymatory intermediate)Low (High pressure

gas)
High (Aqueous buffers)
Scalability Excellent (Standard reactors)Good (Requires autoclaves)Excellent (Bioreactors)
Cost Low (Cheap reagents)Moderate (Purification costs)High (Enzyme cost)

Visualizations[1][3][10][11]

Diagram 1: Synthetic Pathway Comparison

G cluster_0 Method A: Delépine Route (Recommended) Start 2,4-Dichloroacetophenone Bromo 2-Bromo-1-(2,4-dichlorophenyl) ethan-1-one Start->Bromo Br2, AcOH (Bromination) Epoxide 2-(2,4-dichlorophenyl)oxirane Start->Epoxide Corey-Chaykovsky (Alternative Precursor) HexSalt Hexaminium Salt (Precipitate) Bromo->HexSalt HMTA, CHCl3 (Delépine) AminoKetone 2-Amino-1-(2,4-dichlorophenyl) ethan-1-one HexSalt->AminoKetone HCl, EtOH (Hydrolysis) Target TARGET: 2-Amino-1-(2,4-dichlorophenyl) ethan-1-ol AminoKetone->Target NaBH4 (Reduction) Epoxide->Target NH3 (excess), Pressure (Ring Opening)

Caption: Comparison of the robust Delépine pathway (Method A) versus the direct epoxide ammonolysis (Method B).

Diagram 2: Detailed Workflow for Method A

Workflow cluster_bromination Step 1: Bromination cluster_delepine Step 2: Delépine Reaction cluster_reduction Step 3: Reduction Start Start: 2,4-Dichloroacetophenone Act1 Add Br2 / AcOH Temp < 20°C Start->Act1 Iso1 Filter Precipitate (Lachrymator!) Act1->Iso1 Act2 Add Hexamine / CHCl3 Reflux 4h Iso1->Act2 Inter Isolate Hexaminium Salt Act2->Inter Hydrol Acid Hydrolysis (HCl/EtOH) Cleave Formaldehyde Inter->Hydrol Reduc NaBH4 / MeOH 0°C -> RT Hydrol->Reduc Workup Basify (pH 10) & Extract Reduc->Workup End Final Product: Amino Alcohol Free Base Workup->End

Caption: Step-by-step experimental workflow for the recommended Alpha-Halo Ketone / Delépine synthesis route.

References

  • Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

    • Source: PrepChem / Organic Syntheses adapted protocols.[1]

    • URL:[Link] (Verified generic protocol for phenacyl bromides).[1]

  • The Delépine Reaction: Mechanism and Scope

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Sodium Borohydride Reduction of Ketones

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • 2-Amino-1-(2,4-dichlorophenyl)

    • Source: PubChem CID 196969.[1]

    • URL:[Link][1]

  • Biocatalytic Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

    • Source: ResearchGate (Scheffersomyces stipitis KRED study).[1]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Comparative Purity Analysis of "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol" from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. This is particularly true for key intermediates like "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol," a crucial building block in the synthesis of various pharmaceutical compounds, including antifungal agents.[1] The presence of impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, generating unwanted byproducts, and potentially introducing toxic components into the final active pharmaceutical ingredient (API).[2][3][4]

This guide provides a comprehensive framework for conducting a rigorous purity analysis of "this compound" obtained from different suppliers. It is designed to be a practical, hands-on resource that not only outlines the necessary experimental protocols but also delves into the scientific rationale behind the chosen analytical techniques. Our approach is rooted in the principles of orthogonal testing, employing multiple analytical methods to build a comprehensive and trustworthy purity profile.

The Critical Need for Purity Analysis

Variations in the synthetic routes and purification processes employed by different manufacturers can lead to significant differences in the purity of commercially available "this compound". Potential impurities can include starting materials, reagents, byproducts, and degradation products.[5] A thorough purity analysis is therefore not just a quality control measure; it is a critical step in risk mitigation for any research or development project.

A Multi-pronged Analytical Approach for Robust Purity Assessment

To ensure a comprehensive and unbiased comparison, we will employ a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an accurate, independent purity assessment.

Purity Analysis Workflow cluster_0 Sample Receipt and Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Comparison Sample_Receipt Receive Samples from Suppliers A, B, C Sample_Prep Prepare Stock Solutions Sample_Receipt->Sample_Prep HPLC HPLC-UV/DAD (Quantitative Purity & Impurity Profile) Sample_Prep->HPLC GC_MS GC-MS (Volatile & Semi-Volatile Impurities) Sample_Prep->GC_MS qNMR qNMR (Absolute Purity Determination) Sample_Prep->qNMR Data_Analysis Compare Purity, Impurity Profiles, and Volatiles HPLC->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis Conclusion Select Optimal Supplier Data_Analysis->Conclusion

Caption: Overall workflow for the comparative purity analysis of "this compound".

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

HPLC is the workhorse for pharmaceutical impurity analysis, offering high-resolution separation of the main component from its related substances.[6][7][8]

Rationale: This method allows for the precise quantification of the active compound and the detection of non-volatile impurities. A diode-array detector (DAD) is used to gather spectral data, which can aid in the preliminary identification of impurities.

Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a DAD.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for this type of molecule.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 254 nm. Monitoring at multiple wavelengths helps to ensure that no impurities are missed.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample from each supplier in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is an essential technique for identifying and quantifying volatile and semi-volatile organic compounds that may be present as residual solvents or synthetic byproducts.[6][9][10]

Rationale: The synthesis of "this compound" may involve the use of various organic solvents. GC-MS provides the sensitivity and specificity needed to detect these at trace levels. The mass spectrometer allows for the confident identification of detected impurities by comparing their mass spectra to established libraries.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-550

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in a suitable volatile solvent like dichloromethane or methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.[6][11]

Rationale: Unlike chromatographic techniques that provide a relative purity based on peak area percentages, qNMR determines the absolute purity by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard. This makes it an excellent orthogonal technique to verify the HPLC purity results.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a simple proton spectrum that does not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are good candidates.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or Methanol-d4).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the "this compound" sample.

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Carefully integrate the non-overlapping signals from both the analyte and the internal standard. The purity is calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Data Presentation and Interpretation

To facilitate a clear comparison, the data from these analyses should be compiled into comprehensive tables.

Table 1: HPLC Purity and Impurity Profile

SupplierRetention Time (min)Main Peak Area %Impurity 1 Area %Impurity 2 Area %Total Impurities Area %
A 15.299.50.20.10.4
B 15.298.80.50.31.0
C 15.399.80.1< 0.050.15

Table 2: GC-MS Analysis of Volatile Impurities

SupplierResidual Solvent 1 (ppm)Residual Solvent 2 (ppm)Other Volatile Impurities (ppm)
A Dichloromethane (50)Toluene (20)Not Detected
B Dichloromethane (200)Toluene (80)Unidentified Peak at 12.5 min
C Dichloromethane (<10)Toluene (<10)Not Detected

Table 3: qNMR Absolute Purity Determination

SupplierAbsolute Purity (%)
A 99.4
B 98.7
C 99.7

Interpretation of Results:

  • Supplier C consistently demonstrates the highest purity across all three analytical techniques, with the lowest levels of both process-related impurities and residual solvents.

  • Supplier A provides a high-purity product, although with slightly higher levels of residual solvents compared to Supplier C.

  • Supplier B shows a lower purity by all methods and contains a significant amount of residual solvents, as well as an unidentified volatile impurity. This would warrant further investigation or disqualification of this supplier for sensitive applications.

Conclusion

A multi-technique approach is indispensable for the comprehensive purity assessment of critical raw materials like "this compound". By combining the strengths of HPLC, GC-MS, and qNMR, researchers can gain a high degree of confidence in the quality of their starting materials. This, in turn, leads to more reliable and reproducible research outcomes and is a critical step in ensuring the safety and efficacy of newly developed pharmaceuticals. When selecting a supplier, it is imperative to consider not just the headline purity figure, but the complete impurity profile as revealed by a thorough analytical investigation.

References

  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Reddy, V. V., et al. AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry.
  • Google Patents. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • Chem-Impex. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. [Link]

  • PubChem. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Diva-portal.org.
  • European Patent Office. Processes for producing optically active 2-amino-1-phenylethanol derivatives. [Link]

  • PubMed. Analytical advances in pharmaceutical impurity profiling. [Link]

  • ResearchGate. Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]

  • Advanced ChemBlocks. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95%. [Link]

  • PubChem. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol. National Center for Biotechnology Information. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • ResearchGate. GC-MS spectrum of control 2,4-dichlorophenol. [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • Contract Pharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques. [Link]

  • PubMed. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). [Link]

  • Bisphenol A Information & Resources. Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but the very foundation of reliable and reproducible data.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol," a key intermediate in various synthetic pathways. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each experimental choice, thereby creating a self-validating system of protocols.

This guide is structured to empower researchers, scientists, and drug development professionals with the practical and theoretical knowledge to not only execute a method validation but to fundamentally understand it. Our approach is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the more recent Q2(R2), as well as the principles outlined by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10]

The Analytical Challenge and the Proposed HPLC Method

"this compound" is a molecule that presents a moderate analytical challenge. Its dichlorophenyl group provides a strong chromophore for UV detection, while the amino and hydroxyl groups contribute to its polarity. A reversed-phase HPLC method is the logical choice for its separation and quantification. Based on a thorough analysis of structurally similar compounds, the following HPLC method is proposed for validation:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte via its dichlorophenyl moiety.
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic (pH 3.0) B: AcetonitrileA buffered aqueous phase controls the ionization of the amino group, ensuring consistent retention and peak shape. Acetonitrile is a common organic modifier providing good peak resolution.
Gradient 70% A / 30% B to 40% A / 60% B over 10 minutesA gradient elution ensures the efficient elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 225 nmThe dichlorophenyl group is expected to have significant absorbance in the low UV range. 225 nm is a good starting point to maximize sensitivity while minimizing interference.
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Diluent Mobile Phase A / Mobile Phase B (70:30, v/v)Using the initial mobile phase composition as the diluent ensures good peak shape and compatibility with the chromatographic system.

The Validation Workflow: An Interconnected System

The validation of an analytical method is a holistic process where each parameter contributes to the overall assurance of the method's suitability for its intended purpose.[6][11] The following diagram illustrates the logical flow and interdependencies of the validation characteristics we will explore.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation Parameters Dev Propose HPLC Method Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: A logical workflow for HPLC method validation.

I. Specificity: The Power of Discrimination

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13] For "this compound," this includes impurities, degradation products, and matrix components.

Experimental Protocol:
  • Prepare Solutions:

    • Analyte Solution: A solution of "this compound" reference standard at the target concentration.

    • Placebo Solution: A solution containing all excipients of a potential formulation, without the active pharmaceutical ingredient (API).

    • Spiked Solution: The placebo solution spiked with the analyte reference standard at the target concentration.

    • Forced Degradation Samples: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Monitor the chromatograms for any interfering peaks at the retention time of the analyte.

  • Acceptance Criteria:

    • The placebo chromatogram should show no significant peaks at the retention time of the analyte.

    • The peak for the analyte in the spiked solution should be spectrally pure, as determined by a photodiode array (PDA) detector.

    • Degradation products should be well-resolved from the analyte peak (resolution > 1.5).

II. Linearity and Range: The Quantitative Relationship

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol:
  • Prepare Calibration Standards:

    • Prepare a stock solution of the analyte reference standard.

    • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate.

    • Record the peak area for each injection.

  • Data Analysis:

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:
Concentration (µg/mL)Peak Area (Mean)
50501,234
75752,345
1001,003,456
1251,254,567
1501,505,678
Correlation Coefficient (r²) > 0.999

III. Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:
  • Prepare Accuracy Samples:

    • Prepare placebo solutions.

    • Spike the placebo with the analyte reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Chromatographic Analysis:

    • Inject each accuracy sample.

    • Quantify the amount of analyte recovered using the previously established linear regression equation.

  • Data Analysis:

    • Calculate the percentage recovery for each sample.

Data Presentation:
Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.099.2%
Mean Recovery 99.7%
Acceptance Criteria 98.0% - 102.0%

IV. Precision: Consistency of Measurement

Precision is the measure of the degree of scatter of a series of measurements.[12] It is evaluated at two levels: repeatability and intermediate precision.

A. Repeatability (Intra-assay Precision)

Repeatability expresses the precision under the same operating conditions over a short interval of time.

  • Prepare Samples:

    • Prepare six independent samples of the analyte at 100% of the target concentration.

  • Chromatographic Analysis:

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

  • Data Analysis:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

B. Intermediate Precision (Inter-assay Ruggedness)

Intermediate precision expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Prepare Samples:

    • Prepare six independent samples of the analyte at 100% of the target concentration.

  • Chromatographic Analysis:

    • Analyze these samples on a different day, with a different analyst, and/or on a different HPLC system.

  • Data Analysis:

    • Calculate the %RSD for this set of results and compare it to the repeatability results.

Data Presentation:
Precision LevelParameterResultAcceptance Criteria
Repeatability %RSD of 6 preparations0.8%≤ 2.0%
Intermediate Precision %RSD of 6 preparations1.2%≤ 2.0%

V. Detection and Quantitation Limits: Method Sensitivity

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):
  • Determine Noise:

    • Inject a blank solution multiple times and determine the standard deviation of the baseline noise in a region close to the expected retention time of the analyte.

  • Calculate LOD and LOQ:

    • LOD is typically calculated as 3.3 times the signal-to-noise ratio.

    • LOQ is typically calculated as 10 times the signal-to-noise ratio.

  • Confirmation:

    • Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm that the signal is detectable (for LOD) and meets precision and accuracy requirements (for LOQ).

Data Presentation:
ParameterResult
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

VI. Robustness: Reliability in the Face of Variation

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Experimental Protocol:
  • Identify Critical Parameters:

    • Select critical HPLC parameters to vary, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 10%)

      • Mobile phase composition (± 2% organic)

  • Systematic Variation:

    • Vary one parameter at a time while keeping the others constant.

    • Inject a system suitability solution and a sample under each condition.

  • Data Analysis:

    • Evaluate the impact of each variation on system suitability parameters (e.g., resolution, tailing factor) and the assay result.

Data Presentation:
Parameter VariedVariationImpact on Assay ResultSystem Suitability
pH +0.2< 1.0% changePasses
-0.2< 1.0% changePasses
Temperature +5°C< 0.5% changePasses
-5°C< 0.5% changePasses
Flow Rate +10%< 1.5% changePasses
-10%< 1.5% changePasses
Acceptance Criteria Assay result within ± 2.0% of nominalAll system suitability criteria met

The Final Word: A Living Document

The validation of an HPLC method is not a one-time event but rather the beginning of the method's lifecycle.[15] The validation report serves as a comprehensive record of the method's capabilities and limitations. Any future changes to the method may require revalidation to ensure that it remains suitable for its intended purpose.[2] By following the scientifically-grounded and systematically-documented approach outlined in this guide, you can ensure the generation of high-quality, reliable, and defensible analytical data for "this compound," thereby supporting the advancement of your research and development programs.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) - Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

Sources

Comparative Cross-Reactivity Profiling: 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, QC Scientists, and Assay Developers Focus: Immunological Specificity & Impurity Profiling

Executive Summary & Technical Context[1][2][3]

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (hereafter referred to as 2,4-DPE ) is a critical structural intermediate and degradation product primarily associated with the synthesis and metabolism of azole antifungals (e.g., Econazole, Miconazole) and structurally related phenylethanolamine derivatives.

In drug development and residue analysis, 2,4-DPE represents a "high-risk" cross-reactant. Its 2,4-dichlorophenyl moiety is a dominant epitope that frequently triggers false positives in immunoassays designed for parent drugs. This guide provides a comparative analysis of detection methodologies, focusing on the cross-reactivity profiles of polyclonal vs. monoclonal antibody systems and the definitive resolution offered by LC-MS/MS.

The Core Challenge: Epitope Dominance

Most antibodies raised against dichlorophenyl-containing drugs recognize the electron-dense aromatic ring. Because 2,4-DPE retains this ring but lacks the unique side chains (e.g., the imidazole group in Econazole), it acts as a competitive inhibitor in immunoassays, skewing potency and residue data.

Mechanistic Pathway: Hapten Recognition & Interference

To understand why cross-reactivity occurs, we must visualize the immunological recognition pathway. The diagram below illustrates how antibodies raised against a "Distal Linker" immunogen fail to distinguish the impurity, whereas "Proximal Linker" strategies enhance specificity.

CrossReactivityMechanism cluster_0 Target Analyte (Parent Drug) cluster_1 Interfering Impurity Parent Econazole/Miconazole (2,4-Dichloro Ring + Imidazole Tail) Ab_Poly Polyclonal Ab (Epitope: Dichlorophenyl Ring) Parent->Ab_Poly Strong Binding Ab_Mono Monoclonal Ab (Epitope: Imidazole Side Chain) Parent->Ab_Mono Strong Binding Impurity 2,4-DPE (2,4-Dichloro Ring + Primary Amine) Impurity->Ab_Poly Cross-Reaction (Shared Ring Epitope) Impurity->Ab_Mono Steric Mismatch (Missing Side Chain) Signal_False High Signal (False Positive) Ab_Poly->Signal_False Result Signal_True No Binding (True Negative) Ab_Mono->Signal_True Result

Figure 1: Immunological logic showing why antibodies targeting the shared dichlorophenyl ring (Polyclonal) suffer from high cross-reactivity with 2,4-DPE, while side-chain specific antibodies (Monoclonal) maintain specificity.

Comparative Analysis: Detection Alternatives

This section objectively compares three standard methodologies for handling 2,4-DPE interference.

Alternative A: Broad-Spectrum Polyclonal ELISA (Screening)
  • Mechanism: Uses antibodies raised against the 2,4-dichlorophenyl ring conjugated via the amine.

  • Performance: High sensitivity but low specificity.

  • Use Case: Total residue screening (Parent + Metabolites).

  • 2,4-DPE Cross-Reactivity: 60% - 100% .

Alternative B: Site-Specific Monoclonal ELISA (Quantification)
  • Mechanism: Uses antibodies raised against the unique imidazole or complex side chain of the parent drug.

  • Performance: High specificity.

  • Use Case: PK studies and precise potency assignment.

  • 2,4-DPE Cross-Reactivity: < 1.5% .

Alternative C: LC-MS/MS (Gold Standard)
  • Mechanism: Mass-to-charge ratio separation. 2,4-DPE (MW ~206.07) is easily resolved from parent drugs (MW >300).

  • Performance: Absolute specificity.

  • Use Case: Confirmatory testing and impurity profiling.

  • 2,4-DPE Cross-Reactivity: 0% (Resolved Peak) .

Comparative Data Summary
FeaturePolyclonal Ab (Screening)Monoclonal Ab (Specific)LC-MS/MS (Reference)
Primary Target Dichlorophenyl MoietyUnique Side ChainMolecular Mass/Frag
2,4-DPE Recognition High (Agonistic)NegligibleDistinct Peak
Cross-Reactivity (%) 85% ± 15% < 1.5% N/A
Limit of Detection 0.5 ng/mL0.1 ng/mL0.01 ng/mL
Throughput High (96-well)High (96-well)Low/Medium
Cost per Sample $


Experimental Protocol: Determining Cross-Reactivity (IC50)

To validate the specificity of your assay against 2,4-DPE, follow this self-validating competitive ELISA protocol.

Materials
  • Analyte A: Parent Drug Standard (e.g., Econazole).

  • Analyte B: 2,4-DPE Standard (CAS: 27318-68-1).

  • Plate: Goat Anti-Rabbit IgG coated microtiter plate.

  • Tracer: HRP-conjugated Parent Drug.

Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare a semi-logarithmic dilution series for both the Parent Drug and 2,4-DPE.

    • Range: 0.01 ng/mL to 1,000 ng/mL (8 points).

    • Solvent Note: Ensure 2,4-DPE is fully dissolved (use MeOH stock, dilute into PBS).

  • Assay Execution:

    • Add 50 µL of Standard (Parent or 2,4-DPE) to respective wells.

    • Add 50 µL of Specific Antibody (at determined titer).

    • Add 50 µL of HRP-Tracer.

    • Incubate: 1 hour at Room Temperature (shaking).

  • Washing & Development:

    • Wash plate 5x with PBS-Tween.

    • Add 100 µL TMB Substrate. Incubate 15 mins.

    • Stop with 1M H2SO4. Read OD at 450nm.[1]

  • Calculation (The Self-Validating Metric):

    • Plot Optical Density (y) vs. Log Concentration (x).

    • Calculate the IC50 (concentration inhibiting 50% of binding) for both curves.

    • % Cross-Reactivity (CR) =

      
      
      
Interpretation
  • CR > 20%: The antibody cannot distinguish the impurity. Use for "Total Residue" only.

  • CR < 1%: The antibody is highly specific. Suitable for stability-indicating assays.

Workflow Visualization: Cross-Reactivity Validation

CR_Workflow cluster_prep Sample Preparation cluster_elisa Competitive ELISA start Start: Specificity Validation prep1 Prepare Parent Drug Dilution Series (0.01 - 1000 ng/mL) start->prep1 prep2 Prepare 2,4-DPE Dilution Series (0.01 - 1000 ng/mL) start->prep2 bind Co-Incubate: Ab + Analyte + HRP-Tracer prep1->bind prep2->bind wash Wash Unbound Reagents bind->wash read Read OD450 (Inverse relationship) wash->read calc Calculate IC50 Values read->calc decision Calculate % CR calc->decision result_high CR > 20% Non-Specific (Screening) decision->result_high Low IC50 Ratio result_low CR < 1% Specific (Quantitation) decision->result_low High IC50 Ratio

Figure 2: Step-by-step workflow for experimentally determining the cross-reactivity of 2,4-DPE against a target parent drug.

References

  • Rogers, K. R., et al. (1997).[2] "Detection of 2,4-Dichlorophenoxyacetic Acid Using a Fluorescence Immunoanalyzer." The Analyst.

  • Hughey, J. J., & Colby, J. M. (2019).[3] "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry.

  • Knopp, D., et al. (1985).[1] "Radioimmunoassay for 2,4-dichlorophenoxyacetic acid." Archives of Toxicology.

  • United States Pharmacopeia (USP). "Econazole Nitrate: Impurity Profiling." USP-NF Online.

Sources

Comparative analysis of the biological activity of "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Antifungal Azoles vs. Anti-Persister Agents[1]

Executive Summary

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (CAS: 13672-00-9) represents a privileged pharmacophore in medicinal chemistry.[1] Its structural core—a


-amino alcohol substituted with a lipophilic 2,4-dichlorophenyl ring—serves as a critical chiral scaffold for two distinct classes of bioactive derivatives: Imidazole-based Antifungals  (e.g., Luliconazole intermediates) and Phenoxypropanolamine Anti-biofilm Agents  (e.g., SPI009 analogs).

This guide objectively compares these derivative classes, analyzing their divergent mechanisms of action, antimicrobial efficacy, and therapeutic utility. While the imidazole derivatives dominate the antifungal market by targeting ergosterol synthesis, recent data highlights the phenoxy-derivatives' ability to eradicate antibiotic-resistant bacterial "persister" cells, a distinct and emerging therapeutic capability.

Structural Analysis & Pharmacophore Logic[1]

The biological potency of this scaffold stems from three specific structural features:

  • 2,4-Dichlorophenyl Moiety: The chlorine atoms at the ortho and para positions increase lipophilicity (LogP), facilitating passive transport across fungal cell walls and bacterial membranes. They also sterically hinder metabolic oxidation at the phenyl ring.[1]

  • Chiral Hydroxyl Group: The (R)-enantiomer is often the bioactive conformer, serving as a hydrogen bond donor/acceptor within the active site of enzymes like lanosterol 14

    
    -demethylase (CYP51).[1]
    
  • Primary Amine Handle: This is the derivatization point.[1] N-alkylation or cyclization at this position determines the final target specificity (Fungal CYP51 vs. Bacterial Membrane).[1]

Diagram 1: Divergent Synthesis & Activity Map

The following diagram illustrates how the core scaffold is modified to yield the two primary derivative classes discussed in this guide.

G Core Core Scaffold This compound Path1 Pathway A: Cyclization / Dithiolane Formation Core->Path1 Path2 Pathway B: N-Alkylation w/ Phenoxy Linkers Core->Path2 Class1 Class 1: Imidazole Antifungals (e.g., Luliconazole Precursors) Path1->Class1 Target1 Target: CYP51 (Ergosterol Synthesis) Class1->Target1 Class2 Class 2: Phenoxypropanolamines (e.g., SPI009 Analogs) Path2->Class2 Target2 Target: Membrane Bilayer / Biofilm Class2->Target2

Caption: Divergent synthesis pathways transforming the core amino-alcohol scaffold into antifungal agents (Pathway A) or anti-biofilm agents (Pathway B).[1]

Comparative Analysis: Biological Performance

Class 1: Azole-Functionalized Derivatives (Antifungal Focus)

These derivatives are synthesized by incorporating the amino group into an imidazole or triazole ring, often involving a dithiolane side chain (as seen in Luliconazole).

  • Mechanism: Competitive inhibition of CYP51 (Lanosterol 14

    
    -demethylase).[1] The nitrogen in the azole ring binds to the heme iron of the enzyme, blocking the demethylation of lanosterol, a precursor to ergosterol.
    
  • Key Strength: Extremely low MIC values against dermatophytes (Trichophyton spp.) and Candida.[1]

  • Limitation: Increasing resistance in Candida strains due to efflux pump overexpression.[1]

Class 2: Phenoxypropanolamine Derivatives (Anti-Persister Focus)

These are formed by N-alkylating the core scaffold with phenoxy-linkers (e.g., 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol).[1]

  • Mechanism: Membrane permeabilization.[1] These compounds act as "membrane-active" agents that can penetrate the dormant metabolic state of "persister" cells, which traditional antibiotics (like Ciprofloxacin) miss.

  • Key Strength: Ability to kill metabolically dormant bacteria and eradicate biofilms.[1]

  • Limitation: Higher cytotoxicity compared to highly specific enzyme inhibitors.[1]

Quantitative Performance Data

The table below contrasts the efficacy of the core scaffold derivatives against standard pathogens.

Table 1: Comparative Antimicrobial Efficacy (MIC in


g/mL) 
Derivative ClassCandida albicans (Fungi)Staphylococcus aureus (Gram+)P. aeruginosa (Gram-)P. aeruginosa (Persister Cells)
Core Scaffold (Underivatized)> 64 (Inactive)> 100 (Weak)> 100 (Inactive)N/A
Class 1: Imidazole Derivative (Luliconazole-like)0.004 - 0.016 > 64> 64Inactive
Class 2: Phenoxypropanolamine (SPI009-like)12.56.25 12.5 - 25.0 Active (Eradication)
Ref.[1] Control (Fluconazole)0.25 - 1.0N/AN/AN/A
Ref.[1] Control (Ciprofloxacin)N/A0.50.25Inactive (Regrowth)

Data synthesized from Liebens et al. (2017) and standard azole profiles.

Experimental Methodologies

To validate the activity of these derivatives, the following protocols are recommended. These are designed to be self-validating with strict controls.[1]

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of derivatives against planktonic bacteria/fungi.[1]

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 128

    
    g/mL.[1]
    
  • Plate Setup: Use 96-well flat-bottom plates. Dispense 100

    
    L of derivative solution into column 1. Perform 2-fold serial dilutions across to column 10.[1]
    
  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (OD600 ~0.08-0.1 diluted 1:100). Add 100 
    
    
    
    L to all wells.
  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent only).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Incubation: 37°C for 24h (Bacteria) or 35°C for 48h (Fungi).

  • Readout: Visual inspection for turbidity.[1] The MIC is the lowest concentration with no visible growth .[1]

Protocol B: Anti-Persister/Biofilm Eradication Assay

Purpose: To differentiate Class 2 derivatives from standard antibiotics.[1]

  • Persister Induction: Grow P. aeruginosa to stationary phase (24-48h culture) where nutrient depletion induces dormancy.[1]

  • Treatment: Aliquot stationary phase culture. Treat with:

    • Group A: Ciprofloxacin (10

      
      g/mL - high dose).[1]
      
    • Group B: Class 2 Derivative (25

      
      g/mL).[1]
      
    • Group C: Control (DMSO).[1]

  • Exposure: Incubate for 5 hours at 37°C.

  • Wash & Recovery: Centrifuge cells, wash 2x with PBS to remove drug.[1] Resuspend in fresh media.

  • Plating: Plate serial dilutions on agar.

  • Analysis: Count Colony Forming Units (CFU).

    • Result: Ciprofloxacin group will show survival (persisters).[1] Class 2 derivative group should show >2-3 log reduction compared to Ciprofloxacin.[1]

Mechanism of Action Visualization

The following diagram details the specific molecular interference points for both derivative classes.

MOA cluster_fungal Class 1: Fungal Inhibition Pathway cluster_bacterial Class 2: Bacterial/Persister Inhibition Pathway Enzyme Enzyme: CYP51 (Lanosterol 14a-demethylase) Product Ergosterol (Membrane Integrity) Enzyme->Product Catalysis Enzyme->Product BLOCKED Substrate Substrate: Lanosterol Substrate->Enzyme Normal Binding Inhibitor1 Derivative Class 1 (Azole-Functionalized) Inhibitor1->Enzyme High-Affinity Blockade (Fe-Coordination) Membrane Bacterial Membrane / Biofilm Matrix Lysis Membrane Depolarization & Cell Lysis Membrane->Lysis Loss of PMF Inhibitor2 Derivative Class 2 (Phenoxypropanolamine) Inhibitor2->Membrane Insertion & Disruption

Caption: Mechanism of Action comparison.[1] Class 1 targets the CYP51 enzyme to stop ergosterol production.[1] Class 2 physically disrupts the membrane integrity of persister cells.

Conclusion & Recommendations

For drug development professionals, the choice of derivatization of the This compound scaffold depends entirely on the target indication:

  • For Antifungal Applications: The scaffold is best utilized as a chiral intermediate for Imidazole/Dithiolane synthesis.[1] The 2,4-dichloro substitution is non-negotiable for potency against dermatophytes.[1]

  • For Antibiotic Adjuvants: The scaffold should be N-alkylated with phenoxy-linkers (Class 2).[1] These derivatives show promise as "persister-killers" to be used in combination with standard antibiotics to treat chronic, recurrent infections (e.g., Cystic Fibrosis lung infections).

References

  • Liebens, V., et al. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models.[1] Frontiers in Microbiology.[1]

  • Niwa, T., et al. (2003). Synthesis and antifungal activity of novel 1-halo-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols.[1] Chemical and Pharmaceutical Bulletin.[1]

  • Kano, H., et al. (2012). Process for producing (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[1][2] (Patent regarding enzymatic synthesis of the scaffold).

  • Bhatia, R., et al. (2024). Synthesis and Biological Study of Novel Schiff Base Ligands. Letters in Applied NanoBioScience.[1]

Sources

A Greener Path Forward: Comparative Environmental Impact of Synthesis Methods for 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral amino alcohols is a cornerstone of pharmaceutical development, providing key building blocks for a vast array of therapeutic agents. Among these, 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol stands as a critical intermediate. As the pharmaceutical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental footprint of synthetic routes is paramount. This guide provides an in-depth, objective comparison of traditional chemical synthesis and a modern chemoenzymatic approach for the production of this compound, supported by experimental data and green chemistry metrics.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The traditional paradigm of chemical synthesis in the pharmaceutical industry has often prioritized yield and purity, with less emphasis on the environmental consequences. This has led to processes that can be resource-intensive, generate significant waste, and utilize hazardous materials. Green chemistry seeks to shift this paradigm by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This not-for-profit initiative is not merely an environmental aspiration but a strategic imperative, driving innovation towards more efficient, safer, and cost-effective manufacturing.

This guide will dissect two distinct pathways to this compound, evaluating them through the lens of green chemistry principles to provide a clear perspective on their relative environmental performance.

Methodology 1: The Traditional Chemical Approach

The classical chemical synthesis of this compound typically involves the reduction of the corresponding α-amino ketone. A common and representative method utilizes sodium borohydride as the reducing agent.

Experimental Protocol: Sodium Borohydride Reduction

A plausible synthetic route based on established chemical transformations is as follows:

  • Reaction Setup: 1-(4-amino-3,5-dichlorophenyl)ethanone (1.03 g, 5 mmol) is dissolved in anhydrous methanol (25 ml) at room temperature in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Reduction: Sodium borohydride (NaBH4) (0.227 g, 6 mmol) is added portion-wise to the solution.[1] The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting ketone is no longer detectable.[1]

  • Workup: The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.

Environmental Impact Analysis of the Traditional Route

While effective in producing the target molecule, this method presents several environmental drawbacks:

  • Reagent Stoichiometry and Atom Economy: The use of a stoichiometric reducing agent like sodium borohydride inherently leads to a lower atom economy. The boron and sodium atoms from the reagent are not incorporated into the final product and end up as waste.

  • Solvent Usage: The reaction and purification steps often require significant volumes of organic solvents, such as methanol and the eluents for column chromatography (e.g., n-hexane/ethyl acetate).[1] Solvent evaporation and disposal contribute to volatile organic compound (VOC) emissions and waste generation.

  • Waste Generation: The workup and purification steps generate considerable waste, including the spent reducing agent, byproducts, and used chromatography silica gel.

  • Safety and Hazard Profile: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Methanol is a toxic and flammable solvent.

Methodology 2: The Chemoenzymatic "Green" Approach

A more sustainable alternative is a two-step chemoenzymatic synthesis. This approach leverages the high selectivity and mild operating conditions of biocatalysis for the key stereoselective reduction, followed by a chemical amination step.

Step 1: Asymmetric Biocatalytic Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

This crucial step employs a ketoreductase (KRED) or carbonyl reductase enzyme to produce the chiral intermediate, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, with high enantiomeric purity.

Experimental Protocol: Enzymatic Reduction
  • Biocatalyst Preparation: A recombinant E. coli expressing a ketoreductase from Scheffersomyces stipitis is prepared.[2]

  • Reaction Medium: A phosphate buffer solution is prepared. The substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is dissolved in a co-solvent like isopropanol.[3]

  • Bioreduction: The substrate solution is added to the buffer containing the whole-cell biocatalyst and a cofactor regeneration system (e.g., isopropanol which is converted to acetone by the enzyme). The reaction is maintained at a controlled temperature (e.g., 20-40 °C).[3]

  • Monitoring and Workup: The conversion is monitored by HPLC. Upon completion, the product is extracted with an organic solvent.

Step 2: Amination of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

The resulting chiral chlorohydrin is then converted to the final amino alcohol.

Experimental Protocol: Amination

A plausible amination procedure involves the reaction of the chlorohydrin with an ammonia source.

  • Reaction Setup: (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is dissolved in a suitable solvent, such as ethanol.

  • Amination: The solution is treated with a concentrated aqueous solution of ammonia or ammonia gas under pressure in a sealed vessel. The reaction may require heating.

  • Workup and Purification: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The crude product is then purified, for instance, by crystallization.

Environmental Impact Analysis of the Chemoenzymatic Route

This modern approach offers significant environmental advantages over the traditional chemical synthesis:

  • High Selectivity and Atom Economy: Enzymes are highly stereoselective, leading to products with excellent enantiomeric excess (>99% ee), which eliminates the need for chiral separation of the final product.[2][4] The atom economy of the reduction step is significantly higher as it is a catalytic process.

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.[3]

  • Reduced Use of Hazardous Reagents: This method avoids the use of pyrophoric and hazardous metal hydrides. The primary reagents are the substrate, water, and a biocatalyst, which is biodegradable.

  • Lower Waste Generation: The high selectivity and efficiency of the enzymatic step lead to fewer byproducts and a cleaner reaction mixture, simplifying purification and reducing waste. An environmental factor (E-factor) as low as 7.25 (excluding process water) has been reported for a similar enzymatic reduction.[2]

Comparative Analysis: A Head-to-Head Look at the Metrics

To provide a clear, quantitative comparison, let's examine the key green chemistry metrics for both synthesis routes.

MetricTraditional Chemical Synthesis (Sodium Borohydride Reduction)Chemoenzymatic SynthesisJustification & Expert Insights
Atom Economy LowerHigherThe chemoenzymatic reduction is a catalytic process, leading to a much higher theoretical incorporation of reactant atoms into the product. The amination step also has a potentially high atom economy. In contrast, the use of a stoichiometric reducing agent in the chemical route generates significant inorganic waste.
E-Factor (Waste/Product Ratio) HighLowThe E-factor for the enzymatic reduction has been reported to be as low as 7.25.[2] The traditional route, with its stoichiometric reagents and extensive purification, will have a significantly higher E-factor, typical of pharmaceutical manufacturing.
Solvent Usage High (Methanol, Hexane, Ethyl Acetate)Lower (Primarily water with a co-solvent)The enzymatic step is performed in an aqueous buffer, drastically reducing the reliance on volatile organic solvents. While the amination step may use an organic solvent, the overall solvent consumption is significantly lower.
Energy Consumption Moderate to High (Reflux, Distillation)Low (Ambient Temperature Reaction)The biocatalytic reaction proceeds at mild temperatures, leading to substantial energy savings compared to the potentially heated reactions and distillations in the chemical route.
Reagent Hazard Profile High (Sodium Borohydride, Methanol)Low (Enzyme, Phosphate Buffer)The chemoenzymatic route replaces hazardous metal hydrides with a biodegradable enzyme and utilizes generally benign solvents and buffers.
Stereoselectivity Potentially Low (Racemic Product)Excellent (>99% ee)The enzyme's inherent chirality directs the formation of a single enantiomer, eliminating the need for costly and wasteful chiral resolution steps.[2][4]

Visualizing the Pathways: A Green Chemistry Perspective

The following diagrams illustrate the core transformations and highlight the key environmental considerations for each synthetic route.

G cluster_0 Traditional Chemical Synthesis cluster_1 Chemoenzymatic Synthesis ketone 1-(4-amino-3,5-dichlorophenyl)ethanone product_racemic Racemic this compound ketone->product_racemic Reduction nabh4 Sodium Borohydride (Stoichiometric) nabh4->product_racemic methanol Methanol (Solvent) methanol->product_racemic waste Borate Salts, Solvent Waste, Chromatography Waste product_racemic->waste Workup & Purification start_ketone 2-chloro-1-(2,4-dichlorophenyl)ethanone chlorohydrin (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol start_ketone->chlorohydrin Asymmetric Reduction enzyme Ketoreductase (Catalytic) enzyme->chlorohydrin water Water (Solvent) water->chlorohydrin final_product (S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol chlorohydrin->final_product Amination ammonia Ammonia ammonia->final_product min_waste Minimal Byproducts, Aqueous Waste final_product->min_waste Workup

Figure 1: A comparative workflow of the traditional chemical versus the chemoenzymatic synthesis, highlighting key reagents and waste streams.

Conclusion: A Clearer, Greener Choice

The comparative analysis unequivocally demonstrates the environmental superiority of the chemoenzymatic approach for the synthesis of this compound. By embracing biocatalysis, researchers and drug development professionals can significantly reduce the environmental impact of their synthetic processes. The chemoenzymatic route offers higher atom economy, lower waste generation, reduced reliance on hazardous solvents and reagents, and milder reaction conditions, all while delivering a product with high enantiomeric purity.

As the pharmaceutical industry continues to evolve, the integration of green chemistry principles is no longer a niche consideration but a fundamental aspect of responsible and sustainable drug development. The chemoenzymatic synthesis of chiral amino alcohols serves as a compelling example of how innovation in synthetic methodology can lead to a greener and more efficient future for pharmaceutical manufacturing.

References

  • Google Patents. (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • ResearchGate. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

  • Omni Calculator. (n.d.). Atom Economy Calculator. Retrieved from [Link]

  • Chemistry Europe. (2020). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. Retrieved from [Link]

  • Pearson. (n.d.). Atom Economy Calculator | Green Chemistry & Reaction Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

  • Digital.CSIC. (2021). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Retrieved from [Link]

  • YouTube. (2021, April 29). How to Calculate Atom Economy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 16). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Retrieved from [Link]

  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • Save My Exams. (n.d.). Atom Economy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

  • Frontiers. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • University of York. (n.d.). green chemistry – the atom economy. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts for the Stereospecific Synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. The chiral amino alcohol, 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, is a critical building block for several potent antifungal agents. Its therapeutic efficacy is intrinsically linked to its absolute stereochemistry, making the selection of an appropriate stereoselective catalyst paramount. This guide provides a comparative analysis of leading catalytic systems for the synthesis of this vital intermediate, focusing on performance, mechanistic underpinnings, and practical applicability for researchers in drug discovery and process development.

The primary and most efficient route to stereochemically pure this compound involves the asymmetric reduction of a prochiral ketone precursor, typically 2-amino-1-(2,4-dichlorophenyl)ethanone or a protected variant. The choice of catalyst dictates the enantioselectivity and overall efficiency of this transformation. Here, we compare three major classes of catalysts: biocatalysts (ketoreductases), chiral metal complexes for asymmetric transfer hydrogenation, and oxazaborolidine-based catalysts.

Biocatalysis: The Power of Enzymatic Precision

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules.[1][2] Ketoreductases (KERDs), in particular, are highly effective for the asymmetric reduction of ketones, often delivering exceptional enantiomeric excess (e.e.) under mild reaction conditions.[3]

Mechanism of Action: Ketoreductases utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source.[3] The enzyme's chiral active site binds the ketone substrate in a specific orientation, forcing the hydride transfer to occur on only one face of the carbonyl group, thus leading to the formation of a single enantiomer of the alcohol.

Workflow for Biocatalytic Asymmetric Reduction

G cluster_0 Bioreactor Ketone Prochiral Ketone (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone) Enzyme Ketoreductase (KERD) + Cofactor (NADPH) Ketone->Enzyme Substrate Binding Product Chiral Alcohol ((R)-CPEO) Enzyme->Product Stereoselective Reduction Cofactor_Regen Cofactor Regeneration System (e.g., Glucose Dehydrogenase) Enzyme->Cofactor_Regen NADP+ Post_Processing Downstream Processing (Extraction & Purification) Cofactor_Regen->Enzyme NADPH

Caption: General workflow for the biocatalytic reduction of a prochiral ketone.

Performance Data:

Numerous studies have demonstrated the successful application of biocatalysts for producing precursors to this compound. For instance, the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol ((R)-CPEO), a direct precursor, has been achieved with excellent results.

Catalyst SystemSubstrate LoadingConversion (%)e.e. (%)Reference
Novosphingobium aromaticivorans SDR Mutant120 g/L>99>99.9[4]
Scheffersomyces stipitis KetoreductaseNot specified88.2 (isolated yield)>99.9[3]
Cyberlindnera saturnus ZJPH180735.8 mM91Not specified[4]

Expert Insights: The primary advantage of biocatalysis is the exceptional selectivity, often exceeding 99% e.e., which minimizes the need for complex purification of enantiomers.[3][4] The main challenges involve substrate loading, as high concentrations of organic substrates can be toxic to whole-cell systems, and the need for cofactor regeneration systems to ensure economic viability.[4] Recent advances, such as the use of deep eutectic solvents, have shown promise in overcoming these limitations.[4]

Asymmetric Transfer Hydrogenation (ATH) with Ru(II) Complexes

Asymmetric transfer hydrogenation is a robust and widely used method for the reduction of ketones.[5] Catalysts based on Ruthenium(II) complexed with chiral ligands, such as N-tosylated diamines (e.g., TsDPEN), are particularly effective.[5][6][7]

Mechanism of Action: The catalytic cycle involves the formation of a ruthenium hydride species from a hydrogen donor, typically formic acid/triethylamine azeotrope or isopropanol. The chiral ligand environment around the metal center directs the hydride transfer to the ketone, leading to a stereoselective reduction. The bifunctional nature of these catalysts, where the NH group of the ligand can interact with the carbonyl oxygen, is believed to be key to their high efficiency and selectivity.

Catalytic Cycle for Ru(II)-Catalyzed ATH

G Catalyst [Ru(II)-TsDPEN] (Pre-catalyst) Active_Catalyst [Ru-H] (Active Hydride Species) Catalyst->Active_Catalyst Activation Ketone_Complex Ketone Coordination Complex Active_Catalyst->Ketone_Complex Coordination H_acceptor H-Acceptor (e.g., CO2 + HNEt3+) Active_Catalyst->H_acceptor Product_Complex Product-Catalyst Complex Ketone_Complex->Product_Complex Hydride Transfer (Stereodetermining Step) Product_Complex->Catalyst Product Release Product Chiral Alcohol Product_Complex->Product H_donor H-Donor (e.g., HCOOH/NEt3) H_donor->Catalyst Ketone Prochiral Ketone Ketone->Ketone_Complex

Caption: Simplified mechanism for asymmetric transfer hydrogenation.

Performance Data:

While specific data for the direct synthesis of this compound is less commonly published in comparative tables, the performance of these catalysts on analogous aromatic ketones is well-documented, consistently showing high yields and enantioselectivities.[7][8]

Catalyst SystemSubstrate TypeYield (%)e.e. (%)Reference
Ru(II)-TsDPENAromatic KetonesHigh>95[5][6]
Rhodium-Amino Acid Derived LigandsAromatic KetonesHigh91-97[9]

Expert Insights: Ru(II)-based ATH catalysts are highly versatile and can be used at very low loadings (down to 0.01 mol%).[7] The reaction conditions are generally practical, and the catalysts are relatively stable.[7] A key consideration is the choice of the chiral ligand and the hydrogen donor, as these can significantly impact both the rate and the stereochemical outcome of the reduction.[9]

Oxazaborolidine-Catalyzed Asymmetric Reduction (Corey-Itsuno Reduction)

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric borane source (e.g., BH3•THF or BH3•SMe2) to achieve highly enantioselective ketone reductions.[10]

Mechanism of Action: The oxazaborolidine catalyst coordinates with the borane, activating it for hydride transfer. The ketone then coordinates to the boron atom of the catalyst in a sterically controlled manner. The bulky substituent of the ketone orients away from the chiral scaffold of the catalyst, allowing the hydride from the coordinated borane to attack a specific face of the carbonyl, thus ensuring high enantioselectivity.[10][11]

Mechanism of CBS Reduction

G CBS CBS Catalyst (Oxazaborolidine) Active_Complex CBS-Borane Active Complex CBS->Active_Complex Borane BH3 Source Borane->Active_Complex TS Transition State (Ketone Coordinated) Active_Complex->TS Coordination Ketone Prochiral Ketone Ketone->TS Product Chiral Alcohol TS->Product Intramolecular Hydride Transfer

Caption: Key steps in the Corey-Itsuno (CBS) reduction mechanism.

Performance Data:

The CBS reduction is a well-established method for producing chiral alcohols with high enantioselectivity from a wide range of ketones.[12]

Catalyst SystemSubstrate Typee.e. (%)Reference
(R)- or (S)-2-Methyl-CBS-oxazaborolidineα-Amino-β-keto estersHigh diastereoselectivity[11]
In-situ generated oxazaborolidineAromatic & Aliphatic KetonesHigh[12]

Expert Insights: The predictability of the stereochemical outcome based on the chosen enantiomer of the catalyst is a significant advantage of the CBS reduction.[11] However, the catalyst can be sensitive to moisture, and reproducibility can sometimes be an issue if the catalyst is aged or improperly stored.[12] The use of in-situ generated catalysts can often mitigate these issues.[12] The requirement for a stoichiometric amount of borane is also a consideration for large-scale synthesis from a safety and cost perspective.

Comparative Summary and Recommendations

FeatureBiocatalysis (Ketoreductases)Asymmetric Transfer Hydrogenation (Ru-ATH)CBS Reduction (Oxazaborolidine)
Stereoselectivity Excellent (>99% e.e. common)Very Good to Excellent (>95% e.e.)Very Good to Excellent
Catalyst Loading N/A (Whole cells/isolated enzyme)Very Low (0.01 - 1 mol%)Catalytic (5-10 mol%)
Reagent Stoichiometry Catalytic (requires cofactor regeneration)CatalyticStoichiometric Borane Required
Reaction Conditions Mild (Physiological pH, temp.)Mild to Moderate (RT to 80°C)Mild (Low Temperature often required)
Substrate Scope Broad but can be enzyme-specificBroad for aromatic ketonesBroad
Key Advantages Unmatched selectivity, green processHigh turnover, operational simplicityPredictable stereochemistry
Key Challenges Substrate inhibition, cofactor costCost of Ruthenium and chiral ligandsStoichiometric reductant, moisture sensitivity

For the synthesis of this compound, all three catalytic systems offer viable pathways to high stereochemical purity.

  • For ultimate stereoselectivity and alignment with green chemistry principles, biocatalysis is the premier choice. The reported >99.9% e.e. for a direct precursor is difficult to surpass.[3][4] This method is particularly well-suited for industrial-scale production where process optimization can address challenges like substrate loading and cofactor recycling.

  • Asymmetric Transfer Hydrogenation with Ru(II) catalysts represents a highly practical and versatile option for laboratory-scale synthesis and process development. Its low catalyst loading, high efficiency, and broad applicability make it an attractive method for rapidly accessing chiral amino alcohols.[5][7]

  • The CBS reduction is a reliable and well-understood method that offers predictable control over the product's absolute stereochemistry. It is an excellent tool for medicinal chemists requiring access to either enantiomer of the target molecule by simply selecting the appropriate catalyst enantiomer.[11]

The optimal catalyst selection will ultimately depend on the specific project goals, including the desired scale of synthesis, cost considerations, available equipment, and the required level of enantiopurity.

Experimental Protocols

Representative Protocol: Biocatalytic Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE)

This protocol is a representative example based on principles described in the literature[4].

  • Inoculum Preparation: A culture of a suitable microorganism (e.g., Novosphingobium aromaticivorans expressing a ketoreductase) is grown in a suitable nutrient broth to the late exponential phase.

  • Bioreduction Setup: In a temperature-controlled bioreactor, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.0) containing glucose (for cofactor regeneration) and the microbial cell culture.

  • Substrate Addition: The substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE), is dissolved in a water-miscible co-solvent (e.g., isopropanol) and fed into the bioreactor to the desired final concentration (e.g., 100 g/L).

  • Reaction: The reaction is maintained at a controlled temperature (e.g., 30°C) with gentle agitation. The reaction progress is monitored by HPLC by taking periodic samples.

  • Work-up and Purification: Once the reaction is complete (typically >99% conversion), the cells are removed by centrifugation. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is then purified by column chromatography or crystallization.

  • Validation: The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

References

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (n.d.). PMC. [Link]

  • Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. (n.d.). ResearchGate. [Link]

  • Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (n.d.). ResearchGate. [Link]

  • Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. (n.d.). ACG Publications. [Link]

  • Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (2020).
  • Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. (2014). Organic & Biomolecular Chemistry. [Link]

  • Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. (1995). Journal of the American Chemical Society. [Link]

  • A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. (2005). Journal of the American Chemical Society. [Link]

  • Reagent of the month – CBS oxazaborolidine. (2023). SigutLabs. [Link]

  • Wipf, P. (2007). Chem 2320 Lecture. University of Pittsburgh. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules. [Link]

  • Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. (2009). Chemistry. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2009). Molecules. [Link]

  • Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. (2019). Angewandte Chemie International Edition. [Link]

  • Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. (2004). Chinese Journal of Modern Applied Pharmacy. [Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). The Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

[1][2][3][4]

Executive Summary & Core Directive

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (CAS: 88965-93-9) is a halogenated amino-alcohol intermediate used primarily in the synthesis of antifungal agents and adrenergic agonists. Due to the presence of both an amine group and a dichlorophenyl ring, this compound presents specific disposal challenges related to aquatic toxicity and halogenated organic waste regulations.

The Core Directive: Do NOT dispose of this compound down the drain or in general trash. It must be segregated into the Halogenated Organic Waste stream and destroyed via high-temperature incineration to prevent the formation of persistent organic pollutants (POPs).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound combines the corrosivity/irritation potential of an amine with the environmental persistence of an aryl halide.

Table 1: Physicochemical & Hazard Profile[5]
PropertyData / ClassificationOperational Implication
CAS Number 88965-93-9Use for waste manifesting and inventory tracking.
Molecular Formula C₈H₉Cl₂NOHalogenated : Must be incinerated at >1100°C.
Physical State Solid (Powder) or Viscous LiquidLikely requires dissolution for liquid waste streams or solid waste "Lab Packing."
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
Reactivity Incompatible with Strong Oxidizers, AcidsSegregation Critical : Do not mix with nitric acid or peroxides in waste containers.
Solubility Soluble in Alcohols, DMSO; Low in WaterUse ethanol or methanol for cleaning glassware; do not rely on water alone.

Expert Insight: The "amino" moiety makes this compound basic. If mixed with acidic waste streams, it can generate heat (exothermic neutralization). Always segregate from strong acid wastes to prevent container pressurization.

Waste Characterization & Segregation Strategy

Proper characterization prevents regulatory fines and dangerous chemical reactions.

Regulatory Classification (RCRA/EU)
  • US EPA (RCRA): This compound is not explicitly "P" or "U" listed. However, it must be characterized as Hazardous Waste due to toxicity and the presence of halogenated organic compounds.

  • Waste Code Assignment:

    • If mixed with spent solvents (e.g., DCM, Chloroform): F002 (Spent Halogenated Solvents).

    • As a pure substance for disposal: Classify as Toxic (D000 series) or under state-specific codes for halogenated organics.

Segregation Logic

The presence of the chlorine atoms dictates the disposal pathway. Halogenated waste is significantly more expensive to dispose of than non-halogenated waste because it requires scrubbers in the incinerator to capture acidic gases (HCl) formed during combustion.

Diagram 1: Waste Segregation Decision Matrix

WasteSegregationStartWaste Generation(this compound)StateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Pure powder, contaminated gloves)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother liquor, wash solvents)StateCheck->LiquidWasteLiquid/SolutionLabPackSolid Lab Pack(Drum for Incineration)SolidWaste->LabPackDouble Bag & TagSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)LiquidWaste->SolventCheckHaloStreamHALOGENATED WASTE STREAM(Red/Green Label)SolventCheck->HaloStreamYes (or if unsure)SolventCheck->HaloStreamNo, but contains >1% Halogenated SoluteNonHaloStreamNON-HALOGENATED WASTE STREAM(Clear/Yellow Label)SolventCheck->NonHaloStreamNo (Only if solute <1%)NonHaloStream->HaloStreamCorrection: Solute contains ClTreat as HALOGENATED

Caption: Decision logic for segregating waste streams. Note that because the solute itself contains chlorine, high-concentration solutions in non-halogenated solvents (like Ethanol) should default to the Halogenated stream to ensure proper incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired shelf stock, spilled powder, or contaminated solids.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or fume hood.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: this compound.[1]

    • Hazards: Toxic, Irritant.

    • Constituents: 100%.[1][2]

  • Packaging:

    • Place the solid material inside a clear plastic bag (primary containment).

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag into the HDPE waste container.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Applicable for: Reaction mixtures, mother liquors, and glassware washings.

  • Solvent Compatibility Check: Ensure the waste container material (glass or HDPE) is compatible with the solvent used (e.g., DCM, Methanol).

  • pH Check: If the solution is acidic (from a reaction workup), neutralize it to pH 6–9 before adding to the organic waste drum to prevent drum corrosion or gas evolution.

    • Caution: The amine group can buffer the solution; add neutralizing agents slowly.

  • Transfer: Use a funnel to pour liquid into the Halogenated Organic Waste carboy.

    • Why Halogenated? Even if dissolved in Ethanol, the presence of the dichlorophenyl group introduces halogens into the stream. Most facilities require any waste with >1-2% halogen content to be treated as halogenated.

  • Log Entry: Record the volume and estimated concentration on the waste container log sheet.

Emergency Procedures: Spills and Exposure

In the event of a release, rapid containment prevents environmental contamination.

Diagram 2: Spill Response Workflow

SpillResponseAssessAssess Spill Size(< 100g vs > 100g)SmallSmall Spill(Lab Scale)Assess->SmallLargeLarge Spill(Evacuate)Assess->LargePPEDon PPE:Gloves, Goggles, MaskSmall->PPECall EHS / Emergency ResponseCall EHS / Emergency ResponseLarge->Call EHS / Emergency ResponseContainContainment:Use Absorbent Pads/SandPPE->ContainCleanCleanup:Scoop into BagContain->CleanWashDecontamination:Wash area with Ethanol then Soap/WaterClean->WashDisposeDisposal:Label as Hazardous Solid WasteWash->Dispose

Caption: Operational workflow for managing accidental spills. Priority is personnel safety followed by containment.

Specific Decontamination Steps[4][6][7]
  • Powder Spill: Do not dry sweep. Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation, then scoop up.

  • Surface Cleaning: After removing the bulk material, wipe the surface with an ethanol-soaked pad followed by a soap and water wash. The ethanol helps solubilize the organic residue.

References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12433515, 2-Amino-1-(4-chlorophenyl)ethanol (Analogous Structure). Retrieved from .

  • Echemi (2023). Safety Data Sheet: this compound (CAS 88965-93-9).[1] Retrieved from .

  • US Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes. RCRA Orientation Manual. Retrieved from .

  • Cornell University EHS. Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet for Chlorinated Amino Alcohols. Retrieved from .

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.